1,3-Dicaffeoylquinic acid
説明
Structure
2D Structure
特性
CAS番号 |
19870-46-3 |
|---|---|
分子式 |
C25H24O12 |
分子量 |
516.4 g/mol |
IUPAC名 |
(1S)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19?,20?,23?,25-/m0/s1 |
InChIキー |
YDDUMTOHNYZQPO-VCFKWBLOSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,3-Dicaffeoylquinic acid |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Distribution, and Analysis of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its diverse pharmacological activities. As an ester of caffeic acid and quinic acid, it belongs to the larger class of chlorogenic acids. This technical guide provides a comprehensive overview of the natural botanical sources of 1,3-diCQA, its distribution within plant tissues, detailed experimental protocols for its extraction and quantification, and an illustrative representation of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this promising phytochemical.
Natural Sources and Distribution of this compound
This compound is found in a variety of plant species, often alongside other isomers of mono- and di-caffeoylquinic acids. Its concentration can vary significantly depending on the plant species, the specific plant part, geographical location, and even the processing methods employed. The following table summarizes the available quantitative data for 1,3-diCQA in several documented botanical sources.
Table 1: Quantitative Distribution of this compound in Various Plant Sources
| Plant Species | Family | Plant Part | Concentration of this compound | Reference(s) |
| Arctium lappa L. (Burdock) | Asteraceae | Root (20% ethanol (B145695) extract) | 1.35 ± 0.02 mg/g of extract | [1] |
| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Leaves | Mean of 26.7 mg/100 g of dry matter | [2] |
| Cynara cardunculus L. var. scolymus (Globe Artichoke) | Asteraceae | Juice | Predominant dicaffeoylquinic acid isomer | |
| Achillea millefolium L. (Yarrow) | Asteraceae | Leaves and Stems (Lithuanian populations) | Presence confirmed, quantitative data not specified | [3] |
| Matricaria recutita L. (Chamomile) | Asteraceae | Roots | Presence confirmed, quantitative data not specified | [4][5] |
| Onopordum illyricum L. | Asteraceae | Aerial Parts | Presence confirmed, quantitative data not specified | |
| Inula viscosa (L.) Aiton | Asteraceae | Leaves | Presence confirmed, quantitative data not specified | |
| Lonicera japonica Thunb. (Japanese Honeysuckle) | Caprifoliaceae | Flower Buds and Flowers | Presence of various dicaffeoylquinic acids confirmed | [6][7] |
| Foeniculum vulgare Mill. (Fennel) | Apiaceae | Seeds and Leaves | Presence of various caffeoylquinic acids confirmed | |
| Vernonia anthelmintica (L.) Willd. | Asteraceae | Seeds | Presence of various caffeoylquinic acids confirmed | |
| Equisetum arvense L. (Field Horsetail) | Equisetaceae | Sterile Stems | Presence of dicaffeoyl-meso-tartaric acid reported |
It is important to note that the processing of plant materials can lead to the isomerization of dicaffeoylquinic acids. For instance, in artichoke juice, this compound becomes the predominant isomer, which may be a result of the processing methods used.[8]
Experimental Protocols
The accurate extraction and quantification of this compound are crucial for research and development purposes. The following sections outline generalized methodologies based on cited literature.
Extraction of this compound
A variety of extraction techniques can be employed, with the choice of method often depending on the plant matrix and the desired scale of extraction.
1. Maceration:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature in a well-ventilated, dark place to prevent degradation of phenolic compounds. Once dried, grind the material into a fine powder using a laboratory mill.
-
Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 80% methanol) or ethanol and water is commonly used.
-
Procedure:
-
Weigh a precise amount of the powdered plant material.
-
Add the extraction solvent to the plant material in a sealed container (a common ratio is 1:10 to 1:20 w/v).
-
Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.
-
Separate the liquid extract from the solid plant residue by filtration or centrifugation.
-
The extraction process can be repeated on the plant residue to maximize the yield of 1,3-diCQA.
-
Combine the collected extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Ultrasound-Assisted Extraction (UAE):
-
Sample Preparation: As described for maceration.
-
Extraction Solvent: Typically 50% ethanol or methanol.
-
Procedure:
-
Suspend the powdered plant material in the extraction solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
This method is generally faster and can be more efficient than traditional maceration.
-
3. Decoction:
-
Sample Preparation: As described for maceration.
-
Extraction Solvent: Typically distilled water.
-
Procedure:
-
Add the powdered plant material to the solvent.
-
Heat the mixture to boiling and maintain it at a gentle boil for a specified time (e.g., 30-60 minutes).
-
Allow the mixture to cool and then filter to separate the extract.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of 1,3-diCQA.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. The column is then re-equilibrated to the initial conditions before the next injection.
-
Detection:
-
HPLC-DAD: The absorbance is monitored at the maximum absorption wavelength of dicaffeoylquinic acids, which is typically around 325-330 nm.
-
LC-MS: Mass spectrometry provides higher selectivity and sensitivity. The analysis is often performed in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of 1,3-diCQA (m/z 515.1).
-
-
Quantification:
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Prepare the plant extract sample by dissolving a known amount of the crude extract in the mobile phase or a suitable solvent and filtering it through a 0.22 or 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify the 1,3-diCQA peak in the sample chromatogram based on its retention time and, if using DAD, its UV spectrum compared to the standard. For LC-MS, identification is confirmed by the specific mass-to-charge ratio.
-
Determine the concentration of 1,3-diCQA in the sample by interpolating its peak area into the calibration curve.
-
Biosynthetic Pathway of this compound
The biosynthesis of dicaffeoylquinic acids is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of p-coumaroyl-CoA, a key intermediate. From there, the pathway proceeds to the formation of caffeoyl-CoA.
The final steps involve the esterification of quinic acid with caffeoyl-CoA moieties. The formation of monocaffeoylquinic acids, such as chlorogenic acid (5-O-caffeoylquinic acid), is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT). It is hypothesized that dicaffeoylquinic acids, including 1,3-diCQA, are then formed through a subsequent acylation of a monocaffeoylquinic acid with another molecule of caffeoyl-CoA, a reaction also likely catalyzed by an acyltransferase.
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound is a valuable natural product with a wide distribution in the plant kingdom, particularly within the Asteraceae family. This technical guide has provided an overview of its primary botanical sources, quantitative data on its occurrence, and detailed methodologies for its extraction and analysis. The elucidation of its biosynthetic pathway offers opportunities for metabolic engineering to enhance its production in various plant species. For researchers and professionals in drug development, a thorough understanding of the natural sourcing and analytical chemistry of 1,3-diCQA is fundamental to unlocking its full therapeutic potential. Further research is warranted to expand the quantitative database of 1,3-diCQA across a broader range of plant species and to explore the impact of environmental and genetic factors on its accumulation.
References
- 1. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Trends in Phenolic Profiles of Achillea millefolium from Different Geographical Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constituents from Lonicera japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The intricate Biosynthesis of 1,3-Dicaffeoylquinic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these molecules for drug development and nutraceutical applications grows, a comprehensive understanding of their biosynthesis is paramount. This technical guide provides an in-depth exploration of the enzymatic pathways leading to the formation of 1,3-dicaffeoylquinic acid (1,3-diCQA), also known as cynarin, and other DCQA isomers. It details the regulatory aspects and provides methodologies for their study.
The Core Biosynthetic Pathway: From Phenylalanine to Dicaffeoylquinic Acids
The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, commencing with the amino acid L-phenylalanine.[1] A series of enzymatic reactions leads to the formation of hydroxycinnamoyl-CoA esters, which serve as the acyl donors for the esterification of quinic acid.[1] The initial product is 5-O-caffeoylquinic acid (5-CQA), also known as chlorogenic acid, which is the precursor to various dicaffeoylquinic acids.[2][3][4]
The formation of this compound occurs through the subsequent acylation of a mono-caffeoylquinic acid molecule with a second caffeoyl-CoA molecule. This reaction is catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), demonstrating its dual catalytic activity.[1]
There are several proposed pathways for the biosynthesis of the precursor, 5-CQA, which vary among plant species.[2][5] These pathways primarily differ in the order of the hydroxylation and transesterification steps. The key enzymes involved are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.[6]
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[7]
-
4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[7]
-
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate.[5][8]
-
p-Coumaroyl ester 3'-hydroxylase (C3'H): A cytochrome P450 enzyme that hydroxylates the p-coumaroyl moiety of either p-coumaroyl-shikimate or p-coumaroyl-quinate to a caffeoyl moiety.[1][9]
-
Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): Catalyzes the transfer of a hydroxycinnamoyl group from a CoA ester to quinic acid. It is a key enzyme in the final steps of both mono- and di-caffeoylquinic acid biosynthesis.[1][5][10]
Below is a diagram illustrating the central enzymatic steps in the biosynthesis of this compound.
Quantitative Insights into Dicaffeoylquinic Acid Biosynthesis
The production of DCQA isomers varies significantly among plant species and is influenced by environmental factors. Globe artichoke (Cynara cardunculus var. scolymus) and coffee (Coffea sp.) are particularly rich sources of these compounds.[1] Stress conditions, such as UV-C irradiation, have been shown to markedly induce the biosynthesis of DCQAs in plants like the globe artichoke.[1][3][4]
| Plant Source | Tissue | DCQA Isomer | Concentration (mg/kg dry weight) | Reference |
| Globe Artichoke (Cynara cardunculus) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 | [1] |
| Heads | 1,3-di-O-caffeoylquinic acid (Cynarin) | 6.12 | [1] | |
| Heads | 3,4-di-O-caffeoylquinic acid | 42.87 | [1] | |
| Heads | 3,5-di-O-caffeoylquinic acid | 3269 (in pomace) | [1] | |
| Leaves (Untreated) | 1,5-diCQA | ~250 | [1] | |
| Leaves (UV-C Treated) | 1,5-diCQA | ~700 | [1] | |
| Green Coffee Beans (Coffea arabica) | Beans | 3,4-dicaffeoylquinic acid | Higher in American vs. African origins | [1] |
| Beans | 3,5-dicaffeoylquinic acid | - | [1] | |
| Beans | 4,5-dicaffeoylquinic acid | - | [1] |
Table 1: Quantitative Data on Dicaffeoylquinic Acid (DCQA) Isomer Content in Various Plant Sources.
Regulation of Biosynthesis
The biosynthesis of dicaffeoylquinic acids is tightly regulated at the transcriptional level, often in response to environmental stimuli.
UV-C Light Induction
Exposure to UV-C light is a potent elicitor of DCQA biosynthesis.[1][3] This response is mediated by a complex signaling cascade that ultimately leads to the transcriptional activation of the genes encoding the biosynthetic enzymes. The UV-B photoreceptor UVR8 plays a central role in perceiving the light signal.[1] Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[1]
Experimental Protocols
A crucial aspect of studying DCQA biosynthesis involves robust experimental procedures for enzyme activity assays and the quantification of metabolites.
Extraction and Quantification of Dicaffeoylquinic Acids from Plant Material
This protocol outlines a general procedure for the extraction and analysis of DCQAs from plant material.[1]
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
80% Methanol
-
Centrifuge
-
LC-MS system equipped with a C18 column[1]
Procedure:
-
Grind the plant tissue to a fine powder in liquid nitrogen.[1]
-
Extract the powder with 80% methanol at a ratio of 1:10 (w/v) by vortexing and sonication.[1]
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Analyze the supernatant using an LC-MS system to separate, identify, and quantify the different DCQA isomers.
Enzyme Activity Assays
This assay measures the activity of HQT by monitoring the formation of caffeoyl-CoA from chlorogenic acid (5-CQA) and Coenzyme A.[11]
Materials:
-
Plant protein extract containing HQT
-
100 mM Phosphate (B84403) buffer, pH 7.0
-
1 mM EDTA
-
Chlorogenic acid (CGA) stock solution
-
Coenzyme A (CoA) stock solution
-
Spectrophotometer[11]
Procedure:
-
Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 1 mM EDTA, and 400 µM CGA.[11]
-
Add the plant protein extract to the cuvette.
-
Initiate the reaction by adding 400 µM CoA.[11]
-
Monitor the increase in absorbance at 360 nm, which corresponds to the formation of caffeoyl-CoA, over time.[11]
This assay measures the hydroxylation of p-coumaroyl-shikimate to caffeoyl-shikimate by the cytochrome P450 enzyme C3'H.[1]
Materials:
-
Microsomal fraction containing C3'H
-
100 mM Potassium phosphate buffer, pH 7.4
-
NADPH
-
p-Coumaroyl-shikimate
-
LC-MS system[1]
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the microsomal fraction.[1]
-
Add the substrate, p-coumaroyl-shikimate.[1]
-
Initiate the reaction by adding NADPH.[1]
-
Incubate the reaction at 30°C for a defined period.
-
Stop the reaction by adding an equal volume of acetonitrile.[1]
-
Centrifuge the mixture and analyze the supernatant by LC-MS to detect and quantify the product, caffeoyl-shikimate.[1]
Conclusion
The biosynthesis of this compound and its isomers is a finely regulated process involving a dedicated set of enzymes and a complex signaling network responsive to environmental cues. A thorough understanding of this pathway, from the molecular genetics to the biochemical characterization of the enzymes, is essential for harnessing the full therapeutic potential of these valuable natural products. The methodologies provided herein offer a robust framework for researchers to investigate and manipulate the production of dicaffeoylquinic acids in various plant systems, paving the way for advancements in drug development and crop improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. maxapress.com [maxapress.com]
- 8. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1,3-Dicaffeoylquinic Acid: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from the condensation of one molecule of quinic acid with two molecules of caffeic acid at positions 1 and 3.[1] Found in various plant species, including Arctium lappa (burdock root) and artichoke (Cynara scolymus), 1,3-DCQA has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, neuroprotective, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological activities of this compound, supplemented with detailed experimental protocols and data presented for clarity and further research applications.
Chemical Structure and Stereochemistry
This compound is one of six positional isomers of dicaffeoylquinic acid, each sharing the same molecular formula (C₂₅H₂₄O₁₂) and molecular weight (516.45 g/mol ).[5][6] The specific arrangement of the two caffeoyl moieties on the quinic acid core defines its unique chemical properties and biological functions.
The stereochemistry of the quinic acid moiety is crucial for the overall three-dimensional structure of the molecule. The IUPAC name for the naturally occurring isomer is (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid.[6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | [6] |
| CAS Number | 19870-46-3 | [5] |
| Molecular Formula | C₂₅H₂₄O₁₂ | [5] |
| Molecular Weight | 516.45 g/mol | [5] |
| Canonical SMILES | C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | [6] |
| Isomeric SMILES | C1--INVALID-LINK--O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O">C@HO | [6] |
| InChI | InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1 | [6] |
| InChIKey | YDDUMTOHNYZQPO-PSEXTPKNSA-N | [6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Predicted pKa (Strongest Acidic) | 3.18 | [7] |
| Solubility in DMSO | 5 mg/mL | [3] |
| Solubility in Ethanol | 0.2 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 2 mg/mL | [3] |
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound and its distinction from other isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 3: ¹H and ¹³C NMR Spectral Data of this compound (Predicted and/or Reported in Literature)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Quinic Acid Moiety | ||
| 1 | - | ~75 |
| 2 | ~2.1-2.3 (m) | ~36 |
| 3 | ~5.3 (m) | ~72 |
| 4 | ~3.8 (m) | ~70 |
| 5 | ~4.2 (m) | ~73 |
| 6 | ~2.2-2.4 (m) | ~37 |
| COOH | - | ~176 |
| Caffeoyl Moiety 1 | ||
| 1' | - | ~167 |
| 2' | ~6.3 (d, J=15.9 Hz) | ~115 |
| 3' | ~7.6 (d, J=15.9 Hz) | ~146 |
| 4' | - | ~127 |
| 5' | ~7.1 (d, J=2.0 Hz) | ~116 |
| 6' | ~6.8 (d, J=8.2 Hz) | ~115 |
| 7' | ~7.0 (dd, J=8.2, 2.0 Hz) | ~122 |
| 8' | - | ~145 |
| 9' | - | ~148 |
| Caffeoyl Moiety 2 | ||
| 1'' | - | ~166 |
| 2'' | ~6.2 (d, J=15.9 Hz) | ~114 |
| 3'' | ~7.5 (d, J=15.9 Hz) | ~147 |
| 4'' | - | ~126 |
| 5'' | ~7.0 (d, J=2.0 Hz) | ~116 |
| 6'' | ~6.7 (d, J=8.2 Hz) | ~115 |
| 7'' | ~6.9 (dd, J=8.2, 2.0 Hz) | ~121 |
| 8'' | - | ~146 |
| 9'' | - | ~149 |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. This table represents a compilation of typical values reported in the literature.
Mass Spectrometry Fragmentation:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for differentiating dicaffeoylquinic acid isomers. In negative ion mode, 1,3-DCQA typically exhibits a precursor ion [M-H]⁻ at m/z 515. Collision-induced dissociation (CID) results in a characteristic fragmentation pattern. The primary fragmentation involves the loss of a caffeoyl residue (162 Da), yielding a fragment ion at m/z 353. Further fragmentation of the m/z 353 ion can help distinguish it from other isomers.
Experimental Protocols
Differentiation of Dicaffeoylquinic Acid Isomers by LC-MS/MS
This protocol provides a general framework for the chromatographic separation and mass spectrometric identification of this compound from its isomers.
A. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities.
B. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic isomers. The exact gradient profile should be optimized for the specific column and sample matrix.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 25-40 °C.
C. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion (MS1): Scan for m/z 515.
-
Product Ion Scan (MS2): Fragment the precursor ion at m/z 515 to observe characteristic fragment ions (e.g., m/z 353, 191, 179, 173). The relative intensities of these fragments can aid in isomer identification.
-
Collision Energy: Optimize to achieve a good balance of precursor and fragment ion intensities.
References
- 1. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0029279) [hmdb.ca]
Unraveling the Antioxidant Defenses of 1,3-Dicaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the dicaffeoylquinic acid family of polyphenolic compounds, has garnered significant scientific attention for its potent antioxidant properties.[1] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of 1,3-DCQA, intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The core antioxidant strategies of 1,3-DCQA encompass direct radical scavenging and the modulation of endogenous antioxidant pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[2][3] This document delineates these mechanisms, presenting quantitative data from a variety of assays in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of findings. Furthermore, this guide employs Graphviz (DOT language) to create clear diagrams of signaling pathways and experimental workflows, offering a visual representation of the complex biological processes involved.
Core Antioxidant Mechanisms of this compound
The antioxidant prowess of this compound is attributed to a dual-pronged approach: direct neutralization of reactive oxygen species (ROS) and indirect enhancement of cellular antioxidant defenses.
Direct Radical Scavenging Activity
1,3-DCQA is an effective scavenger of a wide array of free radicals.[1] This capacity is largely due to its chemical structure, which features two caffeoyl groups. These groups contain ortho-dihydroxy phenolic rings that can readily donate hydrogen atoms to neutralize free radicals, thereby interrupting damaging chain reactions. This direct antioxidant action has been quantified in numerous in vitro assays.[1][2]
Indirect Antioxidant Activity via Nrf2 Pathway Activation
Beyond its direct scavenging capabilities, 1,3-DCQA significantly bolsters the cell's intrinsic antioxidant systems by activating the Nrf2-Keap1 signaling pathway.[3][4] Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like 1,3-DCQA, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration, such as glutamate-cysteine ligase (GCL).[4][5] This upregulation of endogenous antioxidant enzymes provides a sustained and amplified defense against oxidative insults.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using a variety of assays. The following tables summarize key findings from the literature to facilitate comparison.
Table 1: In Vitro Radical Scavenging and Antioxidant Activity of this compound
| Assay Type | Method | Result (IC₅₀ / EC₅₀ Value) | Organism/System |
| Radical Scavenging | DPPH | 5-50 µM | Cell-free |
| Radical Scavenging | Superoxide Anion | 2.6 +/- 0.4 µg/mL (for 1,3-dicaffeoyl-epi-quinic acid) | Xanthine/Xanthine Oxidase System |
| Lipid Peroxidation Inhibition | TBHP-induced | EC₅₀ = 23.6 µM | Human Hepatocytes |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following sections provide standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change from violet to yellow.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be freshly prepared and stored in a dark, amber-colored bottle to prevent degradation.
-
-
Sample Preparation:
-
Dissolve this compound in methanol to prepare a stock solution.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 to 100 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each concentration of the 1,3-DCQA solution to individual wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of 1,3-DCQA and calculating the concentration at which 50% inhibition is achieved.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
-
Working Solution Preparation:
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the 1,3-DCQA solution to individual wells.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation and IC₅₀ Determination:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 30 µL of the 1,3-DCQA sample to 900 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.
-
Cell Culture:
-
Seed HepG2 (human liver cancer) cells in a 96-well microplate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound along with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in treatment medium for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in Hanks' Balanced Salt Solution (HBSS) to induce peroxyl radical formation.
-
-
Measurement:
-
Measure the fluorescence immediately using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The antioxidant capacity is quantified by calculating the area under the curve of the fluorescence versus time plot. The degree of inhibition by 1,3-DCQA is compared to a control (cells treated with DCFH-DA and AAPH only).
-
Western Blot Analysis for Nrf2 Pathway Proteins
This protocol is used to quantify the expression levels of key proteins like Nrf2 and HO-1, providing evidence for the activation of the Nrf2 signaling pathway.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 cells) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.
Caption: Activation of the Nrf2-Keap1 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the In Vitro Anti-inflammatory Properties of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring polyphenolic compound, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] This technical guide provides an in-depth review of the in vitro anti-inflammatory properties of 1,3-DCQA, focusing on its molecular mechanisms of action. We consolidate quantitative data from key studies, detail common experimental protocols for its evaluation, and present visual diagrams of the signaling pathways it modulates. This document serves as a comprehensive resource for researchers investigating 1,3-DCQA as a potential therapeutic agent for inflammation-related diseases.
Molecular Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[3] In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitor protein called IκBα.[3] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing the NF-κB dimer to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Studies on dicaffeoylquinic acids have shown that they exert their anti-inflammatory effects by intervening in this cascade. Pre-treatment with these compounds prevents the phosphorylation and subsequent degradation of IκBα in LPS-stimulated macrophages.[5] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing the transcription of its target inflammatory genes.[5]
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid on Neuronal Cells: A Technical Guide
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has emerged as a promising candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of 1,3-DCQA on neuronal cells. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is excessive oxidative stress, which leads to neuronal damage and apoptosis. This compound has demonstrated significant potential in mitigating these effects by activating endogenous antioxidant defense mechanisms and modulating signaling pathways crucial for neuronal survival.
Mechanisms of Neuroprotection
The neuroprotective effects of 1,3-DCQA are multifaceted and primarily revolve around its ability to counteract oxidative stress and inhibit apoptosis.
Antioxidant Activity via Nrf2/ARE Pathway Activation
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under conditions of oxidative stress, 1,3-DCQA promotes the translocation of Nrf2 into the nucleus, where it binds to the ARE, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2] This enhanced antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.
Modulation of Apoptotic Pathways
1,3-DCQA has been shown to inhibit neuronal apoptosis by modulating the expression of key proteins in the apoptotic cascade. It can decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bcl-2/Bax ratio and promoting cell survival.[3][4]
Activation of Pro-Survival Signaling Pathways
1,3-DCQA can activate pro-survival signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB)/Brain-derived neurotrophic factor (BDNF) pathways.[3][5] Activation of these pathways promotes neuronal growth, differentiation, and survival.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound and its isomers.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay Type | Compound | IC50 Value | Reference |
| Lipid Peroxidation Inhibition | 1,3-DCQA | 1.96 mM | [6] |
Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers Against Oxidative Stress in SH-SY5Y Cells
| Neurotoxin | Parameter Measured | Compound | Concentration | Effect | Reference |
| Hydrogen Peroxide (H₂O₂) | Cell Viability | 3,5-diCQA | Not Specified | Attenuated neuronal death | [7] |
| Hydrogen Peroxide (H₂O₂) | Caspase-3 Activity | 3,5-diCQA | Not Specified | Attenuated activation | [7] |
| Hydrogen Peroxide (H₂O₂) | Intracellular Glutathione (GSH) | 3,5-diCQA | Not Specified | Restored depleted levels | [7] |
Table 3: Neuroprotective Effects of this compound in an In Vitro Ischemia/Reperfusion Model
| Cell Type | Parameter Measured | Treatment Concentrations | Effect | Reference |
| Astrocytes | Cell Viability | 10 µM, 20 µM, 50 µM, 100 µM | Significantly increased cell viability | [3][4] |
| Astrocytes | GSH Depletion | 10 µM, 20 µM, 50 µM, 100 µM | Prevented GSH depletion | [3][4] |
| Astrocytes | Nrf2 Nuclear Translocation | Not Specified | Induced nuclear translocation | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
MTT Assay for Cell Viability
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Amyloid-β peptide) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[8]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black plate.
-
Treatment: Pre-treat the cells with 1,3-DCQA for a specified duration.
-
Induction of Oxidative Stress: Induce oxidative stress with a pro-oxidant agent.
-
Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with 1,3-DCQA and the neurotoxin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, Bax, Bcl-2, p-ERK, ERK, p-CREB, CREB, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Activation of the Nrf2/ARE signaling pathway by this compound.
Caption: Pro-survival signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Bioavailability and Metabolism of 1,3-Dicaffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent phenolic compound found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding its in vitro bioavailability and metabolic fate is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies used to assess the intestinal permeability and metabolic stability of 1,3-DCQA. It details experimental protocols for Caco-2 permeability assays and in vitro metabolism studies using human liver microsomes. Furthermore, this guide explores the compound's interaction with key cellular signaling pathways, namely the Nrf2 and PI3K/Akt pathways, and presents this information through structured data tables and detailed diagrams to facilitate a deeper understanding of its mechanism of action at a cellular level.
Introduction
Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.[1] Among the various isomers, this compound (1,3-DCQA) has been identified as a biologically active molecule with potential therapeutic applications.[2] A critical aspect of harnessing its full potential lies in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro models serve as essential tools in the early stages of drug discovery to predict the in vivo behavior of a compound. This guide focuses on two key in vitro assays: the Caco-2 permeability assay to model intestinal absorption and liver microsome stability assays to investigate metabolic degradation. Additionally, it sheds light on the molecular mechanisms of 1,3-DCQA, specifically its role in modulating the Nrf2 and PI3K/Akt signaling pathways.
In Vitro Intestinal Permeability: The Caco-2 Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier. When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with tight junctions, expressing various transporters and enzymes found in the human intestine.[3][4] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross this cell monolayer.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the bidirectional permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a suitable monolayer.[2] The permeability of a low-permeability marker like Lucifer yellow can also be assessed.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test solution of 1,3-DCQA in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B experiment, but add the 1,3-DCQA solution to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is a substrate for efflux transporters.
-
-
Sample Analysis: Quantify the concentration of 1,3-DCQA in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer (μmol/s).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (μmol/cm³).
-
Data Presentation: Permeability of Caffeoylquinic Acid Derivatives
| Permeability Classification | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Moderate | 1.0 - 10.0 |
| High | > 10.0 |
Note: The permeability of dicaffeoylquinic acid isomers is expected to be higher than their mono-caffeoylquinic acid counterparts due to greater hydrophobicity.[5]
In Vitro Metabolism: Human Liver Microsomes
Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[6] They are widely used to assess the metabolic stability of compounds and predict their hepatic clearance.
Experimental Protocol: Metabolic Stability Assay
This protocol describes a typical procedure for determining the metabolic stability of this compound.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other quenching solution
-
Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the 1,3-DCQA test solution. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of 1,3-DCQA using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 1,3-DCQA against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).
-
Data Presentation: Metabolic Stability Parameters
Specific quantitative data for the metabolic stability of this compound in human liver microsomes is not available in the reviewed literature. The following table provides a general classification of metabolic stability based on in vitro half-life and intrinsic clearance to aid in the interpretation of experimental data.[7]
| Stability Classification | In Vitro Half-Life (t₁/₂) (minutes) | In Vitro Intrinsic Clearance (CLint) (μL/min/mg protein) |
| High | < 14 | > 50 |
| Moderate | 14 - 70 | 10 - 50 |
| Low | > 70 | < 10 |
Note: Studies on the stability of various dicaffeoylquinic acid isomers suggest that 1,3-DCQA is relatively more stable compared to other di-acyl isomers under certain conditions.[8]
Modulation of Cellular Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key intracellular signaling pathways, including the Nrf2 and PI3K/Akt pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[9] Dicaffeoylquinic acids have been shown to activate this pathway.[1]
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1,3-Dicaffeoylquinic Acid: A Promising Neuroprotective Agent in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Among the diverse array of natural compounds under investigation, 1,3-dicaffeoylquinic acid (1,3-DCQA), a polyphenol found in various plants, has emerged as a compelling candidate for its neuroprotective potential. This technical guide provides a comprehensive overview of the current research on 1,3-DCQA in the context of AD, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways. The multifaceted activity of 1,3-DCQA, encompassing direct inhibition of amyloid-beta aggregation, neuroprotection against oxidative stress, and modulation of crucial signaling pathways, positions it as a promising lead compound for further preclinical and clinical investigation in the pursuit of effective AD therapeutics.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic options for AD offer symptomatic relief but do not halt or reverse the underlying disease progression. Consequently, there is an urgent need to identify and develop disease-modifying therapies.
This compound (1,3-DCQA) is a natural phenolic compound that has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide synthesizes the existing scientific literature on 1,3-DCQA's potential as a therapeutic agent for AD, focusing on its molecular mechanisms and providing practical information for researchers in the field.
Mechanisms of Action
The therapeutic potential of 1,3-DCQA in Alzheimer's disease stems from its ability to target multiple facets of the disease pathology.
Inhibition of Amyloid-Beta Aggregation
A primary pathological event in AD is the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils, which are toxic to neurons. 1,3-DCQA has been shown to directly interfere with this process. It exhibits a robust binding affinity for Aβ (1-40) with a dissociation constant (KD) value of 26.7 nM[1][2][3]. Molecular docking and nuclear magnetic resonance (NMR) studies have revealed that 1,3-DCQA disrupts the self-aggregation of Aβ (1-40) by interacting with specific amino acid residues, particularly Met-35, through its phenolic hydroxyl groups[1][2][3]. This interaction hinders the conformational changes necessary for Aβ fibrillization.
Neuroprotection and Attenuation of Oxidative Stress
Oxidative stress is a significant contributor to neuronal damage in AD. 1,3-DCQA demonstrates potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. In cellular models, dicaffeoylquinic acid derivatives have been shown to protect neuronal cells, such as SH-SY5Y, from oxidative stress-induced injury and apoptosis[4][5]. This neuroprotective effect is partly attributed to the modulation of signaling pathways involved in cellular stress responses, such as the Nrf2/ARE pathway[6].
Modulation of Signaling Pathways
1,3-DCQA has been found to influence intracellular signaling cascades crucial for neuronal survival and function. One of the key pathways identified is the ERK-CREB-BDNF signaling pathway, which is integral to learning, memory, and neuronal plasticity. Evidence suggests that dicaffeoylquinic acids can modulate this pathway, potentially promoting the expression of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal health[7][8][9][10]. Furthermore, isomers of dicaffeoylquinic acid have been shown to modulate the PI3K/Akt signaling pathway, which is also vital for cell survival and proliferation[6].
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another hallmark of AD. While direct evidence for 1,3-DCQA is still emerging, related dicaffeoylquinic acid compounds have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) in activated microglia[11]. This suggests that 1,3-DCQA may also contribute to reducing the inflammatory burden in the AD brain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.
| Parameter | Value | Assay/Model | Reference |
| Binding Affinity to Aβ (1-40) | KD = 26.7 nM | Thioflavin T fluorescence labeling | [1][2][3] |
Table 1: Biophysical Interaction of 1,3-DCQA with Amyloid-Beta.
| Cell Line | Treatment | Endpoint | Result | Reference |
| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Cell Viability | Increased | [1][2] |
| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Cell Apoptosis | Reduced | [1][2] |
| SH-SY5Y neuroblastoma | Aβ (1-40)-induced damage | Mitochondrial Membrane Potential | Regulated | [1][2] |
| SH-SY5Y cells | Hydrogen Peroxide (H₂O₂)-induced injury | Cell Viability | Increased protection by dicaffeoylquinic acid derivatives | [4][5] |
| PC-12 cells | Oxidative Stress | Cell Viability | Increased by dicaffeoylquinic acids | [12] |
Table 2: In Vitro Neuroprotective Effects of Dicaffeoylquinic Acids.
| Animal Model | Treatment | Behavioral Test | Outcome | Reference |
| 5XFAD Mice | Caffeoylquinic acid-containing diet | Novel Object Recognition, Y-maze | Improved recognition memory | [13][14] |
| Stress-hormone-induced depressive mice | Dicaffeoylquinic acids | Passive Avoidance Test | Alleviated memory loss | [15][16] |
| Senescence-accelerated-prone mice 8 (SAMP8) | 3,5-di-O-caffeoylquinic acid | Morris Water Maze | Improvement of spatial learning and memory | [17] |
Table 3: In Vivo Cognitive Effects of Caffeoylquinic Acids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of 1,3-DCQA.
Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Materials:
-
This compound
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Prepare a stock solution of Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired final concentration (e.g., 10 µM).
-
Prepare various concentrations of 1,3-DCQA in PBS.
-
In a 96-well plate, mix the Aβ (1-42) solution with either 1,3-DCQA solution or vehicle control (PBS).
-
Add ThT solution to each well to a final concentration of 10-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 482 nm, respectively.
-
Inhibition of aggregation is determined by the reduction in fluorescence intensity in the presence of 1,3-DCQA compared to the vehicle control.
-
Cell Viability (MTT) Assay for Neuroprotection
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
This compound
-
Aβ (1-42) oligomers or another neurotoxic agent (e.g., H₂O₂)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 1,3-DCQA for a specified period (e.g., 2-4 hours).
-
Introduce the neurotoxic agent (e.g., pre-aggregated Aβ (1-42) oligomers) to the wells and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Western Blot Analysis of ERK-CREB-BDNF Pathway
This technique is used to detect and quantify the protein levels of key components of this signaling pathway.
-
Materials:
-
Neuronal cells or brain tissue homogenates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-ERK, total ERK, p-CREB, total CREB, and BDNF
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat neuronal cells or animal models with 1,3-DCQA.
-
Lyse the cells or homogenize the brain tissue to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to 1,3-DCQA research.
References
- 1. Alzheimer Disease | Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. eaapublishing.org [eaapublishing.org]
- 11. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 1,3-Dicaffeoylquinic Acid in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), also known as cynarin, is a prominent member of the dicaffeoylquinic acid family, a class of polyphenolic compounds widely distributed throughout the plant kingdom. These specialized metabolites are esters of caffeic acid and quinic acid and play a crucial role in a plant's interaction with its environment.[1] As an extension of the phenylpropanoid pathway, the biosynthesis of 1,3-DCQA is often induced in response to various biotic and abiotic stresses, positioning it as a key player in plant defense mechanisms.[2][3] This technical guide provides an in-depth overview of the biosynthesis, mode of action, and signaling pathways associated with 1,3-DCQA in plant defense, supported by quantitative data and detailed experimental protocols.
Biosynthesis of this compound
The synthesis of 1,3-DCQA is intricately linked to the general phenylpropanoid pathway, which generates a wide array of secondary metabolites from the amino acid L-phenylalanine. The immediate precursors for dicaffeoylquinic acids are mono-caffeoylquinic acids, with 5-O-caffeoylquinic acid (chlorogenic acid) being a central intermediate.[2]
The formation of 1,3-DCQA involves the esterification of a mono-caffeoylquinic acid with a second caffeoyl-CoA molecule. A key enzyme in this process is hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[4][5] Studies have shown that HQT exhibits dual catalytic activity. In the cytoplasm, it primarily synthesizes chlorogenic acid. However, under conditions of high chlorogenic acid concentration and low pH, which are characteristic of the plant vacuole, HQT can catalyze the transfer of a caffeoyl group from one chlorogenic acid molecule to another, forming dicaffeoylquinic acids.[2]
Specifically, research on artichoke (Cynara cardunculus subsp. scolymus) has identified an HQT isoform, HQT1, that, when expressed in Nicotiana, leads to the accumulation of both chlorogenic acid and this compound (cynarin).[4][6] This provides strong evidence for the direct involvement of HQT in the synthesis of 1,3-DCQA.
Role in Plant Defense Against Pathogens
While extensive quantitative data for the direct antifungal activity of 1,3-DCQA against a wide range of plant pathogens is still emerging, the broader class of dicaffeoylquinic acids has demonstrated significant defensive properties. Their accumulation in plant tissues is often correlated with enhanced resistance.
For instance, a study on the closely related isomer, 3,5-dicaffeoylquinic acid (3,5-DCQA), has shown its efficacy against the fungal pathogen Aspergillus fumigatus.[7] In this study, 3,5-DCQA was found to disperse fungal biofilms and enhance the efficacy of conventional antifungal agents.[7] While not a direct plant pathogen, this study provides a valuable model for the potential antifungal mechanisms of dicaffeoylquinic acids.
Table 1: Antifungal Activity of 3,5-Dicaffeoylquinic Acid against Aspergillus fumigatus
| Parameter | Concentration (mg/L) | Effect |
| Biofilm Biomass Reduction | 1024 | ~50% reduction |
| Biofilm Dispersion | 256 - 1024 | Optimal activity |
Note: This data is for 3,5-dicaffeoylquinic acid and is presented as an illustrative example of the potential bioactivity of this class of compounds. Similar quantitative studies specifically on this compound against key plant pathogens are needed.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A common method to assess the antifungal activity of a pure compound like 1,3-DCQA is the broth microdilution assay.
1. Preparation of Fungal Inoculum:
-
A pure culture of the target fungal pathogen is grown on an appropriate solid medium (e.g., Potato Dextrose Agar).
-
Spores are harvested by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standard density (e.g., 1 x 104 spores/mL) using a hemocytometer.
2. Broth Microdilution Assay:
-
The assay is performed in a 96-well microtiter plate.
-
1,3-DCQA is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations.
-
Each well receives a standardized volume of the fungal spore suspension.
-
Positive (fungus in medium without 1,3-DCQA) and negative (medium only) controls are included.
-
The plate is incubated under optimal conditions for fungal growth (e.g., 25°C for 48-72 hours).
3. Data Analysis:
-
Fungal growth inhibition is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of 1,3-DCQA that causes a significant reduction in fungal growth compared to the positive control.
Role in Plant Defense Against Herbivores
Phenolic compounds, including dicaffeoylquinic acids, are well-documented for their role in deterring herbivory. They can act as antifeedants, reducing the palatability of plant tissues, or as toxins that negatively impact insect growth and development. The accumulation of 1,3-DCQA in response to stress suggests its involvement in anti-herbivore defense.
Experimental Protocol: Insect Choice Assay
A choice assay is a standard method to determine the antifeedant or repellent properties of a compound.
1. Preparation of Leaf Discs:
-
Leaf discs of a uniform size are punched from a host plant that is palatable to the insect herbivore being tested.
-
A solution of 1,3-DCQA at a specific concentration is prepared in a suitable solvent.
-
A set of leaf discs is treated with the 1,3-DCQA solution, while a control set is treated with the solvent alone. The solvent is allowed to evaporate completely.
2. Experimental Setup:
-
A treated and a control leaf disc are placed equidistant from the center of a petri dish lined with moist filter paper to prevent desiccation.
-
A single insect herbivore (e.g., a caterpillar larva) is introduced into the center of the petri dish.
-
The setup is replicated multiple times.
3. Data Collection and Analysis:
-
After a set period (e.g., 24 hours), the area of each leaf disc consumed by the insect is measured. This can be done using image analysis software.
-
An antifeedant index can be calculated to quantify the deterrent effect.
Signaling Pathways and Regulation
The production of 1,3-DCQA in plants is regulated by a complex signaling network that integrates developmental cues and environmental stresses. While the upstream signaling events leading to 1,3-DCQA biosynthesis are being unraveled, the downstream signaling mediated by 1,3-DCQA in plants is an active area of research.
Interestingly, studies on globe artichoke have shown that the application of the key defense-related phytohormones, methyl jasmonate and salicylic (B10762653) acid, did not induce the accumulation of dicaffeoylquinic acids.[3] However, exposure to UV-C radiation did lead to a significant increase, suggesting the involvement of a distinct signaling pathway.[3]
The general model of plant defense signaling involves the recognition of a stressor (e.g., pathogen-associated molecular patterns or herbivore-associated molecular patterns), which triggers a cascade of intracellular events. This often includes ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the activation of transcription factors that regulate the expression of defense-related genes, including those involved in the biosynthesis of secondary metabolites like 1,3-DCQA.
Conclusion
This compound is a vital component of the plant's chemical defense arsenal. Its biosynthesis is tightly regulated and induced by specific stress signals. While its precise roles and mechanisms of action are still being elucidated, the available evidence strongly supports its function in protecting plants against a range of biotic threats. Further research focusing on the quantitative effects of 1,3-DCQA on specific plant pathogens and herbivores, as well as its interaction with plant signaling networks, will be crucial for a comprehensive understanding and potential application in crop protection and drug development.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-Dicaffeoylquinic Acid Disperses Aspergillus Fumigatus Biofilm and Enhances Fungicidal Efficacy of Voriconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Isolation of 1,3-Dicaffeoylquinic Acid from Arctium lappa (Burdock) Root
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent bioactive phenolic compound found in the root of Arctium lappa (Burdock). This document details the experimental protocols for the extraction, purification, and quantification of 1,3-DCQA, and explores its neuroprotective effects through the modulation of key signaling pathways. All quantitative data is presented in structured tables for clarity, and complex experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Arctium lappa, commonly known as burdock, has a long history of use in traditional medicine.[1] Its roots are a rich source of various bioactive compounds, including inulin-type fructans, polyphenols, and caffeoylquinic acid derivatives.[1][2] Among these, dicaffeoylquinic acids (DCQAs) have garnered significant scientific interest for their diverse pharmacological activities.[3] this compound (1,3-DCQA), an ester of caffeic acid and quinic acid, has been identified as a key active component in Arctium lappa root, exhibiting potent antioxidant, anti-inflammatory, and neuroprotective properties.[2][4]
This guide focuses on the methodologies for isolating and characterizing 1,3-DCQA from Arctium lappa root and elucidates its mechanism of action in a neurological context, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Extraction and Isolation of this compound
The isolation of 1,3-DCQA from Arctium lappa root is a multi-step process involving initial extraction, fractionation, and subsequent chromatographic purification.
Experimental Protocol: Extraction and Fractionation
A detailed protocol for the extraction and initial fractionation of caffeoylquinic acids from Arctium lappa root is outlined below.
Materials:
-
Dried Arctium lappa root powder
-
20% Ethanol (B145695) (v/v)
-
Reflux apparatus
-
Rotary evaporator
-
Freeze-dryer
-
MCI macroporous resin
Procedure:
-
Extraction: The dried roots of A. lappa (100 g) are extracted with 20% ethanol (1000 mL, v/v) using a reflux apparatus at 70°C for 6 hours.[5]
-
Solvent Removal: The solvent is removed from the extract via rotary evaporation.[6]
-
Lyophilization: The resulting extract is freeze-dried to obtain a powdered crude extract.[6]
-
Fractionation: The crude extract is subjected to MCI macroporous resin chromatography and eluted with 40% methanol to obtain fractions enriched with caffeoylquinic acids.[7][8]
Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC) and Semi-Preparative HPLC
Further purification of 1,3-DCQA is achieved through a combination of HSCCC and semi-preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HSCCC instrument
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
-
Solvents: Petroleum ether, Ethyl acetate, Methanol, Water, Acetonitrile (B52724), Formic acid
Procedure:
-
HSCCC Purification: The enriched fractions from the macroporous resin chromatography are subjected to HSCCC for further purification. A suitable solvent system, such as petroleum ether-ethyl acetate-methanol-water, is used at varying volume ratios.[7][8]
-
Semi-Preparative HPLC: The fractions containing 1,3-DCQA from the HSCCC are further purified by semi-preparative HPLC.[7][8]
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water containing 0.1% formic acid.[7]
-
The fractions corresponding to the peak of 1,3-DCQA are collected.
-
Quantitative Analysis
The concentration and purity of the isolated 1,3-DCQA can be determined using analytical HPLC.
Experimental Protocol: Quantitative HPLC Analysis
Equipment and Conditions:
-
HPLC System: Jasco HPLC system or equivalent[6]
-
Column: Waters Symmetry® C18 column (5 μm, 4.6 × 250 mm)[6]
-
Mobile Phase: A gradient of 0.2% formic acid (A) and Methanol (B). The gradient starts with a decrease from 85% to 10% of solvent A over 35 minutes, followed by an increase back to 85% A, with a total run time of 40 minutes.[5][6]
Data Presentation: Yield and Purity of Isolated Caffeoylquinic Acids
The following table summarizes the yield and purity of 1,3-DCQA and other caffeoylquinic acid derivatives isolated from Arctium lappa root using the combined HSCCC and semi-preparative HPLC method.[7][8]
| Compound | Yield (mg) from 120 mg of fraction | Purity (%) |
| 3-O-caffeoylquinic acid | 32.7 | 95.7 |
| 1,5-O-dicaffeoylquinic acid | 4.3 | 97.2 |
| 3-O-caffeoylquinic acid methyl ester | 12.1 | 93.2 |
| 1,3-O-dicaffeoylquinic acid | 42.9 | 91.1 |
| 1,5-O-dicaffeoyl-3-O-(4-maloyl)-quinic acid | 4.3 | 84.5 |
| 4,5-O-dicaffeoylquinic acid | 5.3 | 95.5 |
| 1,5-O-dicaffeoyl-3-O-succinylquinic acid | 8.7 | 93.4 |
| 1,5-O-dicaffeoyl-4-O-succinylquinic acid | 1.7 | 91.8 |
| 1,4-O-dicaffeoyl-3-succinyl methyl ester quinic acid (new) | 14.6 | 96.1 |
| 1,5-O-dicaffeoyl-3-O-succinyl methyl ester quinic acid (new) | 3.1 | 92.6 |
A study also reported the concentration of 1,3-DCQA in a 20% ethanol extract of Arctium lappa root to be 1.35 ± 0.02 mg/g of the extract.[6]
Biological Activity and Signaling Pathways
1,3-DCQA from Arctium lappa root has been shown to ameliorate depressive-like behavior, with its mechanism of action linked to the modulation of the ERK–CREB–BDNF signaling pathway and the regulation of neuronal nitric oxide synthase (nNOS).[4][9]
Visualization of the Isolation and Analysis Workflow
Caption: Workflow for the extraction, purification, and analysis of this compound.
Experimental Protocol: Western Blot Analysis of the ERK-CREB-BDNF Pathway
This protocol details the steps for analyzing the protein expression levels involved in the ERK-CREB-BDNF pathway.
Materials:
-
Primary hippocampal neurons or brain tissue homogenates
-
RIPA buffer
-
Protease inhibitor cocktail
-
Bicinchoninic acid (BCA) assay kit
-
SDS-PAGE gels
-
Polyvinylidene difluoride (PVDF) membranes
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-p-CREB, anti-BDNF)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.[3]
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK1/2, p-CREB, BDNF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Experimental Protocol: Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
The activity of nNOS can be measured using commercially available kits, which are typically based on the conversion of L-arginine to L-citrulline or the detection of nitric oxide production.
General Procedure (using a colorimetric assay):
-
Sample Preparation: Prepare cell or tissue homogenates in the provided assay buffer.[10]
-
Reaction Setup: In a 96-well plate, add the sample, positive controls, and standards.[9][10]
-
Initiation of Reaction: Add the reaction mix containing the substrate (L-arginine) and cofactors to each well.[10]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).[10]
-
Detection: Add Griess reagents to the wells, which react with nitric oxide to produce a colored product.[9][10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][10] The nNOS activity is proportional to the absorbance.
Visualization of the 1,3-DCQA Signaling Pathway
Caption: Signaling pathways modulated by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the methodologies for the discovery and isolation of this compound from Arctium lappa root. The detailed experimental protocols for extraction, purification, and quantitative analysis, along with the elucidation of its effects on the ERK-CREB-BDNF and nNOS signaling pathways, offer a solid foundation for researchers. The presented data and visualizations aim to facilitate a deeper understanding and further investigation into the therapeutic potential of this promising natural compound.
References
- 1. Quantification of Fatty Acids from Arctium lappa L. Leaves by 13C qNMR and HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fructooligosaccharides in burdock using HPLC and microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of ERK/CREB/BDNF pathway involved in abnormal behavior of neonatally Borna virus-infected rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Pharmacological Maze of Dicaffeoylquinic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds ubiquitously found in the plant kingdom, have emerged as promising candidates in drug discovery due to their extensive pharmacological activities.[1] These compounds, characterized by two caffeoyl moieties attached to a quinic acid core, exist as several positional isomers, with their biological efficacy intricately linked to their specific chemical structures.[2] This technical guide provides a comprehensive overview of the pharmacological profiles of key DCQA isomers, focusing on their antioxidant, anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental methodologies, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this field.
Comparative Pharmacological Activities: A Quantitative Overview
The biological activities of DCQA isomers vary significantly based on the positioning of the caffeoyl groups on the quinic acid backbone. The most extensively studied isomers include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA).[3] The following tables summarize the quantitative data on their key pharmacological effects.
Antioxidant Activity
Dicaffeoylquinic acids are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions.[4] Their antioxidant capacity is generally greater than that of monocaffeoylquinic acids due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging.[5] Among the isomers, 4,5-DCQA has been reported to exhibit superior antioxidant activity in some assays.[4]
Table 1: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers (IC50 values)
| Isomer | DPPH Radical Scavenging Assay | ABTS Radical Cation Scavenging Assay | Reference |
| 3,4-DCQA | 68.91 µg/mL | - | [6][7] |
| 3,5-DCQA | 4.26 µg/mL | TEAC value = 0.9974 | [8][9] |
| 4,5-DCQA | 19.8 µM | - | [10] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
DCQA isomers have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators.[3] These effects are largely mediated through the modulation of the NF-κB and MAPK signaling pathways.[3][11]
Table 2: Comparative In Vitro Anti-inflammatory Effects of Dicaffeoylquinic Acid Isomers
| Isomer | Assay | Key Findings | Reference |
| 3,4-DCQA | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | PoDs ranging from 8–80 µM | [1] |
| 3,5-DCQA | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | PoDs ranging from 3–40 µM | [1][8] |
| 4,5-DCQA | Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | PoDs ranging from 4–40 µM | [1] |
| 4,5-DCQA | Inhibition of PGE2 production (LPS-stimulated RAW 264.7 cells) | 55% inhibition at 4 µM | [11] |
PoD (Point of Departure) refers to the concentration causing a statistically significant effect.
Neuroprotective Activity
The neuroprotective effects of DCQA isomers are attributed to their ability to counteract oxidative stress and inflammation within the central nervous system.[12]
Table 3: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers
| Isomer | Cell Line | Insult | Protective Effect | Reference |
| 3,5-DCQA | SH-SY5Y cells | Hydrogen Peroxide | Attenuated neuronal death and caspase-3 activation | [9][13] |
| 1,5-DCQA | Primary neurons | Amyloid β 1-42 | Protection against apoptosis via PI3K/Akt signaling | [14] |
Antiviral Activity
Certain DCQA isomers have shown promising antiviral activity, particularly against respiratory syncytial virus (RSV) and influenza A virus.[6][15]
Table 4: Antiviral Activity of Dicaffeoylquinic Acid Isomers (IC50 values)
| Isomer | Virus | Cell Line | IC50 | Reference |
| 3,4-DCQA | Respiratory Syncytial Virus (RSV) | HEp-2 | 2.33 µM | [15] |
| 3,5-DCQA | Respiratory Syncytial Virus (RSV) | HEp-2 | 1.16 µM | [15] |
| 3,4-DCQA | Influenza A virus (in vivo) | Balb/c mice | 50 mg/kg (oral administration) | [15] |
Key Signaling Pathways Modulated by Dicaffeoylquinic Acid Isomers
The pharmacological effects of DCQA isomers are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.[1] DCQAs can activate this pathway, leading to the expression of a suite of antioxidant and cytoprotective genes.[1][2]
Caption: Nrf2 signaling pathway activation by DCQA isomers.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[3] DCQAs can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by DCQA isomers.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation.[3] DCQAs have been shown to suppress the phosphorylation of key MAPK proteins, leading to a reduction in the inflammatory response.[11]
Caption: Modulation of the MAPK signaling pathway by DCQA isomers.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival and proliferation.[16] Some DCQA isomers can activate this pathway, contributing to their neuroprotective effects by inhibiting apoptosis.[14][17]
Caption: Activation of the PI3K/Akt signaling pathway by DCQA isomers.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the pharmacological profile of DCQA isomers.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve the DCQA isomer in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of each DCQA dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the DCQA isomer.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the DCQA isomer in ethanol.
-
Reaction: Add 20 µL of each DCQA dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
In Vitro Anti-inflammatory Assays
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the DCQA isomer for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture supernatant of stimulated macrophages.
Procedure:
-
Follow the cell culture, seeding, treatment, and stimulation steps as described for the NO production assay.
-
Collect the culture supernatant after 24 hours of LPS stimulation.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The assay typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate for color development. The absorbance is read at a specific wavelength, and the cytokine concentration is determined from a standard curve.
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of research.
General Workflow for Antioxidant Activity Assessment
Caption: Experimental workflow for antioxidant activity assessment.
General Workflow for In Vitro Anti-inflammatory Activity Assessment
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
Dicaffeoylquinic acid isomers represent a versatile class of natural compounds with a broad spectrum of pharmacological activities. Their potent antioxidant, anti-inflammatory, neuroprotective, and antiviral properties make them attractive candidates for the development of novel therapeutics for a range of diseases. The structural differences between the isomers play a critical role in their biological efficacy, highlighting the importance of comparative studies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current knowledge on DCQA isomers, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action at the molecular level. Further research is warranted to fully elucidate the therapeutic potential of these promising compounds and to translate the preclinical findings into clinical applications.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. ultimatetreat.com.au [ultimatetreat.com.au]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Antiviral activity and mode of action of caffeoylquinic acids from Schefflera heptaphylla (L.) Frodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of 1,3-Dicaffeoylquinic Acid on Amyloid-β (1-40) Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, primarily composed of the Aβ (1-40) and Aβ (1-42) peptides. The aggregation of Aβ is a critical event in the pathogenesis of AD, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction between 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, and the aggregation of Aβ (1-40). This document summarizes the inhibitory effects of 1,3-DCQA on Aβ fibrillogenesis, its neuroprotective mechanisms, and detailed experimental protocols for the investigation of these phenomena.
Introduction
The aggregation of the Aβ (1-40) peptide into soluble oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. These aggregates are associated with neuronal cytotoxicity and cognitive decline. Consequently, the identification of small molecules that can inhibit or modulate this aggregation process is a primary focus of AD drug discovery. This compound (1,3-DCQA), a derivative of caffeic acid and quinic acid found in various plants, has emerged as a promising candidate due to its potent anti-amyloidogenic and neuroprotective properties. This guide details the current understanding of the molecular interactions between 1,3-DCQA and Aβ (1-40) and provides practical methodologies for its study.
Quantitative Data on 1,3-DCQA Interaction with Aβ (1-40)
The efficacy of 1,3-DCQA in modulating Aβ (1-40) aggregation and conferring neuroprotection has been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 26.7 nM | Surface Plasmon Resonance (SPR) | [1][2] |
| Inhibition of Aggregation (IC50) | Not explicitly reported for Aβ (1-40), but potent inhibition demonstrated. | Thioflavin T (ThT) Fluorescence Assay | [1][2] |
| Caption: Table 1. Binding and inhibitory parameters of 1,3-DCQA against Aβ (1-40) aggregation. |
| Cell Line | Aβ Species | 1,3-DCQA Concentration | Increase in Cell Viability (%) | Assay | Reference |
| Primary Neuronal Culture | Aβ (1-42) | Concentration-dependent increase | Data not quantified as percentage | Cell Counting Kit-8 | [3] |
| SH-SY5Y | Aβ-induced toxicity | Not specified | Significant protection | Not specified | [4] |
| Caption: Table 2. Neuroprotective effects of Dicaffeoylquinic acid derivatives against Aβ-induced toxicity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of 1,3-DCQA with Aβ (1-40) aggregation.
Preparation of Aβ (1-40) Monomers
A critical first step for reproducible aggregation assays is the preparation of monomeric Aβ (1-40) to eliminate pre-existing seeds.
-
Dissolution: Dissolve lyophilized Aβ (1-40) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL.
-
Incubation: Incubate the solution at room temperature for 1-2 hours to ensure complete monomerization.
-
Aliquoting and Drying: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.
-
Storage: Store the dried peptide films at -80°C until use.
Thioflavin T (ThT) Fluorescence Assay for Aβ (1-40) Aggregation
This assay is the gold standard for monitoring the kinetics of amyloid fibril formation.
-
Reagent Preparation:
-
Aβ (1-40) Stock Solution: Resuspend a dried aliquot of Aβ (1-40) in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 5 mM.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4.
-
ThT Stock Solution: Prepare a 2 mM ThT solution in the assay buffer.
-
1,3-DCQA Stock Solution: Dissolve 1,3-DCQA in DMSO to a concentration of 10 mM.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to each well.
-
Add the ThT stock solution to a final concentration of 20 µM.
-
Add varying concentrations of 1,3-DCQA or vehicle control (DMSO).
-
Initiate the aggregation by adding the Aβ (1-40) stock solution to a final concentration of 10-20 µM.
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular time intervals.
-
-
Data Analysis: Plot fluorescence intensity versus time to obtain aggregation kinetics curves. The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase in the presence and absence of 1,3-DCQA.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ (1-40) aggregates.
-
Sample Preparation: Incubate Aβ (1-40) (10-20 µM) in assay buffer at 37°C with and without 1,3-DCQA for a specified period (e.g., 24-48 hours).
-
Grid Preparation: Apply 5-10 µL of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: Remove excess sample with filter paper and stain the grid with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Visualize the samples using a transmission electron microscope.
MTT Assay for Neuroprotection
This colorimetric assay assesses cell viability and is used to determine the protective effects of 1,3-DCQA against Aβ (1-40)-induced cytotoxicity.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Preparation of Aβ (1-40) Oligomers: Prepare oligomeric Aβ (1-40) by incubating monomeric peptide at 4°C for 24 hours.
-
Treatment:
-
Pre-treat the cells with varying concentrations of 1,3-DCQA for 2-4 hours.
-
Add the prepared Aβ (1-40) oligomers (typically in the low micromolar range) to the cells and incubate for 24-48 hours.
-
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of 1,3-DCQA on Aβ (1-40) aggregation and neurotoxicity.
Caption: Experimental workflow for studying 1,3-DCQA's effect on Aβ (1-40).
Signaling Pathways Modulated by Dicaffeoylquinic Acids
Dicaffeoylquinic acid derivatives have been shown to exert their neuroprotective effects by modulating key intracellular signaling pathways, including the PI3K/Akt and Nrf2 pathways.
Caption: Signaling pathways modulated by 1,3-DCQA for neuroprotection.
Mechanism of Action
The inhibitory effect of 1,3-DCQA on Aβ (1-40) aggregation is attributed to its direct interaction with the peptide. Molecular docking and NMR studies have suggested that 1,3-DCQA binds to Aβ (1-40), particularly interacting with the Met-35 residue through its phenolic hydroxyl groups.[1][2] This interaction is thought to disrupt the self-assembly process, preventing the formation of β-sheet-rich structures that are characteristic of amyloid fibrils.
The neuroprotective effects of 1,3-DCQA are multifaceted. Beyond the direct inhibition of toxic Aβ aggregates, it activates pro-survival signaling pathways within neurons. The activation of the PI3K/Akt pathway by 1,3-DCQA leads to the phosphorylation and inactivation of GSK3β, a kinase implicated in tau hyperphosphorylation and apoptosis.[3] Furthermore, 1,3-DCQA modulates the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, further preventing cell death.[3] The compound also enhances the cellular antioxidant defense system by promoting the nuclear translocation of Nrf2, which upregulates the expression of antioxidant enzymes.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Alzheimer's disease through its dual action of inhibiting Aβ (1-40) aggregation and providing neuroprotection. Its ability to interact directly with the Aβ peptide and modulate key intracellular signaling pathways highlights its promise as a multi-target drug candidate. The experimental protocols and data presented in this guide provide a framework for further research into the therapeutic applications of 1,3-DCQA and other related compounds in the context of neurodegenerative diseases. Further investigation is warranted to fully elucidate its in vivo efficacy and pharmacokinetic profile.
References
In-Depth Technical Guide: Antidepressant-like Effects of 1,3-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of 1,3-Dicaffeoylquinic acid (1,3-DCQA). The document details the core mechanisms of action, presents quantitative data from key behavioral and biochemical studies, and outlines the experimental protocols utilized in the cited research. Visual diagrams of the implicated signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's neuropharmacological profile.
Core Mechanisms of Action
This compound, a phenolic compound found in plants such as Arctium lappa (burdock), has demonstrated significant antidepressant-like properties in preclinical models. The primary mechanisms underlying these effects involve the modulation of key neurotrophic and neurotransmitter systems.
1. Activation of the ERK-CREB-BDNF Signaling Pathway:
Research indicates that 1,3-DCQA can mitigate depressive-like behaviors by activating the Extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and Brain-Derived Neurotrophic Factor (BDNF) signaling cascade in the hippocampus.[1][2] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity, processes often impaired in depression. 1,3-DCQA has been shown to increase the phosphorylation of ERK and CREB, leading to an upregulation of BDNF expression.[1]
2. Regulation of Neuronal Nitric Oxide Synthase (nNOS):
1,3-DCQA has been observed to increase the levels of neuronal nitric oxide synthase (nNOS) in the hippocampus.[1][2] The resulting increase in nitric oxide (NO) production is believed to contribute to the activation of the ERK-CREB-BDNF pathway, suggesting a novel mechanism for its antidepressant-like effects.[1][2]
3. Inhibition of Monoamine Oxidase (MAO):
Studies on dicaffeoylquinic acids (diCQAs) suggest that these compounds can exert antidepressant effects by inhibiting monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[3][4] Inhibition of these enzymes leads to an increase in the synaptic availability of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which is a cornerstone of many current antidepressant therapies. While 3,4- and 3,5-diCQA were identified as potent inhibitors, the activity of 1,3-DCQA in this regard warrants further specific investigation.[3][4]
Quantitative Data from Preclinical Studies
The antidepressant-like effects of 1,3-DCQA have been quantified in various animal models of depression. The following tables summarize the key findings from behavioral and biochemical assays.
Table 1: Effects of this compound on Immobility Time in Behavioral Despair Tests
| Animal Model | Behavioral Test | Treatment Group | Immobility Time (seconds) | Percentage Reduction vs. Control | Reference |
| Ovariectomized (OVX) Mice | Tail Suspension Test (TST) | OVX + Vehicle | ~180 | - | [1] |
| OVX + 1,3-DCQA | Significantly Reduced | Data not specified | [1] | ||
| Forced Swim Test (FST) | OVX + Vehicle | ~160 | - | [1] | |
| OVX + 1,3-DCQA | Significantly Reduced | Data not specified | [1] | ||
| Corticosterone (CORT)-Treated Mice | Tail Suspension Test (TST) | CORT + Vehicle | ~150 | - | [3] |
| CORT + diCQAs | Significantly Reduced | Data not specified for 1,3-DCQA alone | [3] | ||
| Forced Swim Test (FST) | CORT + Vehicle | ~175 | - | [3] | |
| CORT + diCQAs | Significantly Reduced | Data not specified for 1,3-DCQA alone | [3] |
Note: Specific numerical values for 1,3-DCQA treated groups were not explicitly provided in the abstracts; "Significantly Reduced" indicates a statistically significant decrease compared to the vehicle-treated control group as reported in the source.
Table 2: Effects of this compound on the ERK-CREB-BDNF Pathway
| Assay | Target Protein | Treatment Group | Relative Protein Expression/Phosphorylation | Reference |
| Western Blot | p-ERK | OVX + Vehicle | Decreased | [1] |
| OVX + 1,3-DCQA | Increased | [1] | ||
| p-CREB | OVX + Vehicle | Decreased | [1] | |
| OVX + 1,3-DCQA | Increased | [1] | ||
| BDNF | OVX + Vehicle | Decreased | [1] | |
| OVX + 1,3-DCQA | Increased | [1] | ||
| nNOS | OVX + Vehicle | Decreased | [1] | |
| OVX + 1,3-DCQA | Increased | [1] |
Note: "Increased" or "Decreased" refers to the change in protein expression or phosphorylation relative to a control group as determined by Western blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in the literature on 1,3-DCQA.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) is filled with water (25°C) to a depth of 10 cm.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral despair test used to assess antidepressant efficacy.
-
Apparatus: A horizontal bar is set up at a height from which the mouse cannot escape or touch any surfaces.
-
Procedure: The mouse's tail is suspended from the bar using adhesive tape, approximately 1 cm from the tip. The total duration of the test is 6 minutes. The time the mouse remains immobile is recorded.
-
Data Analysis: The total immobility time is measured and statistically analyzed across different treatment groups. A decrease in immobility suggests an antidepressant-like effect.
Western Blot Analysis for ERK-CREB-BDNF Pathway
This technique is used to quantify the expression levels of specific proteins involved in the signaling cascade.
-
Sample Preparation: Hippocampal tissue is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK and CREB, as well as BDNF and nNOS.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control such as β-actin or GAPDH.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory potential of a compound on MAO-A and MAO-B enzymes.
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A non-selective substrate such as kynuramine (B1673886) is used.
-
Procedure: The test compound (1,3-DCQA) at various concentrations is pre-incubated with the MAO enzyme. The enzymatic reaction is initiated by the addition of the substrate. The reaction is then stopped, and the amount of product formed is measured.
-
Detection: The product can be quantified using methods such as high-performance liquid chromatography (HPLC) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is then determined by non-linear regression analysis.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed mechanisms of the antidepressant-like effects of 1,3-DCQA.
Caption: General experimental workflow for behavioral assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hepatoprotective and Choleretic Activities of Cynarin (1,3-Dicaffeoylquinic Acid)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Cynarin (B1669657), chemically known as 1,3-dicaffeoylquinic acid, is a prominent bioactive compound found in artichoke (Cynara scolymus L.).[1] Traditionally recognized for its medicinal properties, modern scientific investigation has focused on its significant hepatoprotective and choleretic effects.[2] This technical guide provides an in-depth analysis of the pharmacological activities of cynarin, detailing its mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols. The document explores the compound's role in mitigating liver damage through antioxidant and anti-inflammatory pathways, including the activation of the Nrf2 signaling cascade, and its capacity to stimulate bile production and flow.[3] This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of cynarin for hepatic and biliary disorders.
Hepatoprotective Activity of Cynarin
Cynarin has demonstrated significant liver-protecting and regenerating effects in numerous in vitro and in vivo studies.[2][4] Its hepatoprotective capacity is primarily attributed to its potent antioxidant and anti-inflammatory properties, which counteract toxin-induced liver damage and cellular stress.[1][5]
Mechanisms of Action
1.1.1 Antioxidant Effects
Cynarin exerts its antioxidant effects by directly scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, a critical process in toxin-induced liver injury, such as that caused by carbon tetrachloride (CCl4).[1][6] Studies have shown that cynarin can significantly reduce the production of malondialdehyde (MDA), a key marker of lipid peroxidation, in hepatocytes exposed to oxidative stress.[6][7] The antioxidant activity of cynarin is comparable to or even stronger than standards like trolox (B1683679) in various radical scavenging assays.[6]
1.1.2 Anti-inflammatory Effects
Chronic inflammation is a key driver in the progression of liver diseases. Cynarin and artichoke extracts have been shown to possess anti-inflammatory properties. In models of acute alcohol-induced liver injury, artichoke extract pretreatment significantly suppressed the expression of key inflammatory mediators, including toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[7] This suggests that cynarin can mitigate inflammatory infiltration and hepatocyte necrosis.
Key Signaling Pathways
Cynarin's hepatoprotective effects are mediated through the modulation of several critical intracellular signaling pathways.
1.2.1 Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Cynarin has been identified as an activator of this pathway.[3] Under conditions of oxidative stress, cynarin facilitates the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[8][9] This cascade enhances the cell's capacity to neutralize ROS and protect against damage.
1.2.2 PI3K-Akt and MAPK Signaling Pathways
Network pharmacology analyses have implicated the PI3K-Akt and MAPK signaling pathways in the therapeutic effects of cynarin against non-alcoholic fatty liver disease (NAFLD).[10] These pathways are central regulators of cell survival, proliferation, and inflammation. The studies suggest that cynarin may exert its protective effects by inhibiting the expression of key proteins like AKT1 and MAPK1, thereby interfering with lipotoxicity, metabolic dysregulation, and liver cell death.[10]
Quantitative Data on Hepatoprotective Effects
The following tables summarize key quantitative findings from various studies investigating the hepatoprotective effects of cynarin and related extracts.
Table 1: Effect of Cynarin/Artichoke Extract on Liver Enzymes
| Model/Subject | Compound/Extract | Dosage | Toxin | Key Findings | Reference |
| Human (NAFLD Patients) | Artichoke Supplementation | Varied | NAFLD | Significant reduction in serum AST (p=0.001) and ALT (p=0.016). | [11] |
| Mice | Ethanolic Artichoke Extract | 0.4-1.6 g/kg | Ethanol | Dose-dependent prevention of elevated ALT, AST, TG, and TC. | [7] |
| Rats | 3,5-dicaffeoylquinic acid | Not specified | DMN | Significant recovery of elevated serum ALT, AST, ALP, and T-bilirubin. | [9] |
| Rats | Dicaffeoylquinic acids | Not specified | CCl4 / D-GalN | Stronger suppression of ALT/AST increase than glycyrrhizin. | [12] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase; DMN: Dimethylnitrosamine; NAFLD: Non-alcoholic Fatty Liver Disease; TG: Triglycerides; TC: Total Cholesterol.
Table 2: Antioxidant Effects of Cynarin
| Model | Compound | Dosage/Concentration | Toxin/Stressor | Key Findings | Reference |
| Rat Hepatocytes | Cynarin | 3 µM | t-BHP | Reduced MDA production. | [6] |
| 3T3 Cells | Cynarin | 51 µM | Iron (Fe2+) | Inhibited oxidative stress by 75%. | [6] |
| 3T3 Cells | Cynarin | 45 µM | AAPH | Inhibited oxidative stress by 72%. | [6] |
t-BHP: tertiary-butyl hydroperoxide; AAPH: 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride; MDA: Malondialdehyde.
Experimental Protocols for Hepatoprotectivity Assessment
Standardized animal models are crucial for evaluating the hepatoprotective potential of compounds like cynarin.[13]
1.4.1 Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This is a widely used model to screen for hepatoprotective agents.[14]
-
Principle: CCl4 is metabolized by cytochrome P450 in the liver to produce the highly reactive trichloromethyl free radical (•CCl3). This radical initiates a cascade of lipid peroxidation, leading to membrane damage, disruption of cellular homeostasis, and ultimately, hepatocyte necrosis.
-
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are commonly used.
-
Grouping: Animals are divided into groups: Normal Control (vehicle only), Toxin Control (CCl4 only), Positive Control (e.g., Silymarin + CCl4), and Test Groups (Cynarin at various doses + CCl4).
-
Dosing: The test compound (Cynarin) is typically administered orally for a period of 7-14 days prior to toxin exposure.
-
Toxin Induction: A single dose of CCl4 (e.g., 1 mL/kg, often diluted in olive oil or liquid paraffin) is administered intraperitoneally or orally.
-
Sample Collection: 24-48 hours after CCl4 administration, animals are euthanized. Blood is collected for biochemical analysis (ALT, AST, ALP, bilirubin), and the liver is excised for histopathological examination and analysis of oxidative stress markers (MDA, SOD, GPx, CAT).
-
-
Endpoints:
-
Biochemical: Reduction in serum levels of liver injury markers.
-
Histopathological: Amelioration of necrosis, fatty changes, and inflammatory cell infiltration in liver tissue.
-
Antioxidant Status: Reduction in MDA levels and restoration of antioxidant enzyme activities in liver homogenates.
-
Choleretic Activity of Cynarin
Cynarin is well-documented for its choleretic properties, meaning it stimulates the liver to increase the production and secretion of bile. This action is beneficial for improving digestion, particularly of fats, and may help in conditions related to biliary insufficiency.[15]
Mechanism of Action
The precise molecular mechanism for cynarin's choleretic effect is still under investigation, but it is believed to involve direct stimulation of hepatocytes to secrete bile acids and water. This increased bile flow can help in the elimination of metabolic waste and toxins from the liver.[16] While cynarin is a key active component, some research suggests that other compounds in artichoke, such as the flavonoid luteolin, may also contribute significantly to the choleretic and anticholestatic effects.[17]
Quantitative Data on Choleretic Effects
Table 3: Effect of Cynarin/Artichoke Extract on Bile Flow
| Model/Subject | Compound/Extract | Dosage/Administration | Key Findings | Reference |
| Healthy Humans (n=20) | Artichoke Extract (Hepar SL forte) | 1.92 g (single dose, intraduodenal) | 127.3% increase in bile secretion at 30 min; 151.5% increase at 60 min. | [15] |
| Wistar Rats | Aqueous Artichoke Leaf Extract | 400 mg/kg (oral, 7 days) | Bile flow increased from ~0.1 to 0.2 mL/100g/h. | [18] |
| Pigs | Cynara scolymus Extract | 300 g/tonne of feed | 66% higher average daily bile production compared to control. | [19] |
Experimental Protocols for Choleretic Activity Assessment
The evaluation of choleretic activity requires direct measurement of bile output.
-
Principle: To quantify the effect of a test substance on bile production by directly collecting and measuring the volume of bile secreted over time.
-
Methodology (Animal Model - Rat/Pig):
-
Animal Model: Wistar or Sprague-Dawley rats, or larger animals like pigs, are used.
-
Anesthesia: Animals are anesthetized (e.g., with urethane (B1682113) or a similar agent).
-
Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The duct is carefully cannulated with a fine polyethylene (B3416737) tube (T-tube catheter in larger animals).[19] The cannula is secured to prevent leakage.
-
Stabilization: The animal is allowed to stabilize, and a baseline bile flow rate is established by collecting bile for a set period (e.g., 30-60 minutes).
-
Administration: The test compound (Cynarin) or extract is administered, typically intravenously or intraduodenally, to ensure rapid absorption.
-
Measurement: Bile is collected continuously in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for several hours. The volume of bile is determined by weight (assuming a density of 1 g/mL).
-
Data Analysis: The bile flow rate (mL/kg/min or mL/100g/h) is calculated and compared to the baseline and to control groups.
-
-
Endpoints:
-
Percentage increase in bile flow compared to baseline.
-
Total volume of bile secreted over the experimental period.
-
Changes in the concentration of bile acids in the collected bile.
-
Conclusion and Future Directions
Cynarin (this compound) exhibits robust and multifaceted hepatoprotective and choleretic activities. Its mechanisms of action, centered on potent antioxidant and anti-inflammatory effects and the modulation of key signaling pathways like Keap1/Nrf2, provide a strong scientific basis for its therapeutic potential. Quantitative data from a range of experimental models consistently demonstrate its ability to protect the liver from toxic insults and to stimulate bile flow.
While much of the research has been conducted on artichoke extracts as a whole, making it sometimes difficult to attribute effects solely to cynarin, the evidence is compelling.[5][16] Future research should focus on larger, well-controlled clinical trials using isolated and standardized cynarin to definitively establish its efficacy and safety in human populations for conditions like NAFLD, drug-induced liver injury, and cholestatic disorders. Further elucidation of its molecular targets and downstream signaling effects will pave the way for its development as a targeted phytopharmaceutical agent for liver and biliary health.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. Protective Effects of Ethanolic Extracts from Artichoke, an Edible Herbal Medicine, against Acute Alcohol-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nrf2/HO-1-inductive Preventive Effect of 3,5-dicaffeoylquinic Acid, Antioxidant Compound from Green Coffee Beans, on Dimethylnitrosamine-induced Liver Fibrosis in Rats [pubs.sciepub.com]
- 10. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent antihepatotoxic activity of dicaffeoyl quinic acids from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. davidpublisher.com [davidpublisher.com]
- 14. Evaluation of Hepatoprotective Activity and Oxidative Stress Reduction of Rosmarinus officinalis L. Shoots Tincture in Rats with Experimentally Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increase in choleresis by means of artichoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caringsunshine.com [caringsunshine.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note and Protocol for the Quantification of 1,3-Dicaffeoylquinic Acid using High-Performance Liquid Chromatography
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), also known as Cynarin (B1669657), is a naturally occurring polyphenolic compound found in various plants, notably artichokes (Cynara scolymus L.). It is recognized for its significant antioxidant, choleretic, and hepatoprotective properties, making it a compound of interest in the pharmaceutical and nutraceutical industries. As a potential immunosuppressive agent, its accurate quantification in different matrices is crucial for research, quality control, and pharmacokinetic studies.[1][2] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Principle
This method utilizes reverse-phase HPLC coupled with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic mobile phase ensures the protonation of the carboxylic acid and phenolic hydroxyl groups of 1,3-DCQA, leading to sharp, symmetrical peaks. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (or Formic acid/Trifluoroacetic acid, HPLC grade)
-
Ethyl acetate (B1210297) (for liquid-liquid extraction)
-
Sample matrix (e.g., plasma, plant extract, dietary supplement)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
Syringe filters (0.22 µm or 0.45 µm)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., 50% methanol) to achieve a concentration range that covers the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable solvent, such as 80% methanol, using ultrasonication for approximately 20 minutes at 50°C.[3]
-
Centrifuge the extract at 6000 rpm for 5 minutes.[3]
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.
-
To a 100 µL plasma sample, add a known amount of internal standard (if used).
-
Add 500 µL of ethyl acetate as the extraction solvent.[4]
-
Vortex for 2 minutes and then centrifuge at 10,000 g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
HPLC Conditions
The following tables summarize various reported HPLC conditions for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | XBridge C18, 250 mm x 4.6 mm, 5 µm[3] | Agilent Zorbax SB C18[5] |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water[4] | 0.1% Phosphoric acid in Water[3][6] | 0.085% Phosphoric acid in Water[7] |
| Mobile Phase B | Methanol[4] | Acetonitrile[3] | Acetonitrile[7] |
| Gradient | Gradient Elution[4] | Gradient Elution[3] | 0-50 min: 12-24% B; 50-55 min: 24% B; 55-56 min: 24-100% B[7] |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min[3] | 0.8 mL/min[6][7] |
| Column Temp. | 30 °C | 35 °C[6] | 30 °C[7] |
| Injection Vol. | 20 µL | 10 µL[6] | 10 µL |
| Detection λ | 330 nm[4][6] | 322 nm[3] | PDA Detector |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.998 is generally considered acceptable.[4]
-
Quantification: Inject the prepared samples and record the peak areas for this compound. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Method Validation Data
The following table summarizes key validation parameters from various studies.
Table 2: Method Validation Parameters
| Parameter | Method A (Plasma)[4] | Method B (Plasma)[8] | Method C (Dietary Supplement)[3] | Method D (Plasma - LC-MS/MS)[5][9] |
| Linearity Range | 1.56 - 50.0 µg/mL | 0.04 - 2.5 µg/mL | Not Specified | 4.00 - 96.0 ng/mL |
| Correlation Coeff. (R²) | 0.9989 | Not Specified | 1 | > 0.99 |
| LOD | 0.75 µg/mL | 0.02 µg/mL | 3.00 mg/kg | Not Specified |
| LOQ | 2.25 µg/mL | 0.038 µg/mL | 10.0 mg/kg | 4.00 ng/mL |
| Precision (CV%) | < 10% | < 5% | Not Specified | < 8.89% |
| Accuracy/Recovery | 67% | Not Specified | Not Specified | > 73.52% |
Experimental Workflow and Diagrams
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method detailed in this application note is a reliable and reproducible technique for the quantification of this compound in various samples. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals. The method can be adapted and validated for specific matrices and analytical requirements. For higher sensitivity and selectivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer is recommended.[5][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Study on determination of cynarin in dietary supplement containing artichoke by high performance liquid chromatography [vjfc.nifc.gov.vn]
- 4. [Development and validation of method for the determination of cynarin, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. latamjpharm.org [latamjpharm.org]
- 9. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of 1,3-Dicaffeoylquinic Acid in Plant Extracts by LC-MS/MS
Abstract
This application note provides a detailed protocol for the extraction and quantitative analysis of 1,3-dicaffeoylquinic acid in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive and specific, making it suitable for researchers, scientists, and drug development professionals working with natural products. This document includes a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the analytical workflow. Additionally, a potential signaling pathway associated with the anti-inflammatory activity of dicaffeoylquinic acids is illustrated.
Introduction
This compound (1,3-diCQA) is a phenolic compound found in a variety of plants, including those from the Asteraceae family.[1][2] It belongs to the class of chlorogenic acids, which are esters of caffeic acid and quinic acid.[1] 1,3-diCQA and its isomers have garnered significant interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3][4] Accurate and reliable quantification of 1,3-diCQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. LC-MS/MS offers high selectivity and sensitivity for the analysis of complex matrices like plant extracts, enabling precise quantification of target analytes.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol describes an efficient method for extracting this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material
-
50% Ethanol (B145695) (Ethanol/Water, 50/50, v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a suitable extraction vessel.
-
Add 20 mL of 50% ethanol to the plant material.
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid plant material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 10 |
| 20.0 | 10 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Data Presentation
Table 2: MRM Transitions and MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 515.1 | 353.1 | 200 | 20 |
| This compound | 515.1 | 191.1 | 200 | 25 |
| This compound | 515.1 | 179.0 | 200 | 30 |
Note: The deprotonated molecule [M-H]⁻ is observed at m/z 515.1. The product ion at m/z 353.1 corresponds to the loss of a caffeoyl moiety, m/z 191.1 corresponds to the quinic acid fragment, and m/z 179.0 corresponds to the caffeic acid fragment.[5][6]
Table 3: Quantitative Data Summary (Example)
| Plant Extract | Concentration of 1,3-diCQA (µg/g dry weight) | Retention Time (min) |
| Arctium lappa root | 1350[7] | ~12.5 |
| Ligularia fischeri | Varies by region and extraction solvent[8] | ~14.8 |
| Pluchea indica | Varies by provenance[9] | ~16.2 |
Note: Retention times can vary depending on the specific LC system and column used.
Table 4: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.999[7] |
| Limit of Detection (LOD) | 0.5 - 0.8 mg/L (for dicaffeoylquinic acids)[8] |
| Limit of Quantitation (LOQ) | 1.7 - 2.4 mg/L (for dicaffeoylquinic acids)[8] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Anti-inflammatory signaling pathway of dicaffeoylquinic acids.[4]
Discussion
The presented ultrasound-assisted extraction method is efficient for the recovery of this compound from plant materials. The LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of 1,3-diCQA, even in complex plant extracts. The use of Multiple Reaction Monitoring (MRM) ensures that the quantification is not affected by co-eluting isobaric interferences. The fragmentation of the deprotonated molecule of this compound ([M-H]⁻ at m/z 515.1) primarily results in product ions corresponding to the loss of a caffeoyl group (m/z 353.1), and the formation of quinic acid (m/z 191.1) and caffeic acid (m/z 179.0) fragments, which are characteristic for this class of compounds.
The anti-inflammatory properties of dicaffeoylquinic acids have been linked to their ability to modulate key signaling pathways. As depicted in the signaling pathway diagram, dicaffeoylquinic acids can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB and MAPK signaling pathways.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The method is robust and can be readily implemented in a laboratory setting for the quality control of herbal medicines or for research purposes in the field of natural product chemistry and pharmacology. The provided visualizations of the experimental workflow and a relevant signaling pathway serve as useful tools for researchers.
References
- 1. ohsu.edu [ohsu.edu]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry of 1,3- and 1,5-dicaffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Notes: Protocol for the Extraction of Dicaffeoylquinic Acids from Coffee Beans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicaffeoylquinic acids (diCQAs) are a significant subclass of chlorogenic acids (CGAs), which are potent antioxidant compounds found abundantly in coffee beans.[1][2] The primary isomers include 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[3][4] These compounds are of great interest to the pharmaceutical and nutraceutical industries due to their various biological activities, including antioxidant and anti-inflammatory properties.[5] Green, unroasted coffee beans are a particularly rich source of diCQAs, as the roasting process can lead to their degradation and isomerization.[2][6]
This document provides detailed protocols for the extraction of diCQAs from coffee beans using both conventional and advanced methods. It also presents comparative data on various extraction parameters to aid researchers in selecting the optimal method for their specific application.
Data Presentation: Comparison of Extraction Methods
The efficiency of diCQA extraction is highly dependent on the chosen solvent and methodology. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, reducing extraction time and energy consumption compared to conventional methods.[7][8]
Table 1: Influence of Solvent and Method on Chlorogenic Acid (CGA) Yield
| Extraction Method | Solvent System | Source Material | Typical Yield | Reference |
|---|---|---|---|---|
| Hot Extraction | Distilled Water | Green Coffee Beans | ~11% (total extract) | [1] |
| Cold Extraction | Methanol | Green Coffee Beans | ~6-7% (total extract) | [1] |
| Solid-Liquid | 20% (m/m) Acetone-Water | Spent Coffee Grounds | 0.832 mg 5-CQA/g | [4] |
| Solid-Liquid | 20% (m/m) Ethanol-Water | Spent Coffee Grounds | ~11% lower 5-CQA yield than acetone | [4] |
| Ultrasound-Assisted | Dichloromethane | Spent Coffee Grounds | 38.2 mg Caffeine (B1668208)/g extract | [9] |
| Microwave-Assisted | Water | Roasted Coffee Beans | 1.01 g Caffeine/100g d.w. |[10][11] |
Note: Many studies report on total chlorogenic acids (CGAs), 5-CQA, or caffeine as markers for extraction efficiency due to their abundance. Yields of specific diCQA isomers are less commonly reported but follow similar extraction trends.
Table 2: Optimized Parameters for Advanced Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Reference |
|---|---|---|---|
| Temperature | 40 - 51.5 °C | 150 - 180 °C | [12][13] |
| Time | 10 - 50 min | 2 - 10 min | [10][12] |
| Solvent-to-Solid Ratio | Not specified | 15 mL/g | [10] |
| Power/Frequency | 15 W/mL | 280 - 500 W | [10][12][13] |
| Key Observation | UAE can yield extracts with CGA content similar to or higher than conventional methods in less time.[8] | MAE significantly reduces extraction time and can increase yields of specific compounds.[10] |
Experimental Protocols
This protocol describes a standard method for extracting diCQAs using a solvent-and-heat approach, suitable for most laboratory settings.
A. Materials and Equipment
-
Green coffee beans
-
Grinder (e.g., blade or burr grinder)
-
Solvent: 70% Ethanol (B145695) (v/v) in deionized water
-
Heating mantle with magnetic stirrer or shaking water bath
-
Round-bottom flask or Erlenmeyer flask
-
Condenser (recommended to prevent solvent loss)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filter)
-
Rotary evaporator
-
Analytical balance
B. Procedure
-
Sample Preparation: Grind the green coffee beans to a fine powder (particle size < 0.5 mm is recommended).[10] Dry the powder in an oven at 60°C for 4 hours or until a constant weight is achieved.
-
Extraction:
-
Separation:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid supernatant. For higher efficiency, use a vacuum filtration setup.
-
Wash the residue with a small volume (e.g., 20 mL) of the extraction solvent and combine the filtrates to maximize yield.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature of 40-50°C until the ethanol is completely removed.
-
The remaining aqueous solution can be used for analysis or be freeze-dried (lyophilized) to obtain a stable powder extract.
-
-
Storage: Store the final extract at -20°C in a sealed, light-protected container.
This protocol utilizes ultrasonic energy to enhance extraction efficiency, significantly reducing time and potentially increasing yield.[8]
A. Materials and Equipment
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator with temperature control
B. Procedure
-
Sample Preparation: Prepare the dried coffee bean powder as described in Protocol 1.
-
Extraction:
-
Weigh 10 g of the dried coffee powder and transfer it to a 250 mL beaker or flask.
-
Add 150 mL of the 70% ethanol solvent.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.
-
Set the temperature of the ultrasonic bath to 40°C.[12] Note that prolonged sonication can increase temperature; a cooling system is recommended.
-
Sonicate the mixture for 30 minutes.[12] If using a probe sonicator, operate it in pulsed mode (e.g., 70% duty cycle) to prevent overheating.[13]
-
-
Separation and Concentration: Follow steps 3, 4, and 5 from Protocol 1 to filter, concentrate, and store the extract.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of dicaffeoylquinic acids from coffee beans.
Caption: Workflow for diCQA extraction from coffee beans.
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. researchgate.net [researchgate.net]
- 3. US10335444B2 - Method for extracting high content of chlorogenic acids from green coffee beans - Google Patents [patents.google.com]
- 4. Extraction of Bioactive Compounds from Spent Coffee Grounds Using Ethanol and Acetone Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. itjfs.com [itjfs.com]
- 8. [PDF] OPTIMISATION OF ULTRASOUND AND MICROWAVE-ASSISTED EXTRACTION OF CAFFEOYLQUINIC ACIDS AND CAFFEINE FROM COFFEE SILVERSKIN USING RESPONSE SURFACE METHODOLOGY | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the Microwave-Assisted Extraction of Caffeine from Roasted Coffee Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of the Extraction from Spent Coffee Grounds Using the Desirability Approach [mdpi.com]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for the Structural Elucidation of 1,3-Dicaffeoylquinic Acid via NMR Spectral Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dicaffeoylquinic acid, also known as cynarin, is a natural phenolic compound found in various plants, notably artichokes. It is of significant interest to researchers in drug discovery and natural product chemistry due to its diverse biological activities, including antioxidant and hepatoprotective effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides a detailed guide to the NMR spectral analysis of this compound, including comprehensive data tables, experimental protocols, and visual aids to facilitate its identification and characterization.
Structural and Spectral Overview
This compound consists of a quinic acid core esterified with two caffeic acid moieties at the C1 and C3 positions. The complete assignment of its ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in methanol-d₄ (CD₃OD).
Table 1: ¹H NMR Spectral Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinic Acid Moiety | |||
| H-2ax | 2.25 | m | |
| H-2eq | 2.15 | m | |
| H-3 | 5.38 | m | |
| H-4 | 4.18 | d | 3.0 |
| H-5 | 4.88 | m | |
| H-6ax | 2.35 | m | |
| H-6eq | 2.08 | m | |
| Caffeoyl Moiety at C-1 | |||
| H-2' | 7.05 | d | 2.0 |
| H-5' | 6.78 | d | 8.2 |
| H-6' | 6.95 | dd | 8.2, 2.0 |
| H-7' | 7.60 | d | 15.9 |
| H-8' | 6.35 | d | 15.9 |
| Caffeoyl Moiety at C-3 | |||
| H-2'' | 7.15 | d | 2.0 |
| H-5'' | 6.88 | d | 8.2 |
| H-6'' | 7.08 | dd | 8.2, 2.0 |
| H-7'' | 7.68 | d | 15.9 |
| H-8'' | 6.45 | d | 15.9 |
Table 2: ¹³C NMR Spectral Data of this compound (in CD₃OD)
| Position | Chemical Shift (δ, ppm) | DEPT |
| Quinic Acid Moiety | ||
| 1 | 81.5 | C |
| 2 | 36.8 | CH₂ |
| 3 | 72.0 | CH |
| 4 | 70.8 | CH |
| 5 | 73.5 | CH |
| 6 | 38.0 | CH₂ |
| 7 (COOH) | 176.5 | C |
| Caffeoyl Moiety at C-1 | ||
| 1' | 127.8 | C |
| 2' | 115.2 | CH |
| 3' | 146.8 | C |
| 4' | 149.8 | C |
| 5' | 116.5 | CH |
| 6' | 123.0 | CH |
| 7' | 147.5 | CH |
| 8' | 114.5 | CH |
| 9' (C=O) | 167.5 | C |
| Caffeoyl Moiety at C-3 | ||
| 1'' | 127.9 | C |
| 2'' | 115.3 | CH |
| 3'' | 146.9 | C |
| 4'' | 149.9 | C |
| 5'' | 116.6 | CH |
| 6'' | 123.1 | CH |
| 7'' | 147.8 | CH |
| 8'' | 114.8 | CH |
| 9'' (C=O) | 168.0 | C |
Experimental Protocols
3.1. Sample Preparation
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated methanol (B129727) (CD₃OD, 99.8% D).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
-
Cap the NMR tube securely.
3.2. NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 500 MHz spectrometer. Adjustments may be necessary for instruments with different field strengths.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters are generally similar to the ¹³C experiment, with the number of scans adjusted to achieve a good signal-to-noise ratio.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 8-16.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 16-32.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Number of Increments: 256-512 in F1.
-
Number of Scans per Increment: 32-64.
-
Visualization of Structural Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key long-range correlations that confirm the positions of the caffeoyl groups.
Application Notes and Protocols for Determining the Antioxidant Capacity of 1,3-Dicaffeoylquinic Acid using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA) is a phenolic compound found in various plants and is recognized for its potential antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the free radical scavenging capacity of antioxidant compounds.[2] The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] This reduction of DPPH is accompanied by a color change from deep purple to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.[4] This document provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay.
Materials and Reagents
-
This compound (≥98% purity)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (Spectrophotometric grade) or Ethanol (B145695) (Spectrophotometric grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for stock solution)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Multichannel micropipettes
-
Microplate reader capable of measuring absorbance at 517 nm
-
Analytical balance
-
Vortex mixer
-
Aluminium foil
Safety and Handling Precautions
-
This compound : Handle with care as the toxicological properties have not been fully investigated. It is recommended to avoid ingestion, inhalation, and contact with skin and eyes. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]
-
DPPH : DPPH is a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] It may cause irritation to the eyes, skin, and respiratory tract.[7] Always handle DPPH in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9] Prevent dust formation when handling the solid form.[8]
-
Methanol/Ethanol : These solvents are flammable and toxic. Handle in a well-ventilated area and away from ignition sources.
Experimental Protocol
Preparation of Stock Solutions
This compound (1,3-DCQA) Stock Solution (e.g., 1 mg/mL):
This compound is soluble in solvents such as DMSO, methanol, and ethanol.[5][10] Due to its higher solubility, DMSO is recommended for the primary stock solution.
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in a light-protected vial.
Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL):
-
Accurately weigh 1 mg of ascorbic acid.
-
Dissolve it in 1 mL of methanol or ethanol.
-
Vortex until fully dissolved.
-
Prepare fresh on the day of the experiment.
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh 7.89 mg of DPPH (Molar Mass: 394.32 g/mol ).
-
Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect it from light.
-
Store the stock solution at 4°C for no more than a week.
Preparation of Working Solutions
1,3-DCQA and Positive Control Serial Dilutions:
-
On the day of the experiment, prepare a series of dilutions from the 1 mg/mL stock solution using methanol or ethanol.
-
A typical concentration range for testing could be 1, 5, 10, 25, 50, and 100 µg/mL.
DPPH Working Solution (e.g., 0.1 mM):
-
Dilute the 0.2 mM DPPH stock solution with methanol or ethanol to obtain a working concentration of 0.1 mM.
-
The absorbance of the DPPH working solution at 517 nm should be approximately 1.0 ± 0.2.[4] Adjust the concentration if necessary.
-
Keep the working solution protected from light.
Assay Procedure (96-Well Plate Method)
-
In a 96-well microplate, add 100 µL of the various concentrations of 1,3-DCQA dilutions into respective wells in triplicate.
-
Add 100 µL of the positive control dilutions into separate wells in triplicate.
-
For the blank (A_blank), add 100 µL of methanol or ethanol to three wells.
-
For the control (A_control), add 100 µL of methanol or ethanol to three wells.
-
Add 100 µL of the DPPH working solution to all wells containing the sample and positive control.
-
Add 100 µL of the DPPH working solution to the control wells (A_control).
-
Add 100 µL of methanol or ethanol to the blank wells (A_blank).
-
Mix the contents of the wells gently by shaking the plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Presentation and Analysis
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [8]
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
Determination of IC50 Value
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.[6][11] A linear regression analysis can be performed, and the IC50 value can be calculated from the resulting equation (y = mx + c), where y = 50.[11]
IC50 = (50 - c) / m
Summary of Experimental Parameters
| Parameter | Value/Description |
| Test Compound | This compound |
| Positive Control | Ascorbic acid or Trolox |
| Solvent | Methanol or Ethanol |
| DPPH Concentration | 0.1 mM |
| Wavelength | 517 nm |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Assay Format | 96-well microplate |
Example Data Table
| Concentration (µg/mL) | Absorbance (Mean) | % Inhibition |
| Control (0) | 1.050 | 0 |
| 1 | 0.945 | 10.0 |
| 5 | 0.735 | 30.0 |
| 10 | 0.525 | 50.0 |
| 25 | 0.210 | 80.0 |
| 50 | 0.105 | 90.0 |
| 100 | 0.053 | 95.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH assay of this compound.
Antioxidant Mechanism
Caption: Radical scavenging mechanism of this compound in the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H24O12 | CID 205954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemfaces.com [chemfaces.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic Study of 1,3-Dicaffeoylquinic Acid in Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed overview of the in vivo pharmacokinetic properties of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in rats, including experimental protocols and summarized data for practical application in a research setting.
Introduction
This compound is a naturally occurring phenolic compound found in various plants and is known for its antioxidant properties.[1] Understanding its pharmacokinetic profile is crucial for the development of new therapeutic agents. This document outlines the methodologies for conducting in vivo pharmacokinetic studies of 1,3-DCQA in rats and presents key pharmacokinetic parameters derived from published research.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in rats following oral administration have been investigated. The data presented below is compiled from a study involving the oral administration of an I. britannica extract to Wistar rats.
| Parameter | Value | Units |
| Dose (equivalent to 1,3-DCQA) | 32.0 | mg/kg |
| Maximum Plasma Concentration (Cmax) | 44.5 ± 7.1 | ng/mL |
| Time to Cmax (Tmax) | Absorbed very quickly | - |
Data sourced from a study on Wistar rats after oral administration of I. britannica extract.[2]
Experimental Protocols
A precise and validated methodology is essential for reliable pharmacokinetic studies. The following sections detail the protocols for animal studies, sample collection, and bioanalysis.
Animal Studies
-
Animal Model: Male Wistar rats (200-250 g) are a suitable model for this type of study.[2]
-
Acclimatization: Animals should be acclimatized for a minimum of one week prior to the experiment, with free access to standard laboratory chow and water.
-
Housing: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast the rats for 12 hours before oral administration of the compound, with continued free access to water.[2]
Drug Administration and Blood Sampling
-
Formulation: For oral administration, this compound can be formulated as a homogeneous suspension in a suitable vehicle such as carboxymethylcellulose sodium (CMC-Na).
-
Administration: Administer the compound via oral gavage.
-
Blood Collection: Collect blood samples (approximately 0.25 mL) from the suborbital vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.16, 0.33, 0.67, 1, 1.5, 2, 4, 6, 9, and 12 hours) after dosing.[2]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 3500 rpm for 10 minutes to separate the plasma.[2]
-
Sample Storage: Store the harvested plasma samples at -60°C until analysis.[2]
Bioanalytical Method: LC-MS/MS
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous determination of this compound and its potential metabolites in rat plasma.[3][4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: An Agilent Zorbax SB C18 column or equivalent is suitable for separation.[3][4]
-
Mobile Phase: A gradient elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) is commonly used.[5]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[5]
-
-
Mass Spectrometric Detection:
-
Method Validation:
-
Linearity: The assay should be validated over a suitable concentration range (e.g., 4.00–96.0 ng/mL for this compound).[3][4]
-
Precision and Accuracy: Intra- and inter-day precision (RSD%) should be within acceptable limits (e.g., < 8.89%).[3][4]
-
Recovery: The absolute recovery should be consistent and preferably greater than 70%.[3][4]
-
Stability: The stability of the analyte in plasma should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term storage).[3][4]
-
Visualization of Experimental Workflow and Pharmacokinetic Processes
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.
Caption: Key pharmacokinetic processes (ADME) for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid for Inducing nNOS Synthesis in the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound, has demonstrated significant potential in the field of neuroscience. Recent studies have elucidated its role in promoting neuronal health, with a particular focus on its ability to induce the synthesis of neuronal nitric oxide synthase (nNOS) in the hippocampus.[1][2] This induction is mediated through the activation of the ERK-CREB-BDNF signaling pathway, leading to an increase in nitric oxide (NO) production.[1][2] The upregulation of nNOS and subsequent NO production in the hippocampus are associated with neuroprotective effects and have been implicated in ameliorating depressive-like behaviors in preclinical models.[1][2]
These application notes provide a comprehensive overview of the effects of 1,3-DCQA on hippocampal nNOS synthesis, supported by quantitative data from key studies. Detailed protocols for replicating the pivotal experiments are outlined to facilitate further research and drug development efforts in this area.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on nitric oxide (NO) production and the expression of key proteins in the signaling pathway leading to nNOS synthesis in primary hippocampal neurons.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | NO Production (Fold Change vs. Control) |
| Control | - | 1.00 |
| 1,3-DCQA | 1 | 1.25* |
| 1,3-DCQA | 5 | 1.52** |
| 1,3-DCQA | 10 | 1.78*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. vehicle-only treated cells. Data is representative of findings from Lim et al., 2021.
Table 2: Effect of this compound on the Expression of nNOS and Related Signaling Proteins in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | p-ERK/ERK (Fold Change vs. Control) | p-CREB/CREB (Fold Change vs. Control) | BDNF/β-actin (Fold Change vs. Control) | nNOS/β-actin (Fold Change vs. Control) |
| Control | - | 1.00 | 1.00 | 1.00 | 1.00 |
| 1,3-DCQA | 10 | 1.65 | 1.58 | 1.45 | 1.82 |
**p < 0.01 vs. vehicle-only treated cells. Data is representative of findings from Lim et al., 2021.
Signaling Pathway
The induction of nNOS synthesis in hippocampal neurons by this compound is primarily mediated by the activation of the ERK-CREB-BDNF signaling pathway. The proposed mechanism is as follows:
-
Activation of ERK: 1,3-DCQA treatment leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK).
-
Activation of CREB: Activated ERK, in turn, phosphorylates and activates the cAMP Response Element-Binding protein (CREB), a key transcription factor.
-
Induction of BDNF: Phosphorylated CREB translocates to the nucleus and binds to the promoter region of the Brain-Derived Neurotrophic Factor (BDNF) gene, upregulating its expression.
-
Upregulation of nNOS: Increased levels of BDNF subsequently lead to the upregulation of neuronal Nitric Oxide Synthase (nNOS) expression.
-
Production of NO: The newly synthesized nNOS catalyzes the production of Nitric Oxide (NO) from L-arginine.
References
Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid in Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,3-Dicaffeoylquinic acid (1,3-DCQA) and its isomers in cellular models of Alzheimer's disease (AD). The protocols detailed below are foundational for investigating the neuroprotective effects of these compounds, with a particular focus on their antioxidant and signaling pathway modulation properties.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Oxidative stress is a key pathological feature of AD, contributing to neuronal damage and cognitive decline. Dicaffeoylquinic acids (diCQAs), including the 1,3-DCQA isomer, are natural phenolic compounds that have demonstrated significant neuroprotective potential. These compounds are of interest for their potent antioxidant and anti-inflammatory activities, which are primarily mediated through the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-targeted approach. A primary mechanism is the activation of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, 1,3-DCQA promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation. This results in an enhanced cellular defense against oxidative damage. Additionally, 1,3-DCQA has been shown to modulate other signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway, and can influence the expression of apoptosis-related proteins like Bcl-2 and Bax.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various dicaffeoylquinic acid isomers in in-vitro Alzheimer's disease models.
Table 1: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers on Cell Viability in SH-SY5Y Cells
| Compound | Challenge | Concentration | Incubation Time | Cell Viability Outcome |
| 3,5-di-O-Caffeoylquinic acid | Aβ (1-42) | Not Specified | Not Specified | Showed neuroprotective effect |
| 3,4,5-tri-O-Caffeoylquinic acid | Aβ (10 µM) | 5, 10, 20 µM | Not Specified | Dose-dependent protection against Aβ toxicity |
| 3,5-di-O-Caffeoylquinic acid | H₂O₂ | 10-50 µM | 2 hours (pretreatment) | Attenuated neuronal death |
| Dicaffeoylquinic acids (general) | Aβ₂₅₋₃₅ | Not Specified | Not Specified | Attenuated neurotoxic effects |
Table 2: Effect of Dicaffeoylquinic Acid Isomers on Oxidative Stress Markers in SH-SY5Y Cells
| Compound | Challenge | Concentration | Incubation Time | Effect on Oxidative Stress Markers |
| 3,5-di-O-Caffeoylquinic acid | H₂O₂ | Not Specified | Not Specified | Restored H₂O₂-induced depletion of intracellular glutathione (B108866) |
| 3,5-di-O-Caffeoylquinic acid | H₂O₂ | Not Specified | Not Specified | Attenuated caspase-3 activation |
| Dicaffeoylquinic acids (general) | Aβ₂₅₋₃₅ | Not Specified | Not Specified | Enhanced antioxidant capacity |
Mandatory Visualizations
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Assessing Neuroprotective Effects.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for neurodegenerative studies.
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF) (optional)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Cell Maintenance: Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding for Differentiation: Seed SH-SY5Y cells at an appropriate density in culture plates and allow them to adhere overnight in the growth medium.
-
Differentiation:
-
Replace the growth medium with a differentiation medium containing a reduced concentration of FBS (e.g., 1-2.5%) and 10 µM Retinoic Acid.
-
Change the medium every 2-3 days, progressively lowering the FBS concentration.
-
For a more mature neuronal phenotype, BDNF (e.g., 50 ng/mL) can be added to the differentiation medium after the initial RA treatment.
-
The differentiation process can range from 6 to 18 days depending on the desired level of neuronal maturity.[1][2][3]
-
-
Preparation and Application of Amyloid-β (Aβ)
Aβ peptides, particularly Aβ₂₅₋₃₅ and Aβ₁₋₄₂, are used to induce neurotoxicity in cell models.
-
Materials:
-
Lyophilized Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile deionized water
-
Cell culture medium
-
-
Protocol for Aβ₂₅₋₃₅ Aggregation:
-
Dissolve 1 mg of Aβ₂₅₋₃₅ peptide in 940 µL of deionized water to make a 1 mM stock solution.[4]
-
Incubate the stock solution at 37°C for 3-7 days to promote aggregation.[4][5]
-
Dilute the aggregated Aβ₂₅₋₃₅ in cell culture medium to the desired working concentration (e.g., 10-60 µM) immediately before adding to the cells.[4]
-
-
Application to Cells:
-
After the desired period of cell differentiation, replace the culture medium with fresh medium containing the prepared Aβ peptide.
-
For neuroprotection studies, pre-treat the cells with 1,3-DCQA for a specified time (e.g., 1-2 hours) before adding the Aβ peptide.
-
Incubate the cells with Aβ for 24-48 hours to induce neurotoxicity.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol (B130326)
-
96-well plates
-
-
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2][6][7] Cell viability is typically expressed as a percentage of the control (untreated) cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a working concentration of 10 µM immediately before use.
-
After treatment, remove the culture medium and wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[8][9][10]
-
Glutathione (GSH) Assay
The GSH/GSSG ratio is a key indicator of cellular oxidative stress.
-
Materials:
-
Commercially available glutathione assay kit (colorimetric or luminescent)
-
Deproteinization reagent (e.g., 5% 5-Sulfosalicylic acid)
-
Cell lysis buffer
-
-
Protocol (General Steps):
-
After treatment, harvest the cells and lyse them in an appropriate lysis buffer.
-
Deproteinize the cell lysate by adding a deproteinization reagent and centrifuging to pellet the precipitated proteins.
-
Use the supernatant for the glutathione assay.
-
Follow the manufacturer's instructions for the specific assay kit to measure total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
-
Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.[11][12][13]
-
Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and a marker of oxidative damage.
-
Materials:
-
Commercially available MDA assay kit (e.g., TBARS assay)
-
Cell lysis buffer
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation
-
-
Protocol (General Steps):
-
Harvest and homogenize cells in MDA lysis buffer containing BHT on ice.
-
Centrifuge the homogenate to remove cell debris.
-
Use the supernatant for the MDA assay.
-
Follow the manufacturer's protocol, which typically involves reacting the sample with thiobarbituric acid (TBA) at a high temperature to form an MDA-TBA adduct.
-
Measure the absorbance of the MDA-TBA adduct at ~532 nm.[14][15][16]
-
Western Blot Analysis for Nrf2 Pathway Proteins
Western blotting is used to quantify the expression levels of specific proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay. For nuclear Nrf2, perform nuclear and cytosolic fractionation.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).[17][18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. zellx.de [zellx.de]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dicaffeoylquinic Acid as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a natural phenolic compound, has emerged as a promising therapeutic agent with a spectrum of biological activities. Extensive research has highlighted its potential in the treatment of various pathologies, primarily attributed to its potent antioxidant, anti-inflammatory, and neuroprotective properties. These application notes provide a comprehensive overview of the therapeutic potential of 1,3-DCQA, detailed experimental protocols for its evaluation, and a summary of quantitative data to facilitate further research and development.
Therapeutic Applications
This compound demonstrates significant potential across several therapeutic areas:
-
Neuroprotection: 1,3-DCQA has shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's.[1][2] It is believed to exert its neuroprotective effects by mitigating amyloid-β (Aβ)-induced toxicity and attenuating changes in tau protein expression and phosphorylation.[1][2]
-
Antioxidant Activity: As a potent antioxidant, 1,3-DCQA effectively scavenges free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases.[3][4] Its antioxidant capacity is attributed to the presence of two catechol rings, which readily donate hydrogen atoms to neutralize free radicals.[3]
-
Anti-inflammatory Effects: 1,3-DCQA exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[5][6]
-
Antidepressant-like Effects: Studies suggest that 1,3-DCQA may have antidepressant-like effects by activating the ERK-CREB-BDNF pathway in the hippocampus.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the key therapeutic applications of this compound.
Table 1: Antioxidant Activity of this compound and Its Isomers
| Compound | Assay | IC50 / EC50 | Reference |
| 1,3-Dicaffeoyl-epi-quinic acid | DPPH Radical Scavenging | 5.8 ± 0.2 µg/mL | [8] |
| 1,3-Dicaffeoyl-epi-quinic acid | Superoxide Anion Radical Scavenging | 2.6 ± 0.4 µg/mL | [8] |
| This compound | Inhibition of Lipid Peroxidation (TBHP-induced) | EC50 = 23.6 µM | [9] |
| This compound | Inhibition of Lipid Peroxidation (TBHP-induced, mitochondrial) | IC50 = 1.96 mM | [9] |
Table 2: Neuroprotective Effects of Dicaffeoylquinic Acid Isomers
| Compound | Cell Line | Neurotoxic Insult | Outcome | Reference |
| Dicaffeoylquinic acids | MC65 & SH-SY5Y | Amyloid-β | Reduced cell death, attenuated changes in tau expression | [1][2] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | Attenuated neuronal death and caspase-3 activation | [10] |
| 3,5-Dicaffeoylquinic acid | PC-12 | Amyloid-β | Increased cell viability by 2.8 times | [11] |
Table 3: Anti-inflammatory Effects of Dicaffeoylquinic Acids
| Compound | Cell Line | Inflammatory Stimulus | Key Findings | Reference |
| Dicaffeoylquinic acids | RAW264.7 Macrophages | LPS | Suppressed NO, PGE2, TNF-α, IL-1β, IL-6 production | [5] |
| 3,5-Dicaffeoylquinic acid methyl ester | RAW264.7 Macrophages | LPS | Significantly reduced IL-1β and IL-6 mRNA expression | [12] |
| 4,5-Dicaffeoylquinic acid | RAW264.7 Macrophages | LPS | Inhibited NO, PGE2, TNF-α, IL-1β, and IL-6 expression | [13] |
Signaling Pathways
This compound and its isomers exert their therapeutic effects by modulating several key signaling pathways.
Key signaling pathways modulated by this compound.
Experimental Protocols
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of 1,3-DCQA using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Compound: Prepare a stock solution of 1,3-DCQA in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of 1,3-DCQA solution to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Use ascorbic acid as a positive control and prepare it in the same manner as the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of 1,3-DCQA to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Cell Viability Assessment: MTT Assay
This protocol is used to assess the effect of 1,3-DCQA on the viability of neuronal cells in the context of neuroprotection studies.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., Amyloid-β peptide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treatment:
-
Pre-treat the cells with various concentrations of 1,3-DCQA for a specified period (e.g., 24 hours).
-
After pre-treatment, add the neurotoxic agent (e.g., Amyloid-β) to induce cell death, and incubate for the desired time.
-
Include control wells with untreated cells and cells treated only with the neurotoxic agent.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage of the control (untreated cells).
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages
This protocol measures the ability of 1,3-DCQA to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with different concentrations of 1,3-DCQA for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Experimental Workflow Visualization
Workflow for in vitro neuroprotection assessment of 1,3-DCQA.
Conclusion
This compound holds considerable promise as a therapeutic agent due to its multifaceted biological activities. The provided application notes and protocols offer a framework for researchers to explore and validate its potential in various disease models. Further investigation into its pharmacokinetics, bioavailability, and in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Purification of Dicaffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of dicaffeoylquinic acids (DCQAs) using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers significant advantages for the separation of natural products, including high recovery rates and the elimination of irreversible adsorption to solid stationary phases.
Introduction to Dicaffeoylquinic Acid Purification by HSCCC
Dicaffeoylquinic acids are a group of phenolic compounds found in various plants, exhibiting a range of biological activities, including antioxidant and anti-inflammatory properties. Their structural similarity makes them challenging to separate using traditional chromatographic methods. High-Speed Counter-Current Chromatography has emerged as an effective technique for the preparative isolation and purification of various DCQA isomers with high purity. This method relies on the differential partitioning of the target compounds between two immiscible liquid phases.
Key Principles of HSCCC for DCQA Purification
The successful separation of DCQAs by HSCCC is primarily dependent on the selection of an appropriate two-phase solvent system. The ideal solvent system should provide a suitable partition coefficient (K) for the target compounds, ensuring a balance between retention in the stationary phase and elution with the mobile phase. The separation factor (α) between different DCQA isomers should also be maximized to achieve baseline separation.
Experimental Protocols
General Workflow for HSCCC Purification of Dicaffeoylquinic Acids
The following diagram illustrates the general workflow for the purification of dicaffeoylquinic acids using HSCCC, from sample preparation to the analysis of purified compounds.
Caption: General workflow for HSCCC purification of dicaffeoylquinic acids.
Protocol 1: Purification of 3,5-DCQA and 4,5-DCQA from Ainsliaea fragrans
This protocol is based on the successful separation of 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid from Ainsliaea fragrans champ.[1]
A. Sample Preparation and Pre-purification:
-
Extract the dried and powdered plant material with a suitable solvent (e.g., 70% ethanol) using maceration or ultrasonication.
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to a preliminary clean-up step using AB-8 macroporous resin to enrich the dicaffeoylquinic acid fraction.[1]
B. HSCCC Instrumentation and Solvent System:
-
Instrument: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: Prepare a mixture of chloroform:methanol:water at a volume ratio of 8:8:4.[1]
-
Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate.
-
Phase Selection: Use the aqueous-rich (upper) phase as the stationary phase and the organic-rich (lower) phase as the mobile phase.[1]
C. HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (upper aqueous phase).
-
Set the revolution speed of the instrument (e.g., 850 rpm).[2]
-
Pump the mobile phase (lower organic phase) through the column at a specific flow rate (e.g., 2.0 mL/min).[2]
-
Once the system reaches hydrodynamic equilibrium (mobile phase front emerges from the column outlet), dissolve the pre-purified sample in a mixture of the stationary and mobile phases and inject it into the column.
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).[2]
-
Collect fractions based on the chromatogram peaks.
D. Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated dicaffeoylquinic acids.
-
Confirm the structure of the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2][3]
Protocol 2: Purification of Caffeoylquinic Acid Derivatives from Lonicera japonica
This protocol is adapted from a method used for the separation of various caffeoylquinic acid derivatives from the leaves of Lonicera japonica Thunb.[2][3]
A. Sample Preparation:
-
Prepare an n-butanol extract from the leaves of Lonicera japonica.
B. HSCCC Instrumentation and Solvent System:
-
Instrument: A high-speed counter-current chromatograph.
-
Two-Phase Solvent System: Utilize a solvent system composed of methyl tert-butyl ether:n-butanol:acetonitrile:water (with 0.5% acetic acid) at a volume ratio of 2:2:1:5.[2][3]
-
Equilibration: Vigorously shake the solvent mixture in a separatory funnel and allow the layers to separate.
-
Phase Selection: The upper organic phase serves as the stationary phase, and the lower aqueous phase is used as the mobile phase.[2]
C. HSCCC Separation:
-
Load the column with the stationary phase (upper organic phase).
-
Set the desired revolution speed (e.g., 850 rpm).[2]
-
Pump the mobile phase (lower aqueous phase) at a flow rate of 2.0 mL/min.[2]
-
After reaching equilibrium, inject the sample solution prepared by dissolving the crude sample in a 1:1 mixture of the stationary and mobile phases.[2]
-
Monitor the eluate at 254 nm and collect fractions corresponding to the separated peaks.[2]
D. Post-HSCCC Purification (if necessary):
-
For fractions containing co-eluting compounds, further purification can be achieved using preparative HPLC.[3]
Data Presentation: Summary of Purification Results
The following tables summarize the quantitative data from various studies on the purification of dicaffeoylquinic acids using HSCCC.
Table 1: HSCCC Purification of Dicaffeoylquinic Acids from Ainsliaea fragrans [1]
| Compound | Crude Sample (mg) | Yield (mg) | Purity (%) |
| 3,5-dicaffeoylquinic acid | 150 | 34 | 98 |
| 4,5-dicaffeoylquinic acid | 150 | 17 | 95 |
Table 2: HSCCC Purification of Caffeoylquinic Acid Derivatives from Lonicera japonica [3]
| Compound | Purity (%) |
| 3,4-O-dicaffeoylquinic acid | >94 |
| 3,5-O-dicaffeoylquinic acid | >94 |
| 4,5-O-dicaffeoylquinic acid | >94 |
Table 3: HSCCC Purification of Caffeoylquinic Acids from Morus alba L. [4]
| Compound | Purity (%) | Recovery Yield (%) |
| 3-caffeoylquinic acid | >93 | 80.59 |
| 5-caffeoylquinic acid | >93 | 99.56 |
| 4-caffeoylquinic acid | >93 | 94.21 |
Table 4: pH-Zone-Refining CCC of Dicaffeoylquinic Acids from Flos Lonicerae [5]
| Compound | Crude Sample (g) | Yield (g) | Purity (%) |
| 3,5-dicaffeoylquinic acid | 2.136 | 0.289 | >92.9 |
| 3,4-dicaffeoylquinic acid | 2.136 | 0.106 | >94.2 |
| 3-caffeoylquinic acid | 2.136 | 0.690 | >97.5 |
Signaling Pathways and Logical Relationships
The selection of an appropriate two-phase solvent system is a critical step in developing a successful HSCCC separation method. The following diagram illustrates the logical relationship in the solvent system selection process.
Caption: Logical workflow for selecting an optimal HSCCC solvent system.
Conclusion
High-speed counter-current chromatography is a powerful and efficient technique for the preparative separation and purification of dicaffeoylquinic acids from complex natural product extracts. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement HSCCC methods for the isolation of high-purity DCQAs for further research and drug development. The key to a successful separation lies in the systematic selection of an appropriate two-phase solvent system and the optimization of operating parameters.
References
- 1. Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Strategy Based on Liquid-Liquid Extraction With Acid Condition and HSCCC for Rapid Enrichment and Preparative Separation of Three Caffeoylquinic Acid Isomers From Mulberry Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of isomeric caffeoylquinic acids from Flos Lonicerae by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accelerated Solvent Extraction of Caffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of caffeoylquinic acids (CQAs) from plant materials using Accelerated Solvent Extraction (ASE). ASE is a highly efficient method for extracting bioactive compounds, offering reduced solvent consumption and faster extraction times compared to traditional techniques.[1]
Introduction to Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated technique that utilizes common solvents at elevated temperatures and pressures to enhance the efficiency of extracting organic compounds from solid and semi-solid matrices.[2] The high pressure maintains the solvent in its liquid state above its atmospheric boiling point, leading to improved analyte solubility and decreased solvent viscosity, which in turn facilitates better penetration into the sample matrix. This method is particularly advantageous for the extraction of natural products from complex plant materials.[3]
Application: Extraction of Caffeoylquinic Acids from Forced Chicory Roots
Forced chicory roots are a significant source of bioactive caffeoylquinic acids, particularly 5-caffeoylquinic acid (5-CQA, chlorogenic acid) and 3,5-dicaffeoylquinic acid (3,5-diCQA).[4][5] ASE has been demonstrated as an effective and green technique for the recovery of these valuable compounds.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative yields of 5-CQA and 3,5-diCQA from forced chicory roots under various ASE conditions, as determined by response surface methodology.[4][6]
Table 1: Experimental Design and Yields of Caffeoylquinic Acids [7]
| Experiment | Temperature (°C) | Ethanol (B145695) (%) | 5-CQA Yield (mg/g DM) | 3,5-diCQA Yield (mg/g DM) |
| 1 | 65 | 0 | 1.83 | 0.00 |
| 2 | 115 | 0 | 0.23 | 0.00 |
| 3 | 65 | 100 | 0.81 | 1.25 |
| 4 | 115 | 100 | 1.05 | 2.12 |
| 5 | 40 | 50 | 2.37 | 1.95 |
| 6 | 140 | 50 | 2.05 | 0.00 |
| 7 | 90 | 50 | 5.08 | 6.44 |
| 8 | 90 | 50 | 4.89 | 5.92 |
| 9 | 90 | 50 | 4.90 | 5.76 |
| 10 | 90 | 0 | 1.13 | 0.00 |
| 11 | 90 | 100 | 0.93 | 1.69 |
| 12 | 40 | 50 | 2.37 | 1.95 |
| 13 | 140 | 50 | 2.05 | 0.00 |
DM: Dry Matter
Table 2: Optimized ASE Conditions for Maximizing CQA Yields [4][6]
| Target Analyte | Optimal Temperature (°C) | Optimal Ethanol (%) | Predicted Yield (mg/g DM) | Observed Yield (mg/g DM) |
| 5-CQA | 107 | 46 | 5.20 ± 0.14 | 4.95 ± 0.48 |
| 3,5-diCQA | 95 | 57 | 5.64 ± 0.69 | 5.41 ± 0.79 |
Experimental Protocols
Protocol for Sample Preparation
-
Washing and Drying: Thoroughly wash the fresh plant material (e.g., forced chicory roots) with water to remove any soil and debris.
-
Freezing and Lyophilization: Freeze the washed material at -80°C and then lyophilize (freeze-dry) to remove water content.
-
Grinding: Grind the dried material into a fine powder using a laboratory mill.
-
Sieving: Sieve the ground powder to obtain a particle size of less than 500 µm to ensure homogeneity and increase the surface area for extraction.[7]
-
Moisture Content Determination: Determine the residual moisture content of the powder to express extraction yields on a dry matter basis.
Protocol for Accelerated Solvent Extraction (ASE)
This protocol is based on the optimized conditions for extracting 5-CQA and 3,5-diCQA from forced chicory roots.[4][6]
Equipment and Reagents:
-
Accelerated Solvent Extractor (e.g., Dionex ASE system)[7]
-
Diatomaceous earth[7]
-
Ethanol (99.9%)[7]
-
Deionized water
ASE Parameters:
-
Pressure: 10 MPa (1500 psi)[3]
-
Temperature:
-
Solvent:
-
Static Time: 10 minutes
-
Number of Cycles: 3
-
Flush Volume: 60% of cell volume
Procedure:
-
Cell Preparation: Place a cellulose (B213188) filter at the bottom of the extraction cell.
-
Sample Loading: Mix 1.10 g of the prepared plant powder (equivalent to 1 g of dry matter) with 1.10 g of diatomaceous earth and load the mixture into the 100 mL extraction cell.[4][7]
-
Cell Placement: Place the filled cell into the ASE system.
-
Parameter Input: Program the ASE system with the desired parameters for temperature, solvent composition, static time, number of cycles, flush volume, and purge time.
-
Extraction: Start the extraction sequence. The system will automatically perform the following steps for each cycle:
-
Fill the cell with the extraction solvent.
-
Heat the cell to the set temperature and pressurize to 10 MPa.
-
Hold for the static extraction time.
-
Release the extract into a collection vial.
-
Flush the cell with fresh solvent.
-
Purge the cell and lines with nitrogen gas.
-
-
Sample Collection: After the completion of all cycles, collect the extract from the vial.
-
Volume Measurement: Measure the final volume of the collected extract.
-
Storage: Store the extract at -20°C until analysis.
Protocol for HPLC-DAD Quantification of Caffeoylquinic Acids
Equipment and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)[7]
-
Formic acid (98-100%)[7]
-
Deionized water
-
Caffeoylquinic acid standards (5-CQA, 3,5-diCQA, 4,5-diCQA, 3,4-diCQA)[7]
-
Caffeic acid standard[7]
Chromatographic Conditions: [7]
-
Mobile Phase A: 1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0–1 min: 2% B
-
1–5.5 min: 2% to 10% B
-
5.5–7 min: 10% to 15% B
-
7–8.5 min: 15% B
-
8.5–11 min: 15% to 25% B
-
11–13.5 min: 25% to 80% B
-
13.5–14 min: 80% B
-
14–15 min: 80% to 2% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of 5-CQA, 3,5-diCQA, and other relevant CQAs in methanol (B129727) at known concentrations to generate calibration curves.
-
Sample Preparation: Filter the collected ASE extracts through a 0.45 µm syringe filter before injection into the HPLC system. Dilute the extracts with the mobile phase if necessary to fall within the concentration range of the calibration curve.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify and quantify the CQAs in the samples by comparing their retention times and UV spectra with those of the standards. Calculate the concentration of each CQA using the corresponding calibration curve.
Visualizations
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Accelerated Solvent Extraction for Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. unitylabservices.eu [unitylabservices.eu]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Dicaffeoylquinic Acid in Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of medicinal plants, including those from the Asteraceae family like Inula viscosa and Arctium lappa (burdock root), as well as in artichoke.[1][2][3] Recognized for its significant biological activities, 1,3-DCQA is a compound of increasing interest in the fields of pharmacology and drug development. These application notes provide a comprehensive overview of its therapeutic potential, mechanisms of action, and detailed protocols for its investigation.
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[4][5][6] Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways.
Antioxidant Activity
1,3-DCQA is a powerful antioxidant, effectively scavenging free radicals and reducing oxidative stress.[4] This activity is attributed to the presence of two caffeoyl moieties, which possess hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[4]
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Pretreatment with dicaffeoylquinic acids has been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[7]
Neuroprotective Properties
1,3-DCQA has shown promise in protecting neuronal cells from damage. It can increase neuronal cell viability against Aβ(42) toxicity in a concentration-dependent manner.[8] The neuroprotective effects are mediated through the activation of the PI3K/Akt and Erk1/2 signaling pathways, leading to the inactivation of GSK3β and modulation of apoptosis-related proteins like Bcl-2 and Bax.[8] Furthermore, it can induce the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[8]
Anticancer Potential
Emerging evidence suggests that 1,3-DCQA possesses anticancer properties. It has been shown to inhibit the proliferation and metastasis of human breast cancer cells.[6] This is reportedly achieved by targeting the 14-3-3τ protein, which in turn suppresses the IL6/JAK2/PI3K and Raf/ERK signaling pathways, leading to the induction of apoptosis.[6]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and its isomers. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of Dicaffeoylquinic Acid Isomers
| Compound | Assay | IC50 Value | Reference |
| This compound | Acetylcholinesterase inhibition | 243.67 nM | [9] |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 µg/mL | [10] |
| 3,5-Dicaffeoylquinic acid | ABTS Radical Scavenging | 0.9974 TEAC | [10] |
| 4,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 19.8 µM | [10] |
Table 2: Anticancer Activity of Dicaffeoylquinic Acid Isomers
| Compound | Cell Line | Assay | IC50 Value | Treatment Duration | Reference |
| This compound | Breast Cancer Cells (MCF-7, MDA-MB-231) | MTT Assay | Not specified, but showed significant inhibitory effect | Not specified | [6] |
| 4,5-Dicaffeoylquinic acid | Prostate Cancer (DU-145) | MTT Assay | 5 µM | 72 hours | [11] |
Table 3: Neuroprotective and Anti-inflammatory Concentrations
| Compound | Model | Effect | Effective Concentration | Reference |
| This compound | Aβ(42)-induced neurotoxicity in primary neuronal culture | Neuroprotection | Concentration-dependent | [8] |
| This compound | OGD/reperfusion in astrocytes | Increased cell viability | 10, 20, 50, 100 µM | [8] |
| Dicaffeoylquinic acids | LPS-stimulated RAW264.7 macrophages | Suppression of NO, PGE2, TNF-α, IL-1β, IL-6 | Concentration-dependent | [7] |
Experimental Protocols
Antioxidant Activity Assessment
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically.[2]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.[12]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[13]
-
Control: A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent used for the sample. A blank well should contain 200 µL of the solvent.
-
Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.[2]
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[2]
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[14]
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.[7]
-
Control: A control well should contain 190 µL of the ABTS•+ working solution and 10 µL of the solvent.
-
Incubation: Incubate the plate at room temperature for 5-6 minutes.[15]
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1.5 to 4 hours, allowing the formazan crystals to form.[1][5]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][4]
-
Calculation: Cell viability is calculated as a percentage of the untreated control cells.
Quantification of this compound by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method with UV detection is commonly used for the analysis of caffeoylquinic acids.[16]
Protocol:
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.[17]
-
-
HPLC Conditions:
-
Column: A C18 column (e.g., Hypersil BDS C18) is typically used.[17]
-
Mobile Phase: A gradient elution is often employed using a mixture of an acidic aqueous phase (e.g., 0.5% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).[17]
-
Flow Rate: A typical flow rate is 1 mL/min.[17]
-
Detection: UV detection at a wavelength of 326-330 nm.[16][17]
-
Injection Volume: 10 µL.[16]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity assessment.
Caption: PI3K/Akt/GSK3β signaling pathway in neuroprotection by 1,3-DCQA.
Caption: Nrf2-mediated antioxidant response activated by 1,3-DCQA.
Caption: Inhibition of NF-κB and MAPKs signaling by Dicaffeoylquinic Acids.
Caption: General experimental workflow for evaluating the bioactivity of 1,3-DCQA.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. akjournals.com [akjournals.com]
- 17. daneshyari.com [daneshyari.com]
Formulation of 1,3-Dicaffeoylquinic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicaffeoylquinic acid (1,3-DCQA), a prominent member of the dicaffeoylquinic acid family of polyphenols, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research progresses towards in vivo validation of its therapeutic potential, the development of appropriate and effective formulations for animal studies is paramount. This document provides detailed application notes and standardized protocols for the formulation of 1,3-DCQA for various routes of administration in preclinical in vivo models.
Physicochemical Properties and Solubility
This compound is a crystalline solid with poor aqueous solubility, which presents a challenge for in vivo administration, particularly for intravenous routes. Its solubility is higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Understanding these properties is crucial for selecting the appropriate excipients to achieve a stable and bioavailable formulation.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | A common solvent for initial solubilization of hydrophobic compounds. |
| Ethanol | ~0.2 mg/mL | Limited solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | Low aqueous solubility. |
Recommended Formulations for In Vivo Administration
The choice of formulation for 1,3-DCQA is highly dependent on the intended route of administration and the experimental design. Below are detailed protocols for preparing formulations suitable for oral, intraperitoneal, and intravenous routes.
Oral Administration
Oral gavage is a common and convenient method for administering 1,3-DCQA in rodent models. Two primary types of oral formulations are recommended: a solution/suspension using a co-solvent system and a suspension using a suspending agent.
Protocol 1: Oral Formulation using a Co-solvent System (Solution/Suspension)
This formulation utilizes a mixture of DMSO, PEG300, and Tween 80 to enhance the solubility and absorption of 1,3-DCQA.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and total volume.
-
Initial Solubilization: In a sterile conical tube, add the weighed 1,3-DCQA powder. Add DMSO to a final concentration of 10% of the total volume. Vortex thoroughly until the powder is completely dissolved.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG300 to a final concentration of 40%. Vortex until the solution is homogeneous. Following this, add Tween® 80 to a final concentration of 5% and vortex again.
-
Final Dilution: Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired volume (45% of the total volume).
-
Homogenization: For a uniform suspension, sonicate the final mixture for 5-10 minutes.
-
Storage: It is recommended to prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the formulation to room temperature and vortex to ensure homogeneity.
Table 2: Example Volumes for Preparing 10 mL of Oral Formulation
| Component | Final Concentration (%) | Volume (mL) |
| This compound | Varies | Varies |
| DMSO | 10 | 1 |
| PEG300 | 40 | 4 |
| Tween® 80 | 5 | 0.5 |
| Saline (0.9% NaCl) | 45 | 4.5 |
| Total Volume | 100 | 10 |
Protocol 2: Oral Formulation using a Suspending Agent (Suspension)
For higher doses or when avoiding organic solvents is preferred, a suspension using carboxymethyl cellulose (B213188) sodium (CMC-Na) is a suitable alternative.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare CMC-Na Solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. This can be done by slowly adding the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.
-
Weighing: Accurately weigh the required amount of this compound.
-
Trituration: Place the weighed 1,3-DCQA powder in a mortar. Add a small amount of the 0.5% CMC-Na solution to form a paste. Triturate the paste with the pestle to ensure the powder is finely dispersed.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% CMC-Na solution to the mortar while continuously stirring to form a uniform suspension.
-
Homogenization: For a more uniform and stable suspension, the mixture can be further homogenized.
-
Storage: This suspension should be prepared fresh daily. Store at 2-8°C if necessary and stir well before each administration.
Intraperitoneal and Intravenous Administration
Due to the poor aqueous solubility of 1,3-DCQA, formulations for parenteral administration require careful preparation to avoid precipitation and ensure safety.
Protocol 3: Intraperitoneal (IP) Injection Formulation
This protocol is adapted from a study that utilized a similar vehicle for an isomer of dicaffeoylquinic acid.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the 1,3-DCQA powder in a minimal amount of DMSO (e.g., to achieve a 1% final concentration of DMSO in the total volume).
-
Addition of Surfactant: Add Tween® 80 to the DMSO solution to a final concentration of 1%.
-
Final Dilution: Slowly add sterile saline (0.9% NaCl) to the mixture while vortexing to reach the final desired volume.
-
Clarity Check: The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted by slightly increasing the percentage of DMSO and Tween® 80, while ensuring the concentrations remain within safe limits for intraperitoneal administration.
-
Storage: Prepare fresh before each experiment.
Protocol 4: Intravenous (IV) Injection Formulation
For intravenous administration, the formulation must be a clear, sterile, and particle-free solution. The use of a solubilizing agent like sulfobutylether-β-cyclodextrin (SBE-β-CD) is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the 1,3-DCQA in DMSO to a final concentration of 10% of the total volume.
-
Complexation: Slowly add the 20% SBE-β-CD solution to the DMSO solution while vortexing to make up the remaining 90% of the final volume.
-
Clarity and Sterilization: The final solution should be clear. To ensure sterility for intravenous injection, filter the solution through a 0.22 µm sterile syringe filter.
-
Storage: Prepare fresh and use immediately.
Quantitative Data from In Vivo Studies
The following table summarizes pharmacokinetic parameters of dicaffeoylquinic acid isomers from published studies in rats. It is important to note that these studies often use extracts rather than pure 1,3-DCQA, and the specific formulations are not always detailed. This data should therefore be considered as a general reference.
Table 3: Summary of Pharmacokinetic Parameters of Dicaffeoylquinic Acids in Rats (Oral Administration of Extracts)
| Isomer | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 1,3-DCQA | 32.0 | 44.5 ± 7.1 | ~0.33 | Not Reported | [1] |
| 3,5-DCQA | Varies (from extracts) | 50 - 1000 | 0.17 - 1.17 | 100 - 52800 | [2] |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate key signaling pathways involved in cellular protection and inflammation, primarily the PI3K/Akt and Nrf2 pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. 1,3-DCQA has been reported to activate this pathway, contributing to its protective effects.
References
- 1. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of 1,3-Dicaffeoylquinic Acid in Medicinal Plants Using HPLC-PDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dicaffeoylquinic acid (1,3-diCQA), a significant isomer of the dicaffeoylquinic acids (diCQAs), is a naturally occurring phenolic compound found in a variety of medicinal plants.[1][2][3] DiCQAs, including the 1,3-isomer, are esters formed between caffeic acid and quinic acid.[1][3] These compounds have garnered substantial interest in the pharmaceutical and nutraceutical industries due to their wide spectrum of biological activities, which include antioxidant, neuroprotective, anti-inflammatory, and antiviral properties.[1][4][5] Given their therapeutic potential and role as phytochemical markers, the accurate and reliable quantification of 1,3-diCQA in plant materials is crucial for quality control, standardization of herbal products, and pharmacological research.
High-Performance Liquid Chromatography coupled with a Photodiode Array detector (HPLC-PDA) is a robust, sensitive, and widely used analytical technique for the separation and quantification of caffeoylquinic acids in complex plant extracts.[1][6] This method allows for the effective separation of various isomers and provides spectral data that aids in peak identification and purity assessment.
Principle of the Method
The method utilizes reversed-phase HPLC, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture.[1][7][8] Compounds are separated based on their hydrophobicity; more polar compounds elute earlier than less polar ones. A gradient elution, where the composition of the mobile phase is changed over time (usually by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol), is commonly employed to achieve optimal separation of multiple caffeoylquinic acid isomers within a reasonable analysis time.[1][8]
The PDA detector continuously measures the absorbance of the eluent across a wide range of UV-Vis wavelengths.[1] Caffeoylquinic acids exhibit characteristic UV absorbance maxima around 325-330 nm, allowing for their selective detection and quantification.[7][8] The concentration of 1,3-diCQA in a sample is determined by comparing its peak area to that of a calibration curve constructed from certified reference standards.
Experimental Protocols
This section provides a detailed protocol for the extraction and HPLC-PDA analysis of this compound from medicinal plant materials.
Materials and Reagents
-
Plant Material: Dried and finely powdered medicinal plant (e.g., leaves, stems, flowers).
-
Standards: Certified reference standard of this compound (>95% purity).
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Acids: Formic acid or phosphoric acid (analytical grade).
-
Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 1.0 mg of the 1,3-diCQA reference standard and dissolve it in 1.0 mL of HPLC-grade methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase to create a calibration curve. A typical concentration range is 1-100 µg/mL.[7]
-
Store all standard solutions at -20°C in the dark to prevent degradation.[9]
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol is an efficient and widely used method for extracting phenolic compounds from plant matrices.[5][10]
-
Weighing: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube or flask.
-
Extraction: Add 20 mL of an extraction solvent (e.g., 70-80% aqueous methanol).[5]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for a specified period, for instance, 30-60 minutes at a controlled temperature (e.g., 50°C).[10]
-
Centrifugation: Centrifuge the mixture at approximately 3000-4000 rpm for 10-15 minutes to pellet the solid plant material.[9]
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.
-
Concentration & Reconstitution: The pooled supernatant can be evaporated to dryness under reduced pressure using a rotary evaporator. The resulting residue is then redissolved in a precise volume (e.g., 2-5 mL) of methanol or the initial mobile phase.
-
Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter.
HPLC-PDA Instrumentation and Conditions
The following table summarizes typical instrumental conditions for the analysis of dicaffeoylquinic acids.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, PDA Detector |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.085% Phosphoric Acid[1][8] |
| Mobile Phase B | Acetonitrile or Methanol[1][8] |
| Gradient Elution | A typical gradient might start at 10-15% B, increasing linearly to 30-40% B over 40-50 minutes.[1][8] |
| Flow Rate | 0.8 - 1.0 mL/min[1][7] |
| Column Temperature | 30 - 35°C[1][9] |
| Injection Volume | 10 - 20 µL |
| PDA Detection | Monitoring Wavelength: ~328 nm; Scan Range: 200 - 400 nm[1][7] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final quantification.
Caption: General workflow for the quantification of 1,3-diCQA in medicinal plants.
Data Presentation
The following tables summarize quantitative data for dicaffeoylquinic acids found in various medicinal plants as reported in the literature.
Table 1: Quantitative Content of Dicaffeoylquinic Acids in Selected Medicinal Plants.
| Plant Species | Plant Part | Dicaffeoylquinic Acid Isomer(s) | Content (mg/100g dry weight) | Reference |
| Helichrysum devium | Roots | 1,3-diCQA (Cynarin) | 18.02 | [4] |
| Helichrysum melaleucum | Leaves | 1,5-diCQA | 733.9 | [4] |
| Helichrysum obconicum | Aerial Parts | 3,4-diCQA | 18.96 | [4] |
| Helichrysum monizii | Aerial Parts | 3,5-diCQA | 119.5 | [4] |
| Ligularia fischeri | Leaves/Stems | 3,4-diCQA | 7.95 - 23.86 (mg/L extract) | [9] |
| Ligularia fischeri | Leaves/Stems | 3,5-diCQA | 6.37 - 19.10 (mg/L extract) | [9] |
| Ligularia fischeri | Leaves/Stems | 4,5-diCQA | 5.89 - 17.66 (mg/L extract) | [9] |
| Gynura procumbens | Leaves | 3,5-diCQA (Major Compound) | Not specified | [6] |
| Rhaponticum carthamoides | Shoots | 3,5-diCQA | ~13.2 - 14.8 (mg/vessel) | [11] |
| Rhaponticum carthamoides | Shoots | 4,5-diCQA | ~8.7 - 10.0 (mg/vessel) | [11] |
Note: Content can vary significantly based on geographical origin, harvesting time, and extraction method.
Table 2: Summary of HPLC-PDA Method Validation Parameters from Literature.
| Parameter | 3,4-diCQA | 3,5-diCQA | 4,5-diCQA | Reference |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | [9] |
| LOD (mg/L) | 0.795 | 0.637 | 0.589 | [9] |
| LOQ (mg/L) | 2.386 | 1.910 | 1.766 | [9] |
| Accuracy/Recovery (%) | - | - | - | 96.84 - 103.08% (for general diCQAs)[6] |
| Precision (RSD %) | - | - | - | < 2.94% (for general diCQAs)[6] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; R²: Coefficient of determination; RSD: Relative Standard Deviation.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digituma.uma.pt [digituma.uma.pt]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. longdom.org [longdom.org]
- 8. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and standardization of the content of three di-caffeoylquinic acid in Korean Ligularia fischeri by region of origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
1,3-Dicaffeoylquinic acid solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and using 1,3-Dicaffeoylquinic acid in experimental settings.
Solubility Data
The solubility of this compound can vary based on the solvent and experimental conditions. Below is a summary of reported solubility values.
| Solvent | Concentration | Molarity (approx.) | Source |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL | 193.63 mM | [1][2] |
| 5 mg/mL | 9.68 mM | [3][4] | |
| Ethanol (B145695) | 0.2 mg/mL | 0.39 mM | [3][4] |
| Dimethyl Formamide (DMF) | 2 mg/mL | 3.87 mM | [3][4] |
| PBS (pH 7.2) | 2 mg/mL | 3.87 mM | [3][4] |
| Methanol | Soluble | Not specified | [5] |
| Pyridine | Soluble | Not specified | [5] |
Note: The significant variation in reported DMSO solubility (5 mg/mL vs. 100 mg/mL) may be due to differences in the purity of the compound, the grade and water content of the DMSO, and the use of techniques such as heating or sonication to aid dissolution.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for cell-based assays.[1][2][7] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher).[1] To achieve higher concentrations, warming the solution at 37°C or using an ultrasonic bath may be necessary to fully dissolve the compound.[2][6]
Q3: What is the maximum concentration of DMSO that is safe for my cell cultures?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally 0.5% or less. A concentration of 0.1% is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How should I store the solid compound and my stock solutions of this compound?
A4:
-
Solid Compound: Store the crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[3][4]
-
Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]
Q5: Is this compound stable in aqueous solutions?
A5: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] For experiments requiring an aqueous buffer, it is best to make fresh dilutions from your DMSO stock solution just before use.
Troubleshooting Guide
Issue 1: I'm having trouble dissolving this compound in DMSO to the desired concentration.
-
Solution 1: Check your DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds.[1] Use fresh, anhydrous, high-purity DMSO.
-
Solution 2: Aid dissolution. Gently warm the solution at 37°C or use an ultrasonic bath to help dissolve the compound.[2][6] Be cautious with warming, as prolonged heat may degrade the compound.
-
Solution 3: Re-evaluate the target concentration. While some suppliers report solubility up to 100 mg/mL in DMSO, others state a lower solubility of 5 mg/mL.[1][3][4] Your specific batch of this compound may have a solubility within this range. Start with a lower concentration and gradually increase it.
Issue 2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium.
-
Solution 1: Lower the final concentration. The compound may not be soluble in the aqueous solution at the desired final concentration. Try performing serial dilutions to find the highest workable concentration that does not precipitate.
-
Solution 2: Adjust the dilution method. When preparing your working solution, add the DMSO stock drop-wise to the aqueous buffer or medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 3: Consider a different solvent system for in vivo studies. For animal studies, complex solvent systems are often required. One such system involves a step-by-step addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][8]
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least one hour.
-
Weighing: Accurately weigh out 5.165 mg of this compound (Formula Weight: 516.5 g/mol ).
-
Dissolving: Add 1 mL of fresh, sterile, anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath or briefly warm the solution at 37°C to aid dissolution.
-
Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualized Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:19870-46-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Buy this compound | 19870-46-3 | >98% [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
Stability of 1,3-Dicaffeoylquinic acid under different pH and temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of 1,3-dicaffeoylquinic acid (1,3-diCQA) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other dicaffeoylquinic acids (diCQAs), is primarily affected by three main factors: temperature, pH, and light exposure.[1] Generally, higher temperatures, neutral to alkaline pH, and direct light exposure will accelerate its degradation.
Q2: How does the stability of this compound compare to other caffeoylquinic acid isomers?
A2: Mono-caffeoylquinic acids (monoCQAs) are significantly more stable than diCQAs.[1][2] Among the diCQA isomers, this compound is generally considered to be more stable than other di-acyl CQAs, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, especially at room temperature.[2]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for diCQAs, including 1,3-diCQA, are isomerization (acyl migration), hydrolysis, and methylation.[1][2] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. Hydrolysis results in the cleavage of the ester bonds to yield caffeic acid and mono-caffeoylquinic acids or quinic acid.
Q4: What is the optimal pH for maintaining the stability of this compound in solution?
A4: Dicaffeoylquinic acids are most stable in acidic conditions.[1][2] At neutral and basic (alkaline) pH values, isomerization and degradation occur much more rapidly.[1][2][3] For optimal stability, solutions should be prepared in acidic buffers or solvents containing an acidifier like formic or phosphoric acid.
Q5: How should I store solutions of this compound to ensure stability?
A5: For short-term storage, it is recommended to keep solutions at low temperatures, such as 4°C, and protected from light by using amber vials or wrapping containers in aluminum foil.[1] For long-term storage, freezing the solution at -20°C to -80°C is advisable. Preparing fresh solutions before use is the best practice to ensure accuracy in quantitative experiments.
Data on the Stability of this compound
The following tables summarize quantitative data on the stability of this compound and related isomers.
Table 1: Stability of Dicaffeoylquinic Acid Isomers at Room Temperature (after 7 days in 50% v/v aqueous methanol) [2]
| Dicaffeoylquinic Acid Isomer | Degradation (%) |
| 1,3-diCQA | 6.89 |
| 3,4-diCQA | 17.44 |
| 3,5-diCQA | 14.43 |
| 4,5-diCQA | 18.02 |
Table 2: Influence of Solvent on the Stability of 1,3-diCQA at Room Temperature (after 7 days) [2]
| Solvent | Degradation (%) |
| 50% (v/v) aqueous methanol (B129727) | 6.89 |
| 100% Methanol | 11.93 |
Table 3: Estimated Thermal Stability of Dicaffeoylquinic Acids at Different Temperatures
Disclaimer: Quantitative data for the thermal degradation of 1,3-diCQA at a range of temperatures is limited. The following data for 3,5-diCQA at 100°C is provided as an estimate of the behavior of diCQAs at elevated temperatures. 1,3-diCQA is expected to be more stable than 3,5-diCQA under similar conditions.
| Temperature | Heating Time (minutes) | Remaining 3,5-diCQA (%)[1] |
| 4°C | 7 days | Relatively Stable[2] |
| 100°C | 0 | 100 |
| 100°C | 10 | ~70 |
| 100°C | 30 | ~42 |
| 100°C | 60 | ~34 |
Table 4: General Influence of pH on the Stability of Dicaffeoylquinic Acids
| pH Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | High | Minimal degradation |
| Neutral (pH ~7) | Low | Isomerization and degradation[1][2][3] |
| Alkaline (pH > 8) | Very Low | Rapid isomerization and degradation[1][2][3] |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of 1,3-diCQA under various pH and temperature conditions using HPLC-DAD.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or 50% aqueous methanol, to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers at the desired pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., phosphate (B84403) buffer for neutral pH, formic acid for acidic pH).
-
-
Incubation Conditions:
-
Dilute the stock solution with each buffer to a known working concentration.
-
Aliquot the buffered solutions into separate, sealed vials for each time point and condition to be tested.
-
For temperature stability, place the vials in controlled temperature environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
Ensure all samples are protected from light during incubation.
-
-
Sample Collection and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Immediately quench any further degradation by cooling the sample on ice and/or adding an acidifier if the incubation buffer is neutral or alkaline.
-
Filter the samples through a 0.22 µm syringe filter prior to injection.
-
Analyze the samples by HPLC-DAD.
-
-
HPLC-DAD Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 0.085% phosphoric acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A suitable gradient to separate 1,3-diCQA from its potential degradation products and isomers.
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 30 - 40°C.[1]
-
Detection Wavelength: 320-330 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Appearance of new, unexpected peaks during analysis | Isomerization or degradation of 1,3-diCQA. | - Prepare solutions in an acidic solvent (e.g., with 0.1% formic acid).- Use a cooled autosampler to prevent degradation before injection.- Minimize sample processing time and exposure to high temperatures and light. |
| Poor peak shape (tailing or broad peaks) | - Secondary interactions with the stationary phase.- Sample overload.- Column degradation. | - Ensure the mobile phase is sufficiently acidified.- Reduce the injection volume or dilute the sample.- Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent or non-reproducible quantitative results | - Instability of standard or sample solutions.- Fluctuations in experimental conditions. | - Prepare fresh standard and sample solutions regularly and store them appropriately (cold and dark).- Tightly control all experimental parameters (temperature, pH, light exposure).- Use an internal standard to correct for instrument variability. |
| Low recovery of 1,3-diCQA | - Adsorption of the analyte to container surfaces.- Degradation during sample preparation. | - Use silanized glass vials or polypropylene (B1209903) vials.- Minimize exposure of samples to high temperatures and light during all preparation steps. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and isomerization of dicaffeoylquinic acids during extraction
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the degradation and isomerization of dicaffeoylquinic acids (diCQAs) during extraction and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Isomerization Observed in Extract | High pH during Extraction: Neutral to basic conditions can rapidly cause acyl migration, leading to the isomerization of diCQAs (e.g., 3,5-diCQA converting to 3,4-diCQA and 4,5-diCQA).[1][2] | Maintain an acidic pH throughout the extraction. Acidify the extraction solvent with a weak acid like formic acid (e.g., 0.1%) to improve stability.[1] Adjusting aqueous extracts to a pH between 1.5 and 3 is recommended.[1][3] |
| Elevated Extraction Temperature: High temperatures significantly accelerate both isomerization and degradation.[1][4] | Employ low-temperature extraction methods. If heat is required, use the lowest effective temperature for the shortest possible duration.[1] | |
| Prolonged Extraction Time: Extended exposure to extraction conditions, even at moderate temperatures, increases the risk of isomerization.[1] | Minimize extraction time. Consider techniques like ultrasound-assisted extraction (UAE), but carefully optimize parameters to avoid accelerated degradation.[1][5] | |
| Light Exposure: UV irradiation can induce trans-cis isomerization of diCQAs.[1][6] | Protect samples from light at all stages. Use amber glassware or wrap vessels in aluminum foil.[1] | |
| Low Recovery or Yield of diCQAs | Degradation during Processing: High temperatures in autosamplers or during solvent evaporation can degrade analytes. | Use a cooled autosampler to prevent degradation before injection.[7] When concentrating the extract, use a rotary evaporator under vacuum to minimize thermal stress.[8] |
| Adsorption to Surfaces: Analytes can adsorb to the surfaces of glass or plastic containers. | Use silanized glass vials or polypropylene (B1209903) vials to minimize surface adsorption.[7] | |
| Incomplete Extraction: The chosen solvent or method may not be efficient for your specific plant matrix. | Optimize the extraction procedure by testing different solvent systems (e.g., varying methanol (B129727)/ethanol (B145695) and water ratios), temperatures, and extraction times.[1][4] | |
| Inconsistent or Non-Reproducible Results | Fluctuation in Experimental Conditions: Minor variations in temperature, pH, solvent composition, or light exposure can lead to different degradation/isomerization profiles. | Tightly control all experimental parameters to ensure consistency across all samples and experiments.[7] |
| Instability of Standard Solutions: diCQA standards can degrade over time, even in storage. | Prepare fresh standard solutions regularly. Store stock solutions at low temperatures (4°C for short-term, -20°C to -80°C for long-term) and protect them from light.[1][7] | |
| Sample Matrix Effects: Other components in the crude extract can interfere with the analysis or stability of diCQAs. | Perform a matrix effect study. If interference is detected, additional sample cleanup steps (e.g., solid-phase extraction) or modifications to the analytical method may be necessary.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of diCQAs? A1: The stability of dicaffeoylquinic acids is mainly affected by temperature, pH, and light exposure.[2][7][9] Higher temperatures, neutral to basic pH, and UV light all promote degradation and isomerization.[1][2][7]
Q2: Which are more stable, monocaffeoylquinic acids (monoCQAs) or dicaffeoylquinic acids (diCQAs)? A2: Mono-acyl CQAs are generally much more stable than di-acyl CQAs under the same conditions.[2][7][9]
Q3: What are the main degradation and transformation pathways for diCQAs? A3: The primary pathways are isomerization (acyl migration), hydrolysis, and methylation.[2][7][9] Isomerization involves the caffeoyl group moving to a different position on the quinic acid core, leading to interconversion between isomers like 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA.[2][7] Hydrolysis breaks the ester bonds, yielding monoCQAs and caffeic acid.
Q4: At what pH are diCQAs most stable? A4: Dicaffeoylquinic acids are most stable under acidic conditions.[2][7] As the pH becomes neutral or basic, the rate of isomerization increases significantly.[2][10]
Q5: Can ultrasound-assisted extraction (UAE) be used for diCQAs? A5: Yes, but it must be used with caution. While UAE can shorten extraction times, the ultrasonic treatment itself can accelerate both the degradation and isomerization of diCQAs, particularly at higher pH levels.[1][5] It is critical to use an acidic solvent, control the temperature, and optimize sonication time and power.[1]
Q6: How should I store extracts containing diCQAs to prevent degradation? A6: Store extracts at low temperatures (4°C for short-term or -20°C to -80°C for long-term storage) in airtight, light-protected containers like amber vials.[1] The stability in storage is also dependent on the solvent and pH, with acidic conditions being preferable.[1]
Quantitative Data on diCQA Stability
The following tables summarize quantitative data on the degradation of diCQA isomers under various conditions.
Table 1: Thermal Degradation of diCQA Isomers After 7 Days [2][7]
| Isomer | Degradation at Room Temperature (in 50% aq. Methanol) | Degradation at 4°C (in 50% aq. Methanol) |
| 3,4-diCQA | 7.82% | Relatively Stable |
| 3,5-diCQA | 7.03% | Relatively Stable |
| 4,5-diCQA | 10.08% | Relatively Stable |
Table 2: Degradation of diCQAs in Different Solvents (Room Temperature, 7 Days, Exposed to Light) [11]
| Isomer | Degradation in 50% aq. Methanol | Degradation in 100% Methanol |
| 1,3-diCQA | 6.89% | 11.93% |
| 3,4-diCQA | 17.44% | 33.25% |
| 3,5-diCQA | 14.43% | 17.44% |
| 4,5-diCQA | 18.02% | 44.96% |
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction to Minimize Isomerization [1] This protocol is designed to preserve the native isomeric profile of diCQAs.
-
Materials:
-
Lyophilized and powdered plant material.
-
Extraction Solvent: 50% methanol in water (v/v) containing 0.1% formic acid.
-
Orbital shaker, centrifuge, 0.22 µm filter.
-
-
Procedure:
-
Pre-cool the extraction solvent to 4°C.
-
Add the powdered plant material to the pre-cooled solvent in a flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.
-
Centrifuge the mixture at 4°C to pellet the solid material.
-
Filter the supernatant through a 0.22 µm filter.
-
Immediately analyze the extract or store it at -80°C in an amber vial.
-
Protocol 2: Accelerated Solvent Extraction (ASE) for 3,5-diCQA [1][4] This protocol is optimized for efficient extraction but requires careful temperature control.
-
Materials:
-
Dried, powdered plant material mixed 1:1 (w/w) with diatomaceous earth.
-
ASE system and 100 mL cells.
-
Extraction Solvent: 57% ethanol in water (v/v).
-
-
Procedure:
Protocol 3: HPLC-DAD Analysis of Dicaffeoylquinic Acids [7][8][12] This protocol provides a general guideline for the analytical separation and quantification of diCQAs.
-
Instrumentation:
-
HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare and degas mobile phases.
-
Dissolve filtered extract or standard in the initial mobile phase composition.
-
Inject the sample onto the column and run the gradient program.
-
Identify and quantify diCQA isomers based on retention time and UV spectra compared to authentic standards.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Elucidation of cis/trans Dicaffeoylquinic Acid Photoisomerization Using Ion Mobility Spectrometry-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Separation of 1,3- and 1,5-Dicaffeoylquinic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 1,3- and 1,5-dicaffeoylquinic acid (diCQA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1,3- and 1,5-dicaffeoylquinic acid isomers so challenging?
The primary challenge lies in their structural similarity. As positional isomers, 1,3- and 1,5-diCQA have the same molecular formula and mass, differing only in the attachment points of the two caffeoyl groups to the quinic acid core.[1] This results in very similar physicochemical properties, making their resolution by standard chromatographic techniques difficult.[1] The presence of additional cis and trans geometrical isomers for each positional isomer further complicates the separation process.[1]
Q2: Can mass spectrometry (MS) alone be used to differentiate between 1,3- and 1,5-diCQA?
No, mass spectrometry alone is generally insufficient for distinguishing between these isomers in a mixture. They produce identical or very similar fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, which makes it nearly impossible to unambiguously identify them if they co-elute.[1][2] Therefore, a robust chromatographic separation prior to MS detection is crucial for accurate identification and quantification.[1][2]
Q3: What are the most critical factors influencing the chromatographic separation of diCQA isomers?
Successful separation hinges on the careful optimization of several parameters. The most influential factors include:
-
Column Chemistry: The choice of the stationary phase is paramount. While C18 columns are commonly used, phenyl-based columns (e.g., Phenyl-Hexyl) can offer different selectivity due to π-π interactions with the aromatic rings of the analytes.[1]
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the use of additives like formic acid can significantly alter selectivity and elution order.[1] Acidifying the mobile phase helps to suppress the ionization of phenolic hydroxyl and carboxylic acid groups, minimizing unwanted interactions with the stationary phase.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Optimizing temperature can lead to improved peak shape and resolution.[1]
-
Gradient Slope: For gradient elution, a shallower gradient can increase the interaction time of the isomers with the stationary phase, often leading to better separation.[1]
Q4: Can the elution order of 1,3- and 1,5-diCQA change?
Yes, the elution order of diCQA isomers is not fixed and can vary depending on the specific combination of the stationary phase and mobile phase used.[1] This highlights the importance of consistent methodology and careful validation when developing a separation protocol.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of 1,3- and 1,5-dicaffeoylquinic acid isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution Between Isomer Peaks | Inappropriate Column Chemistry: The stationary phase may not have sufficient selectivity for the isomers. | - Test a column with a different stationary phase (e.g., a Phenyl-Hexyl phase instead of a C18).- Consider a column with a smaller particle size for higher efficiency. |
| Mobile Phase Composition Not Optimal: The organic solvent or additive may not be providing adequate separation. | - Experiment with different organic modifiers (acetonitrile vs. methanol).- Adjust the concentration of the acid modifier (e.g., 0.1% formic acid). | |
| Gradient is Too Steep: A rapid change in solvent composition may not allow enough time for separation. | - Decrease the slope of the gradient. A shallower gradient can improve resolution.[1] | |
| Peak Tailing or Broad Peaks | Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause poor peak shape. | - Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to suppress silanol (B1196071) interactions. |
| Sample Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Column Degradation: Contamination or voids in the column can affect performance. | - Flush the column with a strong solvent.- If the column is old or performance does not improve, replace it. | |
| Shifting Retention Times | Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs. | - Increase the column equilibration time before each injection, especially when using a gradient.[1] |
| Fluctuations in Column Temperature: Changes in temperature can affect retention times. | - Use a column oven to maintain a constant and stable temperature. | |
| Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability. | - Prepare fresh mobile phase daily and ensure accurate mixing. |
Experimental Protocols
Below are generalized starting points for experimental protocols based on methods reported in the literature. Optimization will likely be required for your specific instrumentation and samples.
Sample Preparation
-
Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water or 50% Methanol).
-
Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the separation of diCQA isomers.
| Parameter | Recommendation |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, for example:0-5 min, 10-15% B5-20 min, 15-25% B20-25 min, 25-40% BThen include a wash and re-equilibration step. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 325 nm or Mass Spectrometer |
| Injection Volume | 5 - 10 µL |
LC-MS/MS Identification
For confirmation of isomer identity, couple the HPLC system to a mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Monitored Ion: Monitor for the [M-H]⁻ ion at m/z 515.[1]
-
Fragmentation: Further structural information can be obtained by analyzing the MS/MS fragmentation patterns, although they are very similar for these isomers.[2]
Quantitative Data Summary
The following table summarizes findings on the elution order of diCQA isomers under different chromatographic conditions, highlighting the impact of the chosen column and mobile phase.
| Stationary Phase | Mobile Phase System | Observed Elution Order of Some diCQA Isomers | Reference |
| C18 | Acetonitrile/Water/Formic Acid Gradient | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | [2] |
| Phenyl-Hexyl | Acetonitrile/Water/Acetic Acid Gradient | 3,4-diCQA, 4,5-diCQA, 3,5-diCQA, 1,5-diCQA | [1] |
| C4 | Acetonitrile/Water/Orthophosphoric Acid | 3,4-diCQA, 3,5-diCQA, 4,5-diCQA | [3] |
Note: This table provides examples and is not exhaustive. The elution order can be influenced by the specific gradient, temperature, and other chromatographic parameters.
Visualizations
Experimental Workflow for Method Development
Caption: A workflow for method development and troubleshooting for diCQA isomer separation.
Troubleshooting Logic for Poor Resolution
Caption: A logical diagram for troubleshooting poor resolution of diCQA isomers.
References
Technical Support Center: Optimizing HPLC for Dicaffeoylquinic Acid Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the HPLC separation of dicaffeoylquinic acid (diCQA) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common problems encountered during the separation of diCQA isomers, such as 3,5-diCQA and 4,5-diCQA.
Q1: My diCQA isomers are co-eluting or showing poor resolution. What is the first parameter I should investigate?
A1: The most impactful initial parameter to investigate for co-eluting or poorly resolved peaks is the mobile phase composition.[1] The choice of organic modifier (acetonitrile vs. methanol) and the stationary phase (column chemistry) can significantly alter selectivity.[2]
Q2: How does the choice of organic modifier affect the separation of diCQA isomers?
A2: Acetonitrile (B52724) and methanol (B129727) interact differently with both the analytes and the stationary phase, leading to changes in selectivity.[2] In some cases, switching from acetonitrile to methanol, or vice versa, can even reverse the elution order of isomers, potentially resolving a previously co-eluting pair.[2] Methanol is a weaker eluent than acetonitrile and may promote longer retention times, which can sometimes improve separation.[1]
Q3: What role does column temperature play in resolving diCQA isomers?
A3: Increasing column temperature generally improves the resolution for diCQA geometrical isomers.[1][3] Higher temperatures decrease the viscosity of the mobile phase and can increase mass transfer kinetics, resulting in sharper peaks, reduced peak width, and shorter analysis times.[1][2] A systematic evaluation in 5°C increments (e.g., from 30°C to 60°C) is recommended to find the optimal temperature.[2][3]
Q4: My peak shapes are broad or tailing. What are the likely causes and solutions?
A4: Peak tailing or broadening is often caused by secondary interactions between the analytes and the stationary phase, or by column overload.
-
Secondary Interactions: Dicaffeoylquinic acids have phenolic hydroxyl and carboxylic acid groups. To minimize unwanted ionic interactions with the stationary phase, the mobile phase must be acidified.[2] Adding 0.1% formic acid or phosphoric acid to your aqueous and organic solvents will suppress the ionization of these groups, leading to sharper, more symmetrical peaks.[2][4]
-
Sample Overload: Injecting too much sample can saturate the column.[4] Try reducing the injection volume or diluting the sample.[4]
-
Column Degradation: Contaminants or a void at the column inlet can distort peak shape.[2] Try flushing the column with a strong solvent or replace it if it is old.[4]
Q5: My retention times are shifting between runs. Why is this happening?
A5: Retention time instability is a common HPLC issue that can stem from several sources:[1]
-
Inadequate Column Equilibration: This is a primary cause of shifting retention times, especially in gradient methods.[2] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Flushing with 10-20 column volumes is typically required.[2]
-
Temperature Fluctuations: Inconsistent ambient temperatures can affect retention times.[1] Using a column oven is highly recommended to maintain a stable temperature.[1]
-
Mobile Phase Issues: Ensure your mobile phase solvents are properly degassed, as air bubbles in the pump can cause flow rate fluctuations.[1] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[1]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inadequate Column Selectivity | Switch from a standard C18 to a phenyl-based stationary phase (e.g., Phenyl-Hexyl, Biphenyl) to introduce alternative π-π interactions.[2] |
| Suboptimal Mobile Phase | If using acetonitrile, try methanol as the organic modifier (or vice versa). This can alter selectivity and may resolve the isomers.[2] | |
| Low Column Temperature | Increase column temperature incrementally (e.g., in 5°C steps from 30°C to 60°C) to improve peak shape and resolution.[2][3] | |
| Gradient is Too Steep | Decrease the ramp of the organic solvent. A shallower gradient provides more time for separation to occur.[2] | |
| Peak Tailing or Broad Peaks | Secondary Silanol Interactions | Ensure the mobile phase is acidified with 0.1% formic or phosphoric acid to suppress analyte ionization.[2][4] |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid saturating the column.[4] | |
| Column Degradation | Flush the column with a strong solvent or replace the column if it has degraded.[2] | |
| Shifting Retention Times | Inadequate Column Equilibration | Before each injection, ensure the column is fully equilibrated with the initial mobile phase (flush with 10-20 column volumes).[2] |
| Temperature Fluctuations | Use a column oven to maintain a consistent and stable temperature.[1] | |
| Inconsistent Flow Rate | Degas mobile phase solvents to prevent air bubbles in the pump.[1] |
Data Presentation: Chromatographic Conditions
The choice of column and mobile phase significantly impacts the separation and can alter the elution order of diCQA isomers.
Table 1: Influence of Chromatographic Conditions on diCQA Isomer Elution Order
| Column Type | Organic Modifier | Observed Elution Order for 4,5-diCQA Geometrical Isomers | Reference |
| Biphenyl | Methanol | M* TCM# | [2] |
| C18 (Type A) | Methanol | M* TCM# | [2] |
| C18 (Type B) | Methanol | M* CTM# | [2] |
| Phenyl-Hexyl | Acetonitrile | Separation was achieved, but the specific elution order was not specified. | [2] |
Note: M*, T, C, and M# refer to different geometrical (cis/trans) isomers of the parent compound.[2] This data highlights that elution order is not constant and depends heavily on the specific column and solvent combination.[2]
Experimental Protocols
Recommended HPLC Method for Separation of diCQA Isomers
This protocol is a generalized starting point based on successful methods reported in the literature.[2][4] Optimization will likely be required for your specific instrument, column, and standards.
-
Chromatographic System: HPLC or UHPLC system equipped with a photodiode array (PDA) or UV detector.[2]
-
Column: A Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm) is recommended for alternative selectivity.[2] An Ultra C18 column can also be used but may require more temperature optimization.[2]
-
Column Temperature: Start at 40°C, with the option to increase up to 60°C for troubleshooting and optimization.[2][3]
-
Mobile Phase:
-
Detection:
-
Sample Preparation: Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile in water).[1] Filter all samples through a 0.22 µm syringe filter before injection.[1]
Table 2: Example Gradient Elution Program (Starting Point)
| Time (min) | % Solvent B (Acetonitrile or Methanol) | Flow Rate (mL/min) |
| 0.0 - 5.0 | 15% | 0.8 - 1.0 |
| 5.0 - 20.0 | Linear gradient from 15% to 40% | 0.8 - 1.0 |
| 20.0 - 25.0 | Hold at 40% | 0.8 - 1.0 |
| 25.0 - 26.0 | Return to 15% | 0.8 - 1.0 |
| 26.0 - 35.0 | Re-equilibration at 15% | 0.8 - 1.0 |
This is a starting point; the gradient slope and duration should be adjusted to optimize the separation of your specific isomers of interest.[2]
Visualizations
Below are diagrams illustrating logical workflows relevant to optimizing diCQA isomer separations.
Caption: Troubleshooting workflow for poor HPLC peak resolution of diCQA isomers.
Caption: A workflow for HPLC method development and optimization for diCQA isomers.
References
Preventing degradation of 1,3-Dicaffeoylquinic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,3-Dicaffeoylquinic acid (1,3-DCQA) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (1,3-DCQA) and other dicaffeoylquinic acids (diCQAs) in solution is primarily influenced by three main factors: temperature, light exposure, and pH.[1][2][3] Higher temperatures, exposure to light, and neutral to basic pH levels can significantly accelerate degradation.[1][2]
Q2: How does temperature affect the stability of 1,3-DCQA?
A2: Temperature is a critical factor in the stability of 1,3-DCQA.[2] Generally, higher temperatures lead to increased degradation and isomerization.[2] Di-acyl CQAs, with the exception of 1,3-DCQA, have shown poor stability at room temperature.[1] For optimal stability, solutions should be stored at low temperatures, such as 4°C for short-term storage and -20°C for longer-term storage.[1][4][5]
Q3: Is 1,3-DCQA sensitive to light?
A3: Yes, exposure to light can contribute to the degradation of caffeoylquinic acids (CQAs).[1][3] It is recommended to store solutions in amber vials or to otherwise protect them from light to minimize photodegradation.
Q4: What is the optimal pH range for maintaining the stability of 1,3-DCQA in solution?
A4: Dicaffeoylquinic acids are more stable under acidic conditions.[1][2] At neutral and basic pH values, isomerization and other degradation pathways occur more rapidly.[1][2] Therefore, maintaining an acidic pH is recommended for solutions containing 1,3-DCQA.
Q5: What are the main degradation pathways for 1,3-DCQA?
A5: The primary degradation pathways for diCQAs, including 1,3-DCQA, are isomerization (acyl migration), hydrolysis, and methylation.[1][2][3] Isomerization involves the caffeoyl group moving to a different position on the quinic acid core.[2] Hydrolysis can break down diCQAs into their constituent mono-caffeoylquinic acids, and further to caffeic acid and quinic acid.[6]
Q6: Which is more stable, mono-caffeoylquinic acids or di-caffeoylquinic acids?
A6: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than di-caffeoylquinic acids (diCQAs) under the same conditions.[1][2] However, 1,3-diCQA has been noted to be more stable than other di-acyl CQAs.[1]
Q7: What are the recommended storage conditions for 1,3-DCQA solutions?
A7: To ensure the stability of 1,3-DCQA in solution, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C for long-term storage (up to two weeks) or 2-8°C for short-term storage (up to 24 months for the solid compound).[4][7]
-
Prepare solutions on the day of use whenever possible.[4][5]
-
If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C.[4][5]
-
Protect solutions from light by using amber vials or by wrapping the vials in foil.[5]
-
Consider using a slightly acidic buffer to maintain a stable pH.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of 1,3-DCQA solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Isomerization of 1,3-DCQA to other diCQA isomers (e.g., 1,5-diCQA) or degradation to monoCQAs.[1][2] | Prepare fresh solutions and analyze them promptly. Ensure storage conditions are optimal (low temperature, protection from light, acidic pH).[1][2][4][5] |
| Decrease in 1,3-DCQA concentration over time | Degradation due to improper storage conditions (high temperature, light exposure, neutral/basic pH).[1][2] | Aliquot stock solutions and store them at -20°C in amber, tightly sealed vials.[4][5] Allow aliquots to equilibrate to room temperature for at least one hour before use.[4] |
| Poor reproducibility of results | Inconsistent handling and storage of solutions. | Standardize the entire experimental workflow, from solution preparation to analysis. Ensure all solutions are handled under the same conditions (temperature, light exposure). |
| Low recovery of 1,3-DCQA during sample preparation | Degradation during extraction or processing steps. | Minimize exposure of the sample to high temperatures and light during all stages of sample preparation.[2] Optimize extraction parameters to be as gentle as possible. |
Quantitative Data on 1,3-DCQA Degradation
The following table summarizes the degradation of various caffeoylquinic acids under different conditions, providing context for the stability of 1,3-DCQA.
| Compound | Condition | Solvent | Degradation (%) | Time | Reference |
| 1,3-diCQA | Room Temperature | 50% (v/v) aqueous methanol (B129727) | ~11.93% | Not Specified | [1] |
| 3,4-diCQA | Room Temperature | 50% (v/v) aqueous methanol | ~33.25% | Not Specified | [1] |
| 3,5-diCQA | Room Temperature | 50% (v/v) aqueous methanol | ~17.44% | Not Specified | [1] |
| 4,5-diCQA | Room Temperature | 50% (v/v) aqueous methanol | ~44.96% | Not Specified | [1] |
| 3-CQA | Room Temperature | 50% (v/v) aqueous methanol | ~8.82% | Not Specified | [1] |
| 4-CQA | Room Temperature | 50% (v/v) aqueous methanol | ~46.09% | Not Specified | [1] |
| 5-CQA | Room Temperature | 50% (v/v) aqueous methanol | ~24.63% | Not Specified | [1] |
Experimental Protocols
Protocol for a Stability Study of this compound in Solution
This protocol outlines a method to assess the stability of 1,3-DCQA under various conditions using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Buffers of various pH (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH)
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of 1,3-DCQA (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.[1]
-
From the stock solution, prepare working solutions at the desired concentration in the test solvents/buffers.
3. Stability Study Design:
-
Temperature: Aliquot the working solutions into amber vials and store them at different temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
Light Exposure: Expose one set of samples to ambient light at room temperature and keep a parallel set protected from light at the same temperature.
-
pH: Prepare working solutions in buffers of different pH values (e.g., pH 4, 7, and 9) and store them at a constant temperature.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).
4. HPLC-PDA Analysis:
-
Chromatography System: An HPLC or UHPLC system equipped with a photodiode array detector.[8]
-
Column: A reversed-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8]
-
Detection: Monitor the elution profile at a wavelength of approximately 326-330 nm.[7][9]
-
Quantification: Calculate the percentage of 1,3-DCQA remaining at each time point by comparing the peak area to that of the initial time point (t=0).
5. Data Analysis:
-
Plot the percentage of remaining 1,3-DCQA against time for each condition.
-
Identify and, if possible, quantify any degradation products or isomers that appear in the chromatograms. LC-MS/MS can be used for structural elucidation of these new peaks.[1]
Visualizations
Caption: Factors influencing the degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:30964-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield of 1,3-Dicaffeoylquinic acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1,3-Dicaffeoylquinic acid (1,3-diCQA) and addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound (1,3-diCQA) yield during extraction?
A1: Low yields of 1,3-diCQA can primarily be attributed to a combination of factors including sub-optimal extraction parameters, degradation of the target molecule, and its conversion to other isomers. Key contributors to low yield include:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts the solubility and recovery of 1,3-diCQA.
-
High Temperatures: 1,3-diCQA is susceptible to thermal degradation and isomerization at elevated temperatures.[1]
-
Sub-optimal pH: The stability of caffeoylquinic acids is pH-dependent, with isomerization occurring rapidly in neutral and basic conditions.[2]
-
Prolonged Extraction Times: Extended exposure to extraction conditions, even at moderate temperatures, can lead to the degradation of 1,3-diCQA.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can cause isomerization of dicaffeoylquinic acids.
-
Oxidation: The presence of oxidative enzymes and oxygen can lead to the degradation of 1,3-diCQA.
Q2: Which extraction method is most effective for obtaining 1,3-diCQA?
A2: The most effective extraction method depends on the plant material and available equipment. Ultrasound-Assisted Extraction (UAE) is often favored for its efficiency and use of lower temperatures, which helps to preserve the integrity of the molecule.[3] Accelerated Solvent Extraction (ASE) is another powerful technique that uses elevated temperatures and pressure to achieve high extraction efficiency in a shorter time.[4][5] Conventional methods like maceration and decoction can also be employed, though they may be less efficient.[3]
Q3: How can I prevent the degradation and isomerization of 1,3-diCQA during extraction?
A3: To minimize degradation and isomerization, consider the following precautions:
-
Control Temperature: Employ low-temperature extraction methods or carefully control the temperature to stay within the optimal range.
-
Optimize pH: Maintain an acidic pH (around 1.5 to 3) in the extraction solvent to improve stability.[2]
-
Limit Extraction Time: Shorter extraction times are generally preferable to reduce the risk of degradation.[1][6]
-
Protect from Light: Use amber glassware or cover extraction vessels to shield the sample from light.
-
Work in an Inert Atmosphere: Purging the extraction system with nitrogen can help prevent oxidation.[4]
-
Use of Additives: Consider adding antioxidants like ascorbic acid to the extraction solvent to inhibit oxidative degradation.
Q4: What is the ideal solvent for extracting 1,3-diCQA?
A4: A mixture of ethanol (B145695) and water is commonly used and has been shown to be effective.[4][5] The optimal ratio can vary depending on the plant matrix, but a 57% ethanol in water solution has been identified as optimal for maximizing the yield of 3,5-diCQA (a closely related isomer) using ASE.[4][7] Generally, dicaffeoylquinic acids are less soluble in water than monocaffeoylquinic acids, necessitating the use of a co-solvent like ethanol to improve solubility.[4][5]
Troubleshooting Guide
Issue: The yield of 1,3-diCQA is consistently lower than expected.
This troubleshooting guide will walk you through a systematic approach to identify and resolve the potential causes of low 1,3-diCQA yield.
Caption: A troubleshooting workflow for diagnosing and resolving low 1,3-diCQA yield.
Data Presentation
Table 1: Comparison of Extraction Methods for Dicaffeoylquinic Acids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of 3,5-diCQA (mg/g DM) | Reference |
| Accelerated Solvent Extraction (ASE) | 57% Ethanol | 95 | 30 min | 5.41 ± 0.79 | [4][7] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 40 | 15 min | Optimized conditions, specific yield not stated | |
| Maceration | 50% Ethanol | Room Temp (28 ± 2) | 72 h | Not specified for individual diCQAs | [3] |
| Decoction | Water | 80 ± 5 | 15 min | Not specified for individual diCQAs | [3] |
| Microwave Pretreatment + Pressing | Water | 100 | 10 min | Relative yield of 13 ± 1% compared to solid-liquid extraction | [8] |
Table 2: Effect of Temperature and Solvent on 3,5-diCQA Yield using ASE
| Temperature (°C) | Ethanol Concentration (%) | Yield of 3,5-diCQA (mg/g DM) |
| 40 | 50 | 0.83 |
| 65 | 0 | 0.81 |
| 65 | 100 | 2.14 |
| 90 | 50 | 6.44 |
| 115 | 0 | Not Detected |
| 115 | 100 | 3.51 |
| 140 | 50 | 1.80 |
| Data adapted from a study on forced chicory roots.[4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline and should be optimized for your specific plant material.
-
Sample Preparation: Dry the plant material and grind it to a fine powder (e.g., to pass through a 0.5 mm sieve).
-
Solvent Preparation: Prepare the extraction solvent. A common starting point is 50-60% ethanol in water.[3]
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable vessel.
-
Add 10 mL of the extraction solvent.
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a constant power (e.g., 180 W) and frequency (e.g., 40 kHz) for 15 minutes at 40°C.
-
-
Separation:
-
After sonication, centrifuge the mixture (e.g., at 6000 rpm for 15 minutes) to pellet the solid material.
-
Filter the supernatant through a suitable filter paper (e.g., Whatman No. 1) or a 0.22 µm syringe filter for analytical purposes.[3]
-
-
Storage: Store the extract in an amber vial at low temperature (e.g., -18°C) to prevent degradation.
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol is based on an optimized method for extracting caffeoylquinic acids from forced chicory roots.[4][5]
-
Sample Preparation:
-
Dry the plant material and grind it to a powder.
-
Mix a fixed mass of the powdered sample (e.g., 1.10 g) with an equal amount of diatomaceous earth.[4]
-
-
ASE Cell Loading: Load the mixture into an appropriate sized ASE cell (e.g., 100 mL).[4]
-
Extraction Parameters:
-
Collection and Storage:
-
Collect the extract in an amber vial.
-
For long-term storage, it is advisable to rapidly cool the extract and store it at -80°C.
-
Protocol 3: Purification by Column Chromatography
This is a general protocol for the purification of dicaffeoylquinic acids from a crude extract.[9]
-
Initial Cleanup (Optional): For complex extracts, an initial cleanup step using a resin like AB-8 can be beneficial.
-
Polyamide Column Chromatography:
-
Pack a glass column with polyamide resin.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of ethanol in water.
-
Collect fractions and monitor for the presence of dicaffeoylquinic acids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the target compounds.[9]
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the pooled fractions from the polyamide column.
-
Load the concentrated sample onto a column packed with Sephadex LH-20.
-
Elute with methanol.
-
Collect fractions and analyze for the purity of 1,3-diCQA.[9]
-
Visualizations
Caption: A typical workflow for the extraction and purification of 1,3-diCQA.
Caption: Key factors contributing to a low yield of 1,3-diCQA.
Caption: Simplified signaling pathways potentially activated by dicaffeoylquinic acids.[10][11][12]
References
- 1. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0299107A1 - Process for separating and obtaining dicaffeylquinic acids - Google Patents [patents.google.com]
- 3. daneshyari.com [daneshyari.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction [mdpi.com]
- 7. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
Technical Support Center: Enhancing the Stability of Dicaffeoylquinic Acids for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving the stability of these valuable compounds for reliable bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of dicaffeoylquinic acids?
A1: The stability of diCQAs is principally affected by three main factors: temperature, pH, and light exposure.[1][2] Elevated temperatures, neutral to basic pH, and exposure to light can all lead to significant degradation of diCQAs.
Q2: How does temperature affect the stability of diCQAs?
A2: Temperature is a critical factor in diCQA stability, with higher temperatures accelerating degradation and isomerization.[1] DiCQAs are significantly more stable at lower temperatures, such as 4°C, compared to room temperature.[1][2] For long-term storage, -20°C or -80°C is recommended.[3][4]
Q3: What is the optimal pH range for diCQA stability?
A3: Dicaffeoylquinic acids, such as 3,5-diCQA, exhibit greater stability under acidic conditions.[2] As the pH becomes neutral or basic, the rate of isomerization and degradation increases substantially.[1][2] It is advisable to maintain a slightly acidic pH (e.g., by adding 0.1% formic acid) in aqueous solutions to improve stability.[5]
Q4: Are diCQAs sensitive to light?
A4: Yes, exposure to light can contribute to the degradation of diCQAs, especially when combined with elevated temperatures.[2][6] It is recommended to store diCQA solutions in amber vials or to protect them from light by wrapping containers in aluminum foil to minimize photodegradation.[5]
Q5: Which are more stable, mono- or dicaffeoylquinic acids?
A5: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same experimental conditions.[1][7] This is an important consideration when designing experiments and interpreting results, as diCQAs may degrade into monoCQAs.
Q6: What are the main degradation pathways for diCQAs?
A6: The primary degradation pathways for diCQAs include isomerization (acyl migration), hydrolysis, and methylation.[1][8] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core. For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[1][2]
Q7: What is the recommended solvent for preparing diCQA stock solutions?
A7: For cell-based bioassays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of diCQAs. It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q8: How should I store my diCQA stock solutions?
A8: To maintain stability, stock solutions should be prepared in aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to two weeks) or at -80°C for longer-term storage (up to six months).[3][4] It is best to prepare and use solutions on the same day whenever possible.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during bioassays involving diCQAs.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor reproducibility of bioassay results | Degradation of diCQA during the experiment. | Prepare fresh working solutions of diCQA for each experiment from a frozen stock. Minimize the exposure of the compound to high temperatures, neutral/basic pH, and light. |
| Instability of standard solutions. | Prepare fresh standard solutions regularly and store them under appropriate conditions (low temperature, protected from light). | |
| Low recovery of diCQAs from samples | Adsorption of diCQAs to container surfaces. | Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure, considering factors like solvent type, temperature, and time. Using an acidified solvent (e.g., with 0.1% formic acid) can improve stability during extraction.[5] | |
| Observation of unexpected peaks in analytical methods (e.g., HPLC) | Isomerization or degradation of diCQAs. | Confirm the identity of unexpected peaks using mass spectrometry. Isomers of diCQAs can be formed due to exposure to heat, neutral/basic pH, or light.[1][2] |
| Unexpected cytotoxicity in cell-based assays | Cytotoxicity from the solvent (e.g., DMSO). | Always include a vehicle control (cells treated with the same final concentration of the solvent) in your experiment. Determine the maximum tolerable solvent concentration for your specific cell line. |
| Degradation products of diCQAs may be cytotoxic. | Ensure the purity and stability of your diCQA sample. Use freshly prepared solutions. |
Data Presentation: Stability of Dicaffeoylquinic Acids
The following tables summarize quantitative data on the degradation of various diCQA isomers under different temperature conditions.
Table 1: Thermal Stability of diCQAs in 50% (v/v) Aqueous Methanol (B129727) after 7 Days
| Compound | Degradation at Room Temperature (%)[2] | Degradation at 4°C (%)[2] |
| 3,4-diCQA | 7.82 | Not specified |
| 3,5-diCQA | 7.03 | Not specified |
| 4,5-diCQA | 10.08 | Not specified |
Data from a study observing degradation over 7 days in a 50% aqueous methanol solution stored in a brown bottle.
Table 2: Thermal Stability of 3,5-diCQA Standard at 100°C
| Heating Time (minutes) | Remaining 3,5-diCQA (%)[9] |
| 0 | 100 |
| 10 | ~90 |
| 30 | ~75 |
| 60 | ~60 |
Data from a study investigating the thermal stability of a 3,5-diCQA standard heated at 100°C.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines the steps to assess the antioxidant capacity of diCQAs using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
diCQA sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the diCQA sample and the positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the diCQA sample or positive control to the wells.
-
For the blank control, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the diCQA sample.
-
IC50 Value: Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentrations.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of diCQAs on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
diCQA sample
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a suitable concentration.
-
Dissolve pNPG in phosphate buffer.
-
Dissolve the diCQA sample and acarbose (B1664774) in buffer (or a minimal amount of DMSO and then dilute with buffer).
-
-
Assay Procedure:
-
Add 50 µL of the diCQA sample or positive control at various concentrations to the wells of a 96-well microplate.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without inhibitor) and Abs_sample is the absorbance in the presence of the diCQA sample.
-
IC50 Value: Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations.
Protocol 3: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol details the assessment of the anti-inflammatory potential of diCQAs by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
diCQA sample
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Cell Treatment:
-
Treat the cells with various concentrations of the diCQA sample for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control group.
-
Include a vehicle control group (cells treated with the solvent used to dissolve the diCQA).
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in the cell culture medium.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
-
Cell Viability: It is recommended to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Mandatory Visualizations
Logical Workflow for Improving diCQA Stability in Bioassays
Caption: A logical workflow for troubleshooting and improving the stability of diCQAs in bioassays.
Signaling Pathway: Nrf2 Activation
Caption: The Nrf2 signaling pathway, which can be modulated by the antioxidant properties of diCQAs.
Signaling Pathway: NF-κB Inhibition
Caption: The NF-κB signaling pathway and a potential mechanism of inhibition by diCQAs.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Mass spectrometry fragmentation patterns for dicaffeoylquinic acid isomer differentiation
Welcome to the technical support center for the analysis of dicaffeoylquinic acid (diCQA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the differentiation of diCQA isomers using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate dicaffeoylquinic acid (diCQA) isomers using mass spectrometry?
A1: Dicaffeoylquinic acids are a group of positional isomers, meaning they share the same molecular weight and elemental composition.[1] This results in identical precursor ions in the mass spectrometer (typically [M-H]⁻ at m/z 515), making them indistinguishable by a single stage of mass analysis.[1] Their structural similarities also lead to overlapping fragmentation patterns, which necessitates sophisticated analytical strategies for their clear identification.[1]
Q2: Can I distinguish diCQA isomers by mass spectrometry alone?
A2: While mass spectrometry is crucial for their identification, it is very difficult to differentiate between these isomers in a mixture without prior chromatographic separation.[2] They can produce very similar fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, making the unambiguous identification of a co-eluting peak nearly impossible.[2] Therefore, a robust liquid chromatography (LC) method that can resolve the isomers before they enter the mass spectrometer is critical.[2]
Q3: What are the most common diCQA isomers I should be aware of?
A3: The six most common positional isomers of dicaffeoylquinic acid are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1]
Q4: What are the key fragment ions to monitor for diCQA isomer differentiation?
A4: Upon collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ at m/z 515 undergoes characteristic losses. The key diagnostic fragment ions to monitor are:
-
m/z 353 [M-H-162]⁻ : Corresponds to the loss of a caffeoyl residue. This is often the base peak.[1][3]
-
m/z 191 [quinic acid-H]⁻ : Represents the quinic acid moiety.[1][3]
-
m/z 179 [caffeic acid-H]⁻ : Represents the caffeic acid moiety.[1][3]
-
m/z 173 [dehydrated quinic acid-H]⁻ : Results from the neutral loss of water from the quinic acid fragment.[1][3]
The relative intensities of these ions are diagnostic for specific isomers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of diCQA isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no chromatographic resolution between isomers. | Inadequate column chemistry or mobile phase composition. | Optimize the LC method. A reversed-phase C18 column with a gradient elution using water (with formic acid) and acetonitrile (B52724) or methanol (B129727) is a good starting point.[1] Experiment with different gradients and flow rates. |
| Isomers have very similar physicochemical properties. | Employ ultra-high-performance liquid chromatography (UHPLC) for improved resolution.[1] Consider alternative column chemistries if C18 is not providing adequate separation. | |
| Inconsistent fragmentation patterns. | Fluctuating collision energy. | Ensure the collision energy in your MS/MS method is stable and optimized. The relative abundances of fragment ions are highly dependent on the collision energy. |
| In-source fragmentation. | Optimize the ion source parameters (e.g., capillary voltage, source temperature) to minimize unintended fragmentation before the mass analyzer. | |
| Difficulty in differentiating 3,5-diCQA and 4,5-diCQA. | These isomers often have very similar fragmentation patterns. | Look for subtle differences. For example, 3,5-diCQA has been reported to show a selective loss of water, a feature not observed for the 4,5-isomer under certain conditions.[4] Higher-order fragmentation (MSn) can also be employed to elicit more specific fragments.[5][6] |
| Peak tailing or broad peaks for all isomers. | Secondary interactions with the stationary phase. | Ensure the mobile phase is acidified (e.g., 0.1% formic acid) to suppress the ionization of phenolic hydroxyl and carboxylic acid groups.[2] |
| Sample overload. | Reduce the injection volume or dilute the sample.[2] | |
| Column degradation. | Flush the column with a strong solvent, or if the column is old, replace it.[2] |
Quantitative Data Summary: Characteristic Fragmentation Patterns
The key to differentiating diCQA isomers lies in the relative abundance of their fragment ions. The ease of removing a caffeoyl residue generally follows the order: 1 ≈ 5 > 3 > 4.[5][6][7][8] The following table summarizes the characteristic fragmentation patterns for some of the common diCQA isomers. Note that relative abundances can vary depending on experimental conditions.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Distinguishing Features |
| 3,4-diCQA | 515 | 353, 191, 179, 173 | Can be distinguished by the intensity ratios of parent to fragment ions under varying collision energies.[1] Has a more intense MS2 335 fragment (>20%) compared to 4,5-diCQA (<5%).[9] |
| 3,5-diCQA | 515 | 353, 191, 179 | Shows a selective loss of water, a feature not always observed for the 4,5-isomer.[4] The MS3 base peak is at m/z 191.[9][10] |
| 4,5-diCQA | 515 | 353, 191, 179, 173 | The MS3 base peak is at m/z 173.[9][10] |
| 1,5-diCQA | 515 | 353, 191, 179 | The ease of caffeoyl residue removal is high, similar to the 5-substituted isomer.[1] |
Experimental Protocols
A typical experimental setup for the separation and identification of diCQA isomers involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile/Water or 50% Methanol).[2]
-
Filter all samples through a 0.22 µm syringe filter before injection.[2]
2. Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Elution Order: A reported elution order on a C18 column is: 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[1]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred as it provides abundant deprotonated molecules [M-H]⁻.[2]
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer capable of performing tandem MS (MS/MS) or multi-stage fragmentation (MSn) is frequently used.[1]
-
MS/MS Analysis:
-
Select the precursor ion at m/z 515.
-
Acquire product ion scans to observe the characteristic fragment ions (m/z 353, 191, 179, 173).
-
Optimize collision energy to achieve a stable and informative fragmentation pattern.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS^n (2005) | Michael N. Clifford | 681 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of 1,3-Dicaffeoylquinic acid in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges related to the poor aqueous solubility of 1,3-Dicaffeoylquinic acid (1,3-DCQA).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in standard aqueous buffers?
A: The solubility of this compound in aqueous buffers is limited. In Phosphate-Buffered Saline (PBS) at a pH of 7.2, the approximate solubility is 2 mg/mL.[1] Predictive models suggest a lower water solubility of around 0.14 mg/mL.[2] Due to this limited solubility, direct dissolution in aqueous buffers for high-concentration stock solutions is often challenging.
Q2: I am having trouble dissolving 1,3-DCQA directly in my aqueous buffer. What is the recommended first step?
A: The standard and recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective, with a reported solubility of up to 100 mg/mL with the aid of ultrasonication.[3][4] From this primary stock, you can make further dilutions into your aqueous buffer or isotonic saline for your experiments.[1] When diluting, ensure the final concentration of the organic solvent is minimal to avoid potential physiological effects in your experimental model.[1]
Q3: My experimental setup is sensitive to organic solvents like DMSO. What are my alternatives for improving aqueous solubility?
A: If organic solvents are not suitable, several alternative strategies can be employed:
-
pH Adjustment: The solubility of phenolic compounds like 1,3-DCQA is often pH-dependent. Solubility tends to increase in more alkaline conditions (higher pH).[5] A systematic approach of preparing buffers at various pH levels (e.g., pH 8.0, 9.0) may help achieve the desired concentration. However, be mindful of the compound's stability at different pH values.
-
Use of Excipients (Complexation Agents): Certain excipients can form complexes with 1,3-DCQA to enhance its solubility. A notable example is sulfobutylether-β-cyclodextrin (SBE-β-CD). A formulation using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to achieve a solubility of at least 2.5 mg/mL.[3]
-
Co-amorphization: While not specifically documented for 1,3-DCQA, co-amorphization with amino acids like L-arginine has been shown to significantly improve the water solubility of other polyphenols, such as quercetin.[6] This advanced technique may be considered for formulation development.
Q4: How should I prepare and store solutions of this compound?
A: Proper preparation and storage are critical for ensuring the integrity of the compound.
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions for immediate use. Storage of aqueous solutions for more than one day is not advised due to potential instability.[1]
-
Organic Stock Solutions: Stock solutions made in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q5: I see precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A: This is a common issue when a drug is much less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this:
-
Increase Dilution Volume: Dilute into a larger volume of buffer.
-
Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation involves a multi-step addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can help dissolve small amounts of precipitate.[7] However, prolonged exposure to heat should be avoided to prevent degradation.
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent/System | pH | Reported Solubility | Notes |
| Aqueous Buffer | |||
| PBS | 7.2 | ~2 mg/mL | Direct dissolution.[1] |
| Water (Predicted) | N/A | 0.14 mg/mL | ALOGPS prediction.[2] |
| Organic Solvents | |||
| DMSO | N/A | 100 mg/mL | Requires sonication.[3][4] |
| Dimethyl Formamide (DMF) | N/A | ~2 mg/mL | [1] |
| Ethanol | N/A | ~0.2 mg/mL | [1] |
| Co-solvent / Excipient Systems | |||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | N/A | ≥ 2.5 mg/mL | Stepwise addition is critical.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | N/A | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of 1,3-DCQA).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If complete dissolution is not achieved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution becomes clear. Gentle warming to 37°C can also be applied.[7]
-
Storage: For long-term storage, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -80°C.[3]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Preparation: Bring the DMSO stock solution and the target aqueous buffer to room temperature.
-
Vortexing: Vigorously vortex the aqueous buffer.
-
Dilution: While the buffer is still vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer. This rapid mixing helps prevent localized supersaturation and precipitation.
-
Final Check: Once the addition is complete, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Prepare this final diluted solution fresh on the day of the experiment.[1]
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029279) [hmdb.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
- 7. This compound | CAS:19870-46-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
Minimizing acyl migration in dicaffeoylquinic acids during analysis
Welcome to the technical support center for the analysis of dicaffeoylquinic acids (diCQAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the handling and analysis of these compounds, with a focus on minimizing acyl migration.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in dicaffeoylquinic acids and why is it a problem?
A1: Acyl migration is an intramolecular reaction where a caffeoyl group moves from one hydroxyl group to another on the quinic acid core.[1] This process, a form of transesterification, leads to the interconversion of diCQA isomers (e.g., 3,5-diCQA converting to 4,5-diCQA and 3,4-diCQA).[1][2] This is problematic for analysis as it can alter the true isomeric profile of a sample, leading to inaccurate identification and quantification of the native compounds present.
Q2: What are the primary factors that promote acyl migration?
A2: The stability of diCQAs is mainly influenced by three key factors:
-
pH: Acyl migration is strongly pH-dependent. Neutral and basic (alkaline) conditions significantly accelerate the rate of isomerization.[1][2]
-
Temperature: Higher temperatures increase the rate of both acyl migration and other degradation pathways like hydrolysis.[2][3]
-
Light Exposure: Exposure to light can also contribute to the degradation and isomerization of CQAs.[2]
Q3: Which are more stable, mono- or di-caffeoylquinic acids?
A3: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than dicaffeoylquinic acids (diCQAs) under the same conditions.[2][3] The presence of two caffeoyl groups in diCQAs offers more possibilities for intramolecular reactions.
Q4: How can I best store diCQA standards and extracts to ensure their stability?
A4: To minimize degradation and acyl migration, store diCQA standards and extracts under the following conditions:
-
Temperature: Store at low temperatures. For short-term storage, 4°C is recommended. For long-term stability, store at -20°C to -80°C.[1]
-
pH: Ensure the storage solvent is acidic. A slightly acidic pH of 4-5 is generally considered optimal for stability.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Solvent: Prepare stock solutions in a suitable organic solvent. For aqueous solutions used in analysis, always acidify the water. Prepare fresh working solutions as needed and analyze them promptly.[1]
Q5: Why is it so difficult to separate diCQA isomers by HPLC?
A5: DiCQA isomers are positional isomers, meaning they have the same molecular formula and mass, differing only in the location of the caffeoyl groups. This results in very similar physicochemical properties, making them challenging to separate using standard chromatographic methods.[4]
Troubleshooting Guide: HPLC Analysis of diCQAs
This guide addresses common issues encountered during the chromatographic analysis of dicaffeoylquinic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Peak Resolution Between Isomers | Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity. | Optimize Column: Try a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions, which can improve selectivity for aromatic compounds like diCQAs.[4] |
| Mobile Phase Not Optimized: The organic modifier (acetonitrile vs. methanol) and the gradient program can significantly affect separation. | Adjust Mobile Phase: Test both acetonitrile (B52724) and methanol (B129727) as the organic modifier, as they can alter selectivity and even the elution order of isomers.[4] Optimize Gradient: Employ a shallower gradient (slower increase in organic solvent concentration) to increase the interaction time of the analytes with the stationary phase, providing a better opportunity for separation.[4] | |
| Peak Tailing or Broad Peaks for All Analytes | Secondary Interactions: Ionized silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with the acidic and phenolic groups of diCQAs, causing peak tailing. | Acidify Mobile Phase: Ensure the mobile phase is adequately acidified with 0.1% formic acid or phosphoric acid. This suppresses the ionization of both the analytes and residual silanols, minimizing unwanted interactions.[4] |
| Sample Overload: Injecting too much sample can saturate the column. | Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to ensure you are operating within the column's linear capacity.[4] | |
| Column Degradation: Contaminants or a void at the head of the column can distort peak shape. | Clean or Replace Column: Flush the column with a strong solvent. If the problem persists or the column is old, replace it. Using a guard column is recommended to protect the analytical column. | |
| Shifting Retention Times Between Injections | Inadequate Column Equilibration: The column is not returned to the initial mobile phase conditions before the next injection. | Increase Equilibration Time: Ensure the column is flushed with 10-20 column volumes of the initial mobile phase conditions between runs, especially when using a gradient.[4] |
| Fluctuations in Temperature: The column temperature is not stable. | Use a Column Oven: Maintain a constant and controlled column temperature using a column oven to ensure reproducible retention times. | |
| Appearance of Unexpected Peaks (Isomerization) | High pH of Sample/Mobile Phase: Neutral or basic conditions in the sample diluent or mobile phase are causing on-column or in-vial acyl migration. | Control pH: Prepare samples in an acidified diluent (e.g., the initial mobile phase). Double-check that the mobile phase is properly acidified. |
| High Temperature in Autosampler: Samples are degrading while waiting for injection. | Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4-10°C) to prevent degradation of the analytes before injection. |
Data on diCQA Stability
The stability of dicaffeoylquinic acids is highly dependent on storage conditions. The following tables provide quantitative data on their degradation.
Table 1: Effect of Temperature on the Degradation of Dicaffeoylquinic Acid Isomers
Degradation after 7 days in a 50% (v/v) aqueous methanol solution, protected from light.
| Dicaffeoylquinic Acid Isomer | Degradation at Room Temperature (%)[2] | Degradation at 4°C (%)[2] |
| 3,4-diCQA | 7.82 | Minimal / Not significant |
| 3,5-diCQA | 7.03 | Minimal / Not significant |
| 4,5-diCQA | 10.08 | Minimal / Not significant |
Table 2: Influence of pH and Ultrasound on Dicaffeoylquinic Acid Stability
Studies have shown that the degradation and isomerization of diCQAs increase as the pH moves from acidic to neutral and alkaline conditions. This effect is further accelerated by ultrasonic treatment.
| Condition | Observation |
| Acidic pH (e.g., ~4.7) | DiCQAs are most stable. Minimal degradation or isomerization is observed, even with ultrasonic treatment.[5] |
| Neutral pH (e.g., ~7.0) | Isomerization and degradation become more pronounced.[2][5] |
| Alkaline pH (e.g., >8.0) | Rapid degradation and isomerization occur.[5] |
| Ultrasonic Treatment | At neutral and alkaline pH, ultrasound significantly accelerates the rate of diCQA degradation and isomerization compared to samples without sonication.[5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material to Minimize Acyl Migration
This protocol is designed to extract diCQAs while minimizing their isomerization by controlling temperature and pH.
-
Sample Pre-treatment:
-
If necessary, lyophilize (freeze-dry) fresh plant material to remove water.
-
Grind the dried plant material into a fine, homogeneous powder.
-
-
Solvent Preparation:
-
Prepare an extraction solvent of 50% methanol in water (v/v).
-
Acidify the solvent by adding 0.1% formic acid.
-
Pre-cool the extraction solvent to 4°C.
-
-
Extraction:
-
Accurately weigh the powdered plant material and place it in a suitable flask.
-
Add the pre-cooled, acidified extraction solvent.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Agitate the mixture on an orbital shaker at a low speed for 2-4 hours at 4°C.
-
-
Separation and Filtration:
-
Centrifuge the mixture at 4°C to pellet the solid plant material.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.
-
-
Storage:
-
For immediate analysis, place the filtered extract in an HPLC vial and keep it in a cooled autosampler (4-10°C).
-
For long-term storage, place the extract in an amber vial and store it at -80°C.[1]
-
Protocol 2: Recommended HPLC Method for the Analysis of diCQA Isomers
This protocol provides a starting point for the chromatographic separation of diCQA isomers. Optimization may be required for specific instruments and samples.
-
Chromatographic System:
-
An HPLC or UHPLC system equipped with a pump, a cooled autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector. Mass Spectrometry (MS) detection is recommended for positive identification.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, <5 µm particle size). A Phenyl-Hexyl phase is often recommended for enhanced selectivity.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (or Methanol) with 0.1% formic acid.
-
Column Temperature: 30 - 40°C.[3]
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
Detection Wavelength: 320-330 nm.
-
Injection Volume: 5 - 10 µL.
-
-
Example Gradient Program:
-
0-5 min: 15% B
-
5-20 min: Linear gradient from 15% to 40% B
-
20-25 min: Hold at 40% B
-
25-26 min: Return to 15% B
-
26-35 min: Re-equilibration at 15% B
-
-
Sample Preparation:
-
Dissolve standards or dried extracts in a solvent compatible with the initial mobile phase conditions (e.g., 15% Acetonitrile in acidified water).
-
Filter all samples through a 0.22 µm syringe filter before injection.[4]
-
Visualizations
Caption: Acyl migration pathways between diCQA isomers, accelerated by pH, temperature, and light.
Caption: Recommended analytical workflow for diCQAs to minimize acyl migration.
Caption: A decision tree for troubleshooting common HPLC issues during diCQA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dicaffeoylquinic Acids During Ultrasonic Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicaffeoylquinic acids (diCQAs) and encountering stability issues during ultrasonic treatment.
Frequently Asked Questions (FAQs)
Q1: Why are my diCQA recovery rates low after ultrasonic-assisted extraction (UAE)?
A1: Low recovery rates of diCQAs following UAE are often due to degradation and isomerization accelerated by the ultrasonic treatment.[1][2] Several factors can contribute to this, including the solvent used, temperature, pH of the medium, ultrasonic power, and duration of the treatment.[1][3] Dicaffeoylquinic acids are generally less stable than their mono-caffeoylquinic acid counterparts.[4][5]
Q2: I am observing unexpected peaks in my chromatogram after sonicating my diCQA sample. What are they?
A2: The new peaks are likely isomers of your target diCQA. Ultrasonic treatment can induce acyl migration, which is the primary mechanism for the isomerization of diCQAs.[1][2] For example, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[2] The specific isomers formed depend on the starting compound and the treatment conditions.[6][7]
Q3: How does pH affect the stability of diCQAs during sonication?
A3: The stability of diCQAs significantly decreases as the pH increases.[1][8] Ultrasonic treatment further exacerbates this instability in neutral and alkaline conditions.[1][3][6] Acidic conditions, such as the addition of formic acid to the extraction solvent, can help to minimize isomerization and degradation.[2]
Q4: Can I do anything to protect my diCQA sample from degradation during ultrasonic treatment?
A4: Yes, the addition of antioxidants can improve the stability of diCQAs. Epigallocatechin gallate (EGCG) and Vitamin C (ascorbic acid) have been shown to slow down the degradation of caffeoylquinic acids induced by ultrasound.[1][3][9]
Q5: Is there an optimal solvent for extracting diCQAs using ultrasound?
A5: The choice of solvent is a critical factor. While mixtures of ethanol (B145695) or methanol (B129727) and water are common for extracting phenolic compounds, the stability of diCQAs can vary.[10] For instance, some studies have shown that caffeoylquinic acids may degrade more in methanol-water mixtures compared to water alone under sonication.[3] It is advisable to empirically determine the best solvent system for your specific application that balances extraction efficiency with compound stability.[2]
Troubleshooting Guides
Issue 1: Significant Degradation of Dicaffeoylquinic Acids
| Potential Cause | Troubleshooting Step |
| High Ultrasonic Power/Intensity | Reduce the ultrasonic power. High power increases cavitation, which can lead to the generation of free radicals that degrade diCQAs.[1][3] |
| Prolonged Sonication Time | Decrease the treatment time. Studies have shown that diCQA content can decrease with increasing sonication time.[1] Optimize for the shortest time that provides adequate extraction. |
| High Temperature | Use a cooling bath during sonication to maintain a low and stable temperature.[1] Elevated temperatures accelerate degradation.[2] |
| Inappropriate Solvent | Test different solvent systems. The stability of diCQAs can be solvent-dependent.[1][10] Consider using aqueous solutions with acidic modifiers. |
| Alkaline or Neutral pH | Adjust the pH of your sample to an acidic range (e.g., by adding formic acid) to improve stability.[2] |
Issue 2: Excessive Isomerization of Dicaffeoylquinic Acids
| Potential Cause | Troubleshooting Step |
| High pH | Maintain an acidic pH throughout the extraction and analysis process. Acyl migration, the cause of isomerization, is more prevalent at higher pH.[1][2] |
| Thermal Stress | Minimize exposure to heat. Use low-temperature extraction methods and cool the sample during sonication.[2] |
| Extended Processing Time | Reduce the overall extraction and sample preparation time to limit the opportunity for isomerization to occur.[2] |
Experimental Protocols
General Protocol for Ultrasonic Treatment of Dicaffeoylquinic Acids
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific application.
-
Sample Preparation : Dissolve the diCQA standard or extract in the chosen solvent. Common solvents include water, methanol-water mixtures, or ethanol-water mixtures.[1] For extractions from plant material, a 50% methanol in water (v/v) solution with 0.1% formic acid is a good starting point.[2]
-
Temperature Control : Place the sample vessel in a thermostatic water bath to maintain a constant and controlled temperature during sonication.[1]
-
Ultrasonic Treatment : Immerse the ultrasonic probe to a specific depth in the sample solution.[1] Apply ultrasonic waves at a set power, frequency, and duty cycle for a predetermined duration.
-
Sample Analysis : After treatment, filter the sample through a 0.22 µm filter and analyze using HPLC with a UV detector (wavelength set to ~330 nm) to quantify the remaining diCQA and identify any isomers or degradation products.[1]
Data Presentation
Table 1: Effect of pH on the Stability of Dicaffeoylquinic Acids with Ultrasonic Treatment
| diCQA Isomer | pH Condition | Observation | Reference |
| 3,5-diCQA | Increasing pH | Stability decreases, degradation and isomerization are accelerated by ultrasound. | [1] |
| 4,5-diCQA | Increasing pH | Stability decreases, degradation and isomerization are accelerated by ultrasound. | [1] |
| 3,4-diCQA | Increasing pH | Stability decreases, degradation and isomerization are accelerated by ultrasound. | [1] |
Table 2: Influence of Ultrasonic Parameters on 5-O-caffeoylquinic acid (a related compound) Stability
| Parameter | Solvent System | Effect on Degradation | Reference |
| Temperature | 50% Methanol | Degradation increases with temperature. | [3] |
| Time | 50% Methanol & Water | Degradation increases with time. | [3] |
| Ultrasonic Power | 50% Methanol | No significant change with increasing power. | [3] |
| Water | Degradation decreases as power increases up to a certain point. | [3] | |
| Duty Cycle | 50% Methanol & Water | An optimal duty cycle exists for maximum degradation. | [3] |
| Liquid Height | 50% Methanol | Degradation increases up to a certain height, then plateaus. | [3] |
| Water | Degradation generally decreases with increasing height. | [3] |
Visualizations
Caption: Experimental workflow for ultrasonic treatment of diCQAs.
Caption: Factors affecting diCQA stability under sonication.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics and isomerization of 5- O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,3-Dicaffeoylquinic Acid Stability and Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dicaffeoylquinic acid (1,3-diCQA). This resource provides essential guidance on the optimal storage conditions to prevent its degradation, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other caffeoylquinic acids (CQAs), is primarily influenced by temperature, light, and pH.[1][2][3] Temperature is a critical factor, with higher temperatures leading to increased degradation.[2] Exposure to light can also cause fluctuations and degradation.[1][3] Furthermore, 1,3-diCQA is more stable in acidic conditions compared to neutral or alkaline environments.[1][2]
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, this compound in its solid, crystalline form should be stored at -20°C.[4][5] Under these conditions, it can remain stable for at least four years.[4][5] For short-term storage of solutions, 4°C is preferable to room temperature, as CQAs degrade extensively at room temperature.[1]
Q3: How should I store solutions of this compound?
A3: Aqueous solutions of 1,3-diCQA are not recommended for storage for more than one day.[5] If you need to prepare stock solutions in advance, it is best to use organic solvents like DMSO.[5][6] These stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[7] When using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[6] It is also crucial to protect solutions from light by using amber vials or storing them in the dark.[7][8]
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for dicaffeoylquinic acids are isomerization (acyl migration), hydrolysis, and methylation.[1][3] Isomerization involves the migration of a caffeoyl group to a different position on the quinic acid core.[2]
Q5: Is this compound more or less stable than other caffeoylquinic acid isomers?
A5: Mono-caffeoylquinic acids are generally much more stable than di-caffeoylquinic acids under the same conditions.[1][2][3] However, among the di-acyl CQAs, 1,3-diCQA has shown better stability under room temperature storage conditions compared to other di-acyl isomers.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of standard solutions. | Prepare fresh standard solutions for each experiment or use aliquots stored at -20°C for no longer than two weeks.[7] Ensure solutions are protected from light and stored at an appropriate low temperature. |
| Isomerization due to pH. | Maintain an acidic pH for your solutions if possible, as neutral and basic conditions promote rapid isomerization.[1][2] | |
| Loss of compound in solution | Degradation in aqueous solution. | Avoid storing aqueous solutions for more than a day.[5] For experiments requiring aqueous buffers, prepare the solution immediately before use from a freshly prepared or properly stored stock. |
| Adsorption to container surfaces. | To minimize adsorption of phenolic compounds, consider using silanized glass vials or polypropylene (B1209903) vials.[2] | |
| Unexpected peaks in chromatogram | Formation of degradation products. | Degradation can lead to the formation of isomers (e.g., other diCQAs) or hydrolysis products (mono-CQAs and caffeic acid). The main degradation pathways are isomerization, methylation, and hydrolysis.[1][3] Review your storage conditions (temperature, light, pH) to minimize degradation. |
| Reaction with solvent. | Degradation can occur in methanol (B129727), potentially through the formation of esters.[1] If using methanol, prepare solutions fresh and store them at low temperatures for the shortest possible time. |
Quantitative Data on Degradation
The following table summarizes the degradation of this compound under different solvent conditions at room temperature.
| Solvent | Degradation of 1,3-diCQA (%) | Reference |
| 50% Methanol | 6.89 | [1] |
| 100% Methanol | 11.93 | [1] |
Data from a study observing degradation over a period of time at room temperature.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of 1,3-diCQA under various conditions using HPLC.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Buffers of various pH (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, Tris-HCl for basic)
-
Amber and clear HPLC vials
-
Temperature-controlled chambers (e.g., incubator, refrigerator)
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of 1,3-diCQA in a suitable solvent like DMSO or methanol.
-
From the stock solution, prepare working solutions at a known concentration in the desired test conditions (e.g., different pH buffers, aqueous methanol solutions).
3. Stability Study Design:
-
Temperature: Aliquot working solutions into amber vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Aliquot working solutions into both clear and amber vials and store them at the same temperature under ambient light conditions.
-
pH: Prepare working solutions in buffers of varying pH (e.g., 4, 7, 9) and store them at a constant temperature in amber vials.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly).
4. HPLC Analysis:
-
System: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV detector is suitable. LC-MS/MS can be used for identification of degradation products.[1][3]
-
Column: A reversed-phase C18 column is commonly used.[9]
-
Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[9][10]
-
Detection: Monitor at a wavelength of approximately 326-330 nm.[4][10]
-
Quantification: Calculate the percentage of 1,3-diCQA remaining at each time point relative to the initial concentration (time 0).
5. Data Analysis:
-
Plot the percentage of remaining 1,3-diCQA against time for each condition.
-
Identify any new peaks in the chromatograms, which may correspond to degradation products. If using LC-MS/MS, analyze the mass spectra to identify these products.[9][11]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 8. Stability of Phenolic Compounds in Grape Stem Extracts | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical challenges in the quantification of caffeoylquinic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges encountered during the quantification of caffeoylquinic acids (CQAs).
Troubleshooting Guide
This guide addresses common issues researchers face during CQA analysis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent CQA concentrations between replicate samples. | Isomerization during sample preparation: CQAs are prone to acyl migration, especially at elevated temperatures, neutral or alkaline pH, and with prolonged extraction times.[1][2] Degradation: Exposure to light, high temperatures, or inappropriate solvents can lead to the degradation of CQAs.[3][4] Mono-acyl CQAs are generally more stable than di-acyl CQAs.[3][4] | - Use low-temperature extraction methods and pre-cooled solvents (e.g., 4°C).[1] - Acidify the extraction solvent (e.g., with 0.1% formic acid) to a pH of around 3 to improve stability.[1][2] - Minimize extraction time; consider rapid techniques like ultrasound-assisted extraction (UAE) with careful parameter optimization.[1][5] - Protect samples from light at all stages by using amber vials or wrapping containers in aluminum foil.[1] - Analyze extracts immediately or store them at -80°C.[1] |
| Poor chromatographic peak shape or resolution of CQA isomers. | Inappropriate HPLC column: Standard C18 columns may not provide sufficient selectivity for CQA isomers. Suboptimal mobile phase composition: The pH and organic modifier concentration are critical for good separation. | - Consider using a phenyl-hexyl column, which can offer improved separation of aromatic, moderately polar compounds like CQAs.[6] - Optimize the mobile phase. A common mobile phase consists of acetonitrile (B52724) and acidified water (e.g., with 0.25% acetic acid).[6] An isocratic elution may be sufficient for simpler mixtures, while a gradient is often necessary for complex samples.[6][7] |
| Difficulty in differentiating and quantifying CQA isomers by MS. | Similar fragmentation patterns: CQA isomers often produce similar fragment ions in MS/MS, making differentiation challenging based solely on mass spectra.[8][9] | - Rely on a combination of chromatographic retention time and MS/MS fragmentation patterns for identification.[7] - While fragment ions like m/z 191 ([quinic acid - H]⁻) and 173 ([quinic acid - H - H₂O]⁻) are common to mono-acyl CQAs, the relative intensities of these fragments can differ between isomers and can be used for qualitative assessment.[8][9][10] |
| Low recovery of CQAs from the sample matrix. | Inefficient extraction: The chosen solvent may not be optimal for extracting CQAs from the specific plant matrix. Degradation during extraction: As mentioned, CQAs can degrade under harsh extraction conditions. | - Optimize the extraction solvent. Mixtures of methanol (B129727) or ethanol (B145695) and water are commonly used.[1][7] For instance, a 75% methanol solution has been shown to be effective.[5][11] - For techniques like Accelerated Solvent Extraction (ASE), optimize temperature and solvent composition. For example, optimal conditions for 3,5-diCQA have been found to be 95°C and 57% ethanol.[12] |
| Presence of unexpected peaks in the chromatogram. | Isomerization or degradation: New peaks can appear due to the conversion of one CQA isomer to another or degradation into other compounds like caffeic acid.[3][13] Matrix effects: Co-eluting compounds from the sample matrix can interfere with the analysis. | - Confirm the identity of unexpected peaks using LC-MS/MS and by comparing with known degradation pathways (isomerization, methylation, hydrolysis).[3][4] - Improve sample clean-up procedures, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors causing the isomerization of caffeoylquinic acids during analysis?
A1: The main factors that induce isomerization (acyl migration) of CQAs are elevated temperature, pH (especially neutral and alkaline conditions), and light exposure.[1][2][3] Prolonged extraction times can also contribute to increased isomerization.[1] For example, heating 5-CQA can cause its isomerization, and at neutral or basic pH values, 3-CQA can rapidly isomerize to 4-CQA and 5-CQA.[3]
Q2: How can I prevent the degradation of my CQA standards and samples during storage?
A2: To ensure the stability of CQAs, store standard solutions and sample extracts in amber vials at low temperatures, preferably -80°C.[1] CQAs are more stable at 4°C compared to room temperature, where significant degradation of di-acyl CQAs can occur within a week.[3] Light irradiation is also a major factor in CQA degradation, so protection from light is crucial.[3][4]
Q3: Which analytical technique is better for CQA quantification: HPLC-UV or LC-MS/MS?
A3: The choice depends on the specific requirements of your analysis.
-
HPLC-UV is a cost-effective, reliable, and relatively sensitive method suitable for routine quality control and quantification of major CQAs in less complex samples.[6]
-
LC-MS/MS offers higher sensitivity and specificity, making it ideal for analyzing complex matrices, identifying trace-level CQAs, and differentiating between isomers based on their fragmentation patterns.[7][14] Triple-quadrupole mass spectrometers in multiple-reaction monitoring (MRM) mode can provide very low limits of quantification.[14]
Q4: What are the characteristic mass spectral fragments of caffeoylquinic acids in negative ion mode ESI-MS/MS?
A4: In negative ion mode, mono-acyl CQAs (like 3-CQA, 4-CQA, and 5-CQA) typically show a precursor ion [M-H]⁻ at m/z 353.[8] Key fragment ions include m/z 191, corresponding to [quinic acid - H]⁻, and m/z 173, which is [quinic acid - H - H₂O]⁻.[8] Di-acyl CQAs show a precursor ion [M-H]⁻ at m/z 515, which fragments to m/z 353 by losing a caffeoyl group.[8][10]
Q5: Can I use one CQA isomer as a standard to quantify another?
A5: It is highly recommended to use an authentic standard for each CQA isomer you want to quantify. Due to potential differences in ionization efficiency in mass spectrometry and molar absorptivity in UV detection, using a single standard for all isomers can lead to inaccurate quantification. However, in cases where standards are unavailable, quantification can be performed using a commercially available isomer like 5-CQA (chlorogenic acid), but the results should be clearly reported as being semi-quantitative and expressed as equivalents of the standard used.[7][11]
Experimental Protocols
Protocol 1: Low-Temperature Extraction of CQAs from Plant Material
This protocol is designed to minimize isomerization and degradation during extraction.
-
Sample Preparation: Lyophilize fresh plant material and grind it into a fine powder. Store the powder at -80°C in an airtight, light-protected container.[1][2]
-
Solvent Preparation: Prepare an extraction solvent of 70% methanol in water, acidified with 0.1% formic acid to achieve a pH of approximately 3. Pre-chill the solvent to 4°C.[2]
-
Extraction:
-
Weigh an appropriate amount of powdered plant material (e.g., 100 mg) into a pre-chilled amber centrifuge tube.
-
Add a precise volume of the cold extraction solvent (e.g., 1.5 mL).
-
Vortex the mixture vigorously for 1 minute.
-
Perform ultrasound-assisted extraction (UAE) in an ice bath for 15-20 minutes, ensuring the water in the sonicator remains cold.[2]
-
-
Separation: Centrifuge the mixture at 4°C to pellet the solid material.
-
Filtration and Storage: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial. Immediately analyze the extract or store it at -80°C.[1]
Protocol 2: HPLC-UV Analysis of Caffeoylquinic Acids
This protocol provides a starting point for the chromatographic separation and UV detection of CQAs.
-
HPLC System: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Elution: An isocratic elution with 12.5% B at a flow rate of 1.0 mL/min can be used for simpler separations.[6] For more complex samples, a gradient elution may be required.
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 330 nm.[6]
-
Injection Volume: 5-10 µL.
Protocol 3: LC-MS/MS Analysis of Caffeoylquinic Acids
This protocol outlines a general approach for sensitive and specific CQA quantification.
-
LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[11]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start at a low percentage of B (e.g., 2-5%), ramp up to elute the di-CQAs, and then include a wash and re-equilibration step. A rapid 4-minute separation has been achieved.[14]
-
Flow Rate: 0.25 - 0.6 mL/min, depending on the column dimensions.[7][11]
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification.
-
Mono-CQAs: Precursor ion m/z 353 → Product ions (e.g., m/z 191, 179, 135).
-
Di-CQAs: Precursor ion m/z 515 → Product ions (e.g., m/z 353, 191, 179).
-
Data Presentation
Table 1: Comparison of Analytical Techniques for CQA Quantification
| Feature | HPLC-UV/DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Selectivity | Moderate; isomers can be separated chromatographically. | High; can differentiate compounds with the same UV spectrum but different masses. |
| Sensitivity | Good; LODs in the range of 0.078–0.653 µg/mL.[6] | Excellent; LODs in the ng/mL range are achievable.[14] |
| Identification | Based on retention time and UV spectrum compared to standards. | Based on retention time, precursor ion mass, and fragment ion masses. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Application | Routine quality control, quantification of major components.[6] | Complex matrix analysis, isomer identification, trace analysis, metabolomics.[7][14] |
Table 2: Quantitative Data for Key Caffeoylquinic Acids in Artichoke
| Compound | Artichoke Heads (mg/kg dry matter) | Artichoke Juice (mg/kg dry matter) | Artichoke Pomace (mg/kg dry matter) |
| 1,3-di-O-caffeoylquinic acid (Cynarin) | 140 | 1845 | 180 |
| 1,5-di-O-caffeoylquinic acid | 3890 | 45 | 3269 |
| 3,5-di-O-caffeoylquinic acid | 1180 | 114 | 1000 |
| 4,5-di-O-caffeoylquinic acid | 1790 | 110 | 1650 |
| 5-O-caffeoylquinic acid (Chlorogenic acid) | 680 | 748 | 650 |
| Data sourced from Schütz et al. (2004).[15] Note that isomerization during processing leads to a predominance of 1,3-di-O-caffeoylquinic acid in the juice.[15] |
Visualizations
Caption: Acyl migration pathways for mono- and di-caffeoylquinic acids.
Caption: A typical workflow for the extraction and analysis of CQAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Study of Mono and Di-O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization [mdpi.com]
- 8. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Dicaffeoylquinic Acid (Cynarin)
Welcome to the technical support center for the synthesis of 1,3-dicaffeoylquinic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The chemical synthesis of this compound, also known as cynarin (B1669657), is a multi-step process due to the numerous reactive hydroxyl groups on the quinic and caffeic acid moieties. The general strategy involves three main stages:
-
Protection: Key hydroxyl groups on the starting materials (quinic acid and caffeic acid) are temporarily blocked with protecting groups to ensure the reaction occurs only at the desired positions (C1 and C3 hydroxyls of quinic acid).
-
Coupling (Esterification): The protected quinic acid is reacted with an activated and protected caffeic acid derivative (such as an acyl chloride) to form the two ester bonds.
-
Deprotection: All protecting groups are removed under specific conditions to yield the final this compound product.
Q2: My reaction yield is consistently low. What are the common causes in this type of esterification?
A2: Low yields in the synthesis of complex esters like this compound are a common issue. Key factors include:
-
Incomplete Reaction: Esterification is often an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, reducing the yield.[1][2]
-
Steric Hindrance: The bulky nature of the protected quinic and caffeoyl groups can make it difficult for the reactive centers to come together, slowing the reaction rate.
-
Side Reactions: The most significant side reaction is acyl migration, where the caffeoyl groups move to other hydroxyl positions on the quinic acid ring, creating a mixture of isomers.[3][4]
-
Degradation: The product can be sensitive to harsh reaction conditions (e.g., strong acids/bases or high temperatures) used during coupling or deprotection, leading to degradation.
-
Losses during Purification: The high polarity and isomeric complexity of the final product can lead to significant material loss during chromatographic purification.[5]
Q3: I've identified multiple isomers in my final product. What causes this and how can I control it?
A3: The presence of multiple dicaffeoylquinic acid isomers (e.g., 1,5-, 3,4-, 3,5-, 4,5-diCQA) is the most frequent side reaction, primarily caused by acyl migration .[3][4] This is an intramolecular transesterification where a caffeoyl group moves from one hydroxyl group to another on the quinic acid core.
Several factors influence this process:
-
pH: Acyl migration is highly pH-dependent and occurs more rapidly under basic (alkaline) conditions.[3][4] Conversely, acidic conditions tend to stabilize the isomers.[6]
-
Temperature: Higher temperatures accelerate the rate of acyl migration.[3][4][6]
-
Solvent and Extraction: It has been observed that cynarin (1,3-diCQA) can be formed from 1,5-dicaffeoylquinic acid via trans-esterification during solvent extraction.[7]
To control isomer formation, it is crucial to maintain mildly acidic to neutral pH and use moderate temperatures during the reaction, work-up, and purification steps.
Q4: Can I convert an unwanted isomer, like 1,5-dicaffeoylquinic acid, into the desired 1,3-isomer?
A4: Yes, the principle of acyl migration can be used to your advantage. A patented method describes the conversion of 1,5-dicaffeoylquinic acid into this compound (cynarin). The process involves stirring the 1,5-isomer in an aqueous alkaline solution (pH 10-12) at an elevated temperature (50-120°C) for 30-180 minutes.[8] This intentionally promotes acyl migration to achieve an equilibrium that favors the desired product, which can then be isolated.
Q5: What are the best practices for purifying this compound from its isomers?
A5: Purifying dicaffeoylquinic acid isomers is challenging due to their similar structures and physicochemical properties.[9] A robust chromatographic method is essential.
-
Technique: High-Performance Liquid Chromatography (HPLC) is the most common method. For preparative scale, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been used successfully.
-
Stationary Phase (Column): While standard C18 columns can be used, phenyl-based columns (e.g., Phenyl-Hexyl) often provide different selectivity due to π-π interactions with the aromatic rings of the analytes, which can enhance resolution.[10]
-
Mobile Phase: A reversed-phase method is typically used. The mobile phase should be acidified with 0.1% formic or phosphoric acid to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which minimizes unwanted column interactions and prevents peak tailing.[10]
-
Optimization: A shallow gradient of acetonitrile (B52724) in acidified water is recommended to maximize the separation between the closely eluting isomer peaks.[10]
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Presence of Water in Reagents | Ensure all solvents and reagents (especially the alcohol and acid) are anhydrous. Use molecular sieves or other drying agents in the reaction.[1][2] |
| Ineffective Acid Catalyst | Use a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The catalyst itself can also act as a dehydrating agent.[1] |
| Equilibrium Limitation | Drive the reaction forward by either using a large excess of one reactant (typically the less expensive one) or by actively removing the water byproduct using a Dean-Stark trap during reflux.[1][11] |
| Insufficient Reaction Time/Temp | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is stalled, consider increasing the temperature or extending the reaction time. Typical conditions can range from 1-10 hours at 60–110 °C.[1] |
| Poor Activation of Carboxylic Acid | When using an activated caffeic acid derivative (e.g., acyl chloride), ensure it is freshly prepared and handled under inert conditions to prevent hydrolysis before it can react. |
Problem 2: Product Contains Multiple Isomers (Acyl Migration)
| Possible Cause | Suggested Solution |
| Basic Conditions During Work-up | Avoid basic washes (e.g., sodium bicarbonate) during the work-up if possible. If a basic wash is necessary, perform it quickly at low temperatures and immediately re-acidify the organic layer. |
| High Temperatures | Avoid unnecessarily high temperatures during the reaction, solvent removal, and purification steps. Acyl migration is accelerated by heat.[3][4] |
| Prolonged Storage in Solution | Analyze or purify the product promptly after synthesis. Dicaffeoylquinic acids can isomerize in solution over time, especially at room temperature.[12] For storage, use low temperatures (4°C) and acidic conditions.[6] |
Problem 3: Poor HPLC Separation of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | If resolution on a C18 column is poor, switch to a Phenyl-Hexyl stationary phase to exploit alternative separation mechanisms (π-π interactions).[10] |
| Gradient is Too Steep | Decrease the rate of change of the organic solvent in your gradient (e.g., from a 5-minute ramp to a 20-minute ramp). This increases the analyte's residence time on the column, improving separation.[10] |
| Peak Tailing or Broadening | Ensure the mobile phase is adequately acidified (e.g., 0.1% formic acid).[10] This suppresses analyte ionization and minimizes secondary interactions with the stationary phase. Also, check for sample overload by diluting the sample. |
| Incorrect Elution Order | Be aware that the elution order of diCQA isomers can change depending on the column and mobile phase combination (acetonitrile vs. methanol).[10] Use authenticated standards for positive peak identification. |
Quantitative Data Summary
The stability of dicaffeoylquinic acids is a critical factor. The following table summarizes degradation data for isomers stored in a 50% aqueous methanol (B129727) solution at room temperature.
| Compound | Degradation after 7 Days (Room Temp) | Relative Stability |
| Mono-acyl CQAs | Stable | Much more stable than di-acyl CQAs[6][12] |
| 1,3-diCQA | Stable | More stable than other di-acyl isomers[12] |
| 3,4-diCQA | ~7.8%[12] | Less Stable |
| 3,5-diCQA | ~7.0%[12] | Less Stable |
| 4,5-diCQA | ~10.1%[12] | Least Stable of this set |
Data adapted from a study on CQA stability.[12]
Experimental Protocols
Protocol 1: Generalized Synthesis of 1,3-diCQA via Isomerization
This protocol is based on the principle of intentionally inducing acyl migration from a more readily available isomer, 1,5-dicaffeoylquinic acid, as described in patent literature.[8]
-
Dissolution: Mix 1,5-dicaffeoylquinic acid with water.
-
pH Adjustment: Add an aqueous alkali solution (e.g., NaOH) dropwise to adjust the pH of the mixture to between 11 and 12.
-
Isomerization Reaction: Heat the solution to between 50°C and 120°C and stir for 30 to 180 minutes. Monitor the reaction by HPLC to determine the optimal endpoint.
-
Quenching: Cool the reaction mixture to room temperature. Add an acid (e.g., HCl) to adjust the pH to between 3.5 and 4.5.
-
Extraction: Extract the aqueous solution with diethyl ether to remove less polar impurities. Discard the organic phase.
-
Concentration: Concentrate the remaining aqueous phase under vacuum to approximately 1/3 to 1/10 of its original volume.
-
Crystallization: Add 1-5 volumes of ethanol (B145695) to the concentrated aqueous solution. Induce crystallization by storing at a low temperature (-5 to 5°C).
-
Isolation: Collect the precipitated crystals of this compound by filtration.
Protocol 2: HPLC Method for Isomer Separation
This protocol provides a starting point for the analytical separation of dicaffeoylquinic acid isomers. Optimization for specific instruments and columns is recommended.[10]
-
System: HPLC or UHPLC with a PDA/UV detector and Mass Spectrometer (MS).
-
Column: Phenyl-Hexyl or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Column Temperature: 30-40°C.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection (UV): Monitor at 325-330 nm.
-
Detection (MS): Use negative ion electrospray ionization (ESI-). Monitor for the [M-H]⁻ ion at m/z 515.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 15 20.0 40 22.0 95 25.0 95 25.1 15 | 30.0 | 15 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106565490A - Preparation method of cynarin - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 1,3-Dicaffeoylquinic Acid and 3,5-Dicaffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent isomers of dicaffeoylquinic acid (diCQA): 1,3-dicaffeoylquinic acid (1,3-diCQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA). Dicaffeoylquinic acids are a class of polyphenolic compounds naturally occurring in various plants, recognized for their potent antioxidant capabilities. These properties are largely attributed to their chemical structure, which features two caffeoyl groups, enabling them to effectively scavenge free radicals and modulate cellular antioxidant pathways. An understanding of the differential antioxidant capacities of these isomers is critical for the development of novel therapeutics targeting oxidative stress-mediated diseases.
Quantitative Comparison of Antioxidant Performance
The antioxidant activities of 1,3-diCQA and 3,5-diCQA have been evaluated using various in vitro assays. The table below summarizes the available quantitative data from different studies. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Assay | Parameter | Result | Reference |
| This compound | DPPH Radical Scavenging | IC50 | 5 - 50 µM | [1] |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | IC50 | 4.26 µg/mL | [2] |
| 3,5-Dicaffeoylquinic acid | ABTS Radical Scavenging | TEAC | 0.9974 | [2] |
| 3,5-Dicaffeoylquinic acid | Ferric Reducing Antioxidant Power (FRAP) | Activity | 3.84 mmol TE/g | [2] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals; a lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from violet to yellow.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695).
-
Various concentrations of the test compound (diCQA isomer) are prepared.
-
The test compound solutions are added to the DPPH solution in a test tube or a microplate well.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[3]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at approximately 593 nm.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[2]
Signaling Pathways and Experimental Workflow
The antioxidant effects of dicaffeoylquinic acid isomers are mediated through both direct radical scavenging and the activation of cellular signaling pathways that enhance endogenous antioxidant defenses.
Nrf2 Signaling Pathway
Dicaffeoylquinic acids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes, thereby bolstering the cell's ability to combat oxidative stress.
Caption: Nrf2 signaling pathway activation by diCQA isomers.
PI3K/Akt Signaling Pathway
3,5-Dicaffeoylquinic acid has been demonstrated to protect cells from oxidative stress-induced apoptosis through the activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival.
Caption: PI3K/Akt signaling pathway activation by 3,5-diCQA.
Experimental Workflow for Antioxidant Activity Assessment
The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of diCQA isomers.
Caption: Experimental workflow for antioxidant activity assessment.
References
A Comparative Guide to the Neuroprotective Effects of 1,3-Dicaffeoylquinic Acid and Chlorogenic Acid
In the landscape of neuroprotective agent research, both 1,3-Dicaffeoylquinic acid (1,3-DCQA) and Chlorogenic acid (CGA) have emerged as promising phenolic compounds. This guide offers a detailed comparison of their neuroprotective properties, supported by experimental data from in vitro and in vivo studies, to assist researchers, scientists, and drug development professionals in their endeavors. While direct comparative studies are limited, this document synthesizes available data to facilitate an informed evaluation of their potential.
Quantitative Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of 1,3-DCQA and CGA from various experimental models.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxin/Insult | Concentration | Outcome Measure | Result | Reference |
| Chlorogenic Acid | Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | 200 µM | Cell Viability (CCK-8) | Increased cell proliferation activity to ~70% of control (from 47.5% in OGD group) | [1] |
| Chlorogenic Acid | PC12 cells | α-synuclein | 1, 10, 100 µM | Cell Viability | Dose-dependent increase in cell viability (from 63.9% to 75.6%, 85.8%, and 89.1% respectively) | [2] |
| This compound | Primary hippocampal neurons | Not applicable (basal activity) | Not specified | Neuronal Nitric Oxide Synthase (nNOS) level | Increased nNOS levels | [3] |
| 3,5-Dicaffeoylquinic Acid | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Not specified | Cell Viability | Attenuated neuronal death | [4] |
| 3,5-Dicaffeoylquinic Acid | SH-SY5Y cells | Amyloid-β (1-42) | Not specified | Cell Viability (MTT assay) | Neuroprotective effect observed | [5] |
Note: Data for 3,5-dicaffeoylquinic acid is included as a proxy due to the limited availability of specific in vitro neuroprotection data for this compound.
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Injury/Disease Model | Dosage | Outcome Measure | Result | Reference |
| Chlorogenic Acid | Neonatal rats | Hypoxia-Ischemia | Not specified | Infarct Volume | Significantly decreased | [1] |
| Chlorogenic Acid | Mice | Intracerebral Hemorrhage | 30 mg/kg (i.p.) | Neurological Score | Significantly improved at 24h and 72h | [6] |
| Chlorogenic Acid | Mice | Sporadic Alzheimer's Disease (STZ-induced) | 5 mg/kg (oral) | Viable cell count (hippocampus) | Preserved viable cell count | [7] |
| Chlorogenic Acid | Rats | Middle Cerebral Artery Occlusion (MCAO) | 30 mg/kg (i.p.) | Infarct Volume | Significantly reduced | [8] |
| This compound | Ovariectomized mice | Menopausal Depression | Not specified | Immobility time (Forced Swim Test) | Significantly decreased | [3] |
| 3,5-Dicaffeoylquinic Acid * | Senescence-accelerated-prone mice 8 (SAMP8) | Aging | 6.7 mg/kg/day (oral) | Spatial Learning (Morris Water Maze) | Improved spatial learning and memory | [5] |
Note: Data for 3,5-dicaffeoylquinic acid is included as a proxy due to the limited availability of specific in vivo neuroprotection data for this compound.
Signaling Pathways
The neuroprotective effects of 1,3-DCQA and CGA are mediated through the modulation of several key signaling pathways.
This compound Signaling Pathway
Caption: Signaling pathway of this compound's antidepressant-like effects.
Chlorogenic Acid Signaling Pathway
Caption: Neuroprotective signaling pathway of Chlorogenic acid.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the neuroprotective effects of compounds against a neurotoxin.
Caption: Experimental workflow for the MTT assay.
Protocol Details:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 1,3-DCQA or CGA for a specific duration (e.g., 2 hours) before introducing the neurotoxin.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., hydrogen peroxide, amyloid-beta) to the wells, excluding the control wells.
-
Incubation: Incubate the plate for a period relevant to the neurotoxin's mechanism of action (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol Details:
-
Protein Extraction: Lyse the treated cells or brain tissue samples in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, Nrf2, BDNF).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
Both this compound and Chlorogenic acid demonstrate significant neuroprotective potential through various mechanisms, including antioxidant, anti-inflammatory, and modulation of key neuronal signaling pathways. CGA has been more extensively studied, with a larger body of evidence supporting its efficacy in a wider range of in vitro and in vivo models of neurological disorders.[1][6][7][8] The data for 1,3-DCQA, while promising, is currently more limited, with a notable study highlighting its antidepressant-like effects.[3]
The provided data and protocols offer a foundation for further research. Direct, head-to-head comparative studies using standardized models and a broad range of neurotoxic insults are warranted to definitively elucidate the relative neuroprotective efficacy of these two compounds. Such studies will be invaluable for guiding the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotective effect of chlorogenic acid against α-synuclein-related toxicity in catecholaminergic PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as an Active Compound of Arctium lappa Root Extract Ameliorates Depressive-Like Behavior by Regulating Hippocampal Nitric Oxide Synthesis in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Chlorogenic Acid in a Mouse Model of Intracerebral Hemorrhage Associated with Reduced Extracellular Matrix Metalloproteinase Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Chlorogenic Acid in an Animal Model of Sporadic Alzheimer's Disease Induced by Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorogenic acid alleviates neurobehavioral disorders and brain damage in focal ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 1,3-Dicaffeoylquinic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of 1,3-Dicaffeoylquinic acid (1,3-DCQA). While in vitro studies have suggested the potential of various dicaffeoylquinic acid (DCQA) isomers as potent anti-inflammatory agents, comprehensive in vivo data for the 1,3-isomer is notably limited in publicly available research. This guide addresses this gap by presenting a standard experimental protocol for in vivo assessment, comparing the known efficacy of other DCQA isomers, and outlining the key signaling pathways involved in their anti-inflammatory action. The information herein is intended to serve as a valuable resource for designing and evaluating future in vivo studies on 1,3-DCQA.
Comparative In Vivo Efficacy of Dicaffeoylquinic Acid Isomers
While direct in vivo comparative studies for 1,3-DCQA are scarce, data from studies on other DCQA isomers provide a valuable benchmark for assessing its potential efficacy. The carrageenan-induced paw edema model in rodents is a widely accepted and utilized acute inflammation model for screening potential anti-inflammatory drug candidates.
Table 1: Comparison of the In Vivo Anti-inflammatory Effects of DCQA Isomers in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Comparator | Comparator Dosage | Comparator Inhibition (%) |
| This compound | - | - | - | Data not available | - | - | - |
| 4,5-Dicaffeoylquinic acid | Rat | 20 mg/kg | Oral | Comparable to Diclofenac Sodium | Diclofenac Sodium | 10 mg/kg | Significant inhibition |
| 3,4,5-Tricaffeoylquinic acid | Rat | 50 mg/kg | Not specified | 88% of Indomethacin activity | Indomethacin | 10 mg/kg | Significant inhibition |
| 3,5-Dicaffeoylquinic acid | Rat | 25 mg/kg, 50 mg/kg | Not specified | Dose-dependent inhibition | Indomethacin | 10 mg/kg | Significant inhibition |
| 3,4-Dicaffeoylquinic acid | Rat | 25 mg/kg, 50 mg/kg | Not specified | Dose-dependent inhibition | Indomethacin | 10 mg/kg | Significant inhibition |
Note: The table highlights the lack of available in vivo data for this compound and presents data for other isomers to serve as a reference for future studies.
Key Pro-inflammatory Mediators as Targets
The anti-inflammatory effects of DCQA isomers are attributed to their ability to suppress the production of key pro-inflammatory mediators. Future in vivo studies on 1,3-DCQA should aim to quantify its effect on these markers.
Table 2: Effect of Dicaffeoylquinic Acid Isomers on Pro-inflammatory Cytokines and Enzymes
| Compound | Model | Key Markers Inhibited |
| This compound | - | Data not available |
| 4,5-Dicaffeoylquinic acid | Carrageenan-induced paw edema (Rat) | iNOS, COX-2, TNF-α |
| Dicaffeoylquinic Acids (general) | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-1β, IL-6, iNOS, COX-2 |
| 3,4,5-Tricaffeoylquinic acid | Carrageenan-induced paw edema (Rat) | TNF-α, IL-1β |
| 3,5-Dicaffeoylquinic acid | Carrageenan-induced paw edema (Rat) | TNF-α, IL-1β |
| 3,4-Dicaffeoylquinic acid | Carrageenan-induced paw edema (Rat) | TNF-α, IL-1β |
Experimental Protocols for In Vivo Validation
To ensure robust and reproducible results, a standardized experimental protocol is crucial. The following outlines the methodology for the carrageenan-induced paw edema model, a standard for acute inflammation studies.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the efficacy of potential anti-inflammatory agents.[1]
1. Animals: Male Sprague-Dawley rats (180-220g) are typically used. Animals should be housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
3. Grouping and Administration:
- Vehicle Control Group: Receives the vehicle (e.g., saline or a specific solvent) only.
- 1,3-DCQA Treatment Groups: Receive varying doses of 1,3-DCQA (e.g., 10, 20, 50 mg/kg) administered orally or intraperitoneally.
- Positive Control Group: Receives a standard anti-inflammatory drug such as Indomethacin (e.g., 10 mg/kg) or Diclofenac Sodium (e.g., 10 mg/kg).
4. Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
5. Measurement of Paw Edema: The volume of the carrageenan-injected paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
6. Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
7. Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for the measurement of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2 using techniques like ELISA and Western blotting.
Mandatory Visualizations
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: A flowchart of the experimental protocol for the carrageenan-induced paw edema model.
The anti-inflammatory effects of dicaffeoylquinic acids are largely attributed to their modulation of key signaling pathways involved in the inflammatory response.
Caption: The inhibitory effect of DCQAs on the NF-κB and MAPK inflammatory signaling pathways.
References
Differentiating Dicaffeoylquinic Acid Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of dicaffeoylquinic acid (diCQA) isomers presents a significant analytical challenge in fields ranging from natural product chemistry to metabolomics and pharmaceutical development. These closely related phenolic compounds, formed from the esterification of quinic acid with two caffeic acid molecules, often exhibit varied biological activities, necessitating their accurate differentiation. This guide offers a comprehensive comparison of mass spectrometry-based methodologies for distinguishing diCQA isomers, complete with experimental data and detailed protocols.
The Challenge of Isomer Differentiation
The six most prevalent positional isomers of dicaffeoylquinic acid are 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA.[1] These isomers possess the same molecular weight and elemental composition, which results in identical precursor ions in mass spectrometry analyses.[1] Their structural similarities also lead to considerable overlap in their fragmentation patterns, requiring sophisticated analytical strategies for their unambiguous identification.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for analyzing diCQA isomers.[1] This method leverages the separation capabilities of liquid chromatography with the specificity of mass spectrometric detection.[1]
Comparative Analysis of Fragmentation Patterns
The key to differentiating diCQA isomers via mass spectrometry lies in the detailed analysis of their fragmentation patterns.[1] Following collision-induced dissociation (CID), the deprotonated molecule [M-H]⁻ at an m/z of 515 undergoes characteristic losses of caffeoyl and quinic acid moieties.[1] The primary diagnostic fragment ions include:
-
m/z 353: Resulting from the loss of a caffeoyl residue.[2]
-
m/z 191: Representing the quinic acid moiety, [quinic acid-H]⁻.[1][2]
-
m/z 179: Representing the caffeic acid moiety, [caffeic acid-H]⁻.[1][2]
-
m/z 173: Arising from the neutral loss of water from the quinic acid fragment, [dehydrated quinic acid-H]⁻.[1][2]
While these fragments are common to most diCQA isomers, the relative abundance of these ions can be a distinguishing feature.[2][3] The ease of removal of the caffeoyl residue during fragmentation follows the general order: 1 ≈ 5 > 3 > 4.[4][5][6][7][8]
The following table summarizes the characteristic fragmentation patterns and diagnostic ions for different diCQA isomers based on literature data. It is important to note that the relative abundances can fluctuate depending on the specific experimental conditions.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Distinguishing Features |
| 1,3-diCQA | 515 | 353, 191, 179 | Can be differentiated from other isomers by the relative intensities of its fragment ions. |
| 1,4-diCQA | 515 | 353, 191, 179, 173 | Exhibits a distinctive fragmentation pattern involving the elimination of the C1 caffeoyl residue, followed by repeated dehydrations leading to the aromatization of the quinic acid moiety and its decarboxylation.[4][5][6][7] |
| 1,5-diCQA | 515 | 353, 191, 179 | The ease of caffeoyl residue removal is high, similar to the 5-substituted isomer.[1] Can be distinguished from 1,3-diCQA by specific ion abundance ratios.[3] |
| 3,4-diCQA | 515 | 353, 191, 179, 173 | Can be distinguished by the intensity ratios of the parent to fragment ions under varying collision energies.[1] |
| 3,5-diCQA | 515 | 353, 191, 179 | Shows a selective loss of water, a characteristic not observed with the 4,5-isomer under certain conditions.[9] |
| 4,5-diCQA | 515 | 353, 191, 179 | Appears to lose water more readily than 3,5-diCQA, as indicated by a more prominent ion at m/z 499 in some studies.[10] |
Chromatographic Separation
Reversed-phase liquid chromatography is commonly employed for the separation of diCQA isomers. The elution order can be a valuable tool for identification, though it is highly dependent on the specific chromatographic conditions, including the column chemistry (e.g., C18 vs. phenyl), mobile phase composition (e.g., methanol (B129727) vs. acetonitrile), and column temperature.[1][11][12] A reported elution order on a C18 column is: 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA.[1] Increasing column temperature can enhance the resolution of geometrical isomers.[11][12]
Experimental Protocols
Reversed-Phase LC-MS/MS for the Identification of diCQA Isomers
This protocol provides a generalized starting point for the separation and identification of diCQA isomers. Optimization for specific instrumentation and samples is recommended.[13]
1. Sample Preparation:
-
Dissolve standards or sample extracts in a solvent compatible with the initial mobile phase conditions (e.g., 10-20% acetonitrile (B52724) in water).
-
Filter all samples through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[13]
2. Liquid Chromatography System:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Column: A reversed-phase C18 column is commonly used.[1] Phenyl-based columns can also be employed and may offer different selectivity.[11][12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10-15% B, increasing to 50-60% B over 20-30 minutes. A shallow gradient is often beneficial for resolving closely eluting isomers.[13]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C. Temperature can be optimized to improve resolution.[11]
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry System:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is recommended.[9][13]
-
Scan Mode: Full scan MS and tandem MS (MS/MS or MSn) product ion scans.
-
Precursor Ion: Monitor the deprotonated molecule [M-H]⁻ at m/z 515.[1][13]
-
Collision Energy: Optimize the collision energy to generate a rich spectrum of fragment ions. This may involve a stepped collision energy approach to capture both stable and less stable fragments.
-
Data Acquisition: Acquire data for the characteristic fragment ions (m/z 353, 191, 179, 173).
Mandatory Visualizations
Caption: General workflow for the differentiation of diCQA isomers using LC-MS/MS.
Caption: Logical relationships in the fragmentation analysis of diCQA isomers.
Conclusion
The differentiation of dicaffeoylquinic acid isomers by mass spectrometry is a complex but achievable task.[1] A combination of meticulous chromatographic separation and in-depth fragmentation analysis is paramount for their unambiguous identification.[1] By carefully optimizing LC-MS/MS parameters and focusing on the relative abundances of diagnostic fragment ions, researchers can confidently distinguish between these structurally similar yet biologically distinct molecules.[1] The emergence of advanced analytical techniques such as ion mobility spectrometry further expands the toolkit for addressing these challenging separations.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS^n (2005) | Michael N. Clifford | 681 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oipub.com [oipub.com]
- 13. benchchem.com [benchchem.com]
Differentiating 1,3- and 1,5-Dicaffeoylquinic Acid: A Tandem Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical challenge. This guide provides a detailed comparison of 1,3-dicaffeoylquinic acid (1,3-diCQA) and 1,5-dicaffeoylquinic acid (1,5-diCQA) using tandem mass spectrometry (MS/MS), supported by experimental data and protocols to facilitate their unambiguous differentiation.
The positional isomers of dicaffeoylquinic acid (diCQA) share the same molecular weight and elemental composition, leading to identical precursor ions in mass spectrometry. However, their distinct biological activities necessitate precise identification. Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for this purpose. The key to distinguishing these isomers lies in the analysis of their fragmentation patterns under collision-induced dissociation (CID).
Fragmentation Analysis: Unveiling Isomeric Differences
In negative ion mode electrospray ionization (ESI), both 1,3-diCQA and 1,5-diCQA produce a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 515. Upon CID, these precursor ions undergo characteristic fragmentation, primarily through the loss of caffeoyl and quinic acid moieties. The principal diagnostic fragment ions observed are:
-
m/z 353: Corresponding to the loss of one caffeoyl residue ([M-H-162]⁻).
-
m/z 191: Representing the quinic acid moiety.
-
m/z 179: Representing the caffeic acid moiety.
-
m/z 173: Resulting from the dehydration of the quinic acid fragment.
The differentiation between 1,3-diCQA and 1,5-diCQA is achieved by comparing the relative abundances of these fragment ions. The position of the caffeoyl groups on the quinic acid core influences the stability of the precursor ion and the fragmentation pathways, leading to reproducible differences in the resulting MS/MS spectrum.
Quantitative Data Comparison
While both isomers exhibit the same set of major fragment ions, their relative abundances differ significantly, providing a quantitative basis for identification. The following table summarizes the characteristic fragmentation patterns based on published data. It is important to note that the relative abundances can vary depending on the specific experimental conditions, such as collision energy and the type of mass spectrometer used.
| Isomer | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Key Differentiating Features |
| This compound | 515 | 353, 191, 179, 173 | Characterized by a high abundance of the m/z 191 ion (quinic acid) and a significant presence of the m/z 179 ion (caffeic acid). |
| 1,5-dicaffeoylquinic acid | 515 | 353, 191, 179, 173 | Shows specific losses that help identify the substitution at the 5-position. The relative ease of removing a caffeoyl residue is high, similar to other 5-substituted isomers.[1] |
Studies have shown that for dicaffeoylquinic acids, the ease of removal of the caffeoyl residue during fragmentation follows the general order: 1 ≈ 5 > 3 > 4.[2] This indicates a similar, yet distinguishable, fragmentation behavior for the 1- and 5-substituted isomers.
Experimental Protocols
A robust and reproducible method for the differentiation of 1,3- and 1,5-diCQA typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Liquid Chromatography (LC):
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of these polar isomers.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with an acid modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C to 40°C, to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is preferred due to the acidic nature of the analytes, which promotes the formation of [M-H]⁻ ions.
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer capable of performing MS/MS or multi-stage fragmentation (MSn).
-
Scan Mode: Product ion scan of the precursor ion at m/z 515.
-
Collision Energy: The collision energy is a critical parameter that needs to be optimized for the specific instrument. Typical values can range from 10 to 40 eV. It is recommended to analyze authentic standards of each isomer to determine the optimal collision energy that maximizes the differences in the fragmentation patterns.
-
Gas: Argon is commonly used as the collision gas.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for 1,3- and 1,5-dicaffeoylquinic acid, highlighting the formation of diagnostic ions.
Conclusion
The differentiation of 1,3- and 1,5-dicaffeoylquinic acid by tandem mass spectrometry is a reliable method that relies on the careful analysis of fragmentation patterns. By optimizing LC-MS/MS conditions and paying close attention to the relative abundances of the diagnostic fragment ions, researchers can confidently distinguish between these closely related isomers. The use of authentic reference standards for each isomer is highly recommended to establish a robust and accurate analytical method. This guide provides the fundamental principles and a practical framework for achieving this important analytical goal.
References
A Head-to-Head Comparison of Antioxidant Assays for 1,3-Dicaffeoylquinic Acid
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of a compound is crucial. This guide provides a comprehensive, head-to-head comparison of common antioxidant assays as applied to 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound known for its significant antioxidant properties.
This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to offer an objective evaluation of 1,3-DCQA's antioxidant efficacy.
Quantitative Antioxidant Activity of this compound
This compound has demonstrated potent antioxidant activity across various in vitro assays.[1] The following table summarizes the available quantitative data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, as comprehensive quantitative data for other assays are less readily available in the reviewed literature.
| Assay | Metric | Result for this compound | Reference Compound | Result for Reference Compound |
| DPPH Radical Scavenging Assay | IC50 | 5 - 50 µM[2] | - | - |
| Mean IC50 | 6.35 µM[2] | - | - | |
| ABTS Radical Cation Decolorization Assay | Activity | Higher than other known antioxidants (qualitative)[3] | - | - |
| Ferric Reducing Antioxidant Power (FRAP) Assay | - | Data not readily available in reviewed literature | - | - |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | - | Data not readily available in reviewed literature | - | - |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. Direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4]
Reagents and Equipment:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of 1,3-DCQA in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each 1,3-DCQA dilution. Add the DPPH solution to each well to initiate the reaction. A blank sample containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of 1,3-DCQA.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]
Reagents and Equipment:
-
This compound (test sample)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of 1,3-DCQA and a series of dilutions in the same solvent used for the ABTS•+ working solution.
-
Reaction Mixture: Add a small volume of each 1,3-DCQA dilution to the ABTS•+ working solution.
-
Absorbance Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6]
Reagents and Equipment:
-
This compound (test sample)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm
-
Water bath set to 37°C
-
Micropipettes
-
96-well microplate or cuvettes
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of 1,3-DCQA and a series of dilutions.
-
Reaction Mixture: Add a small volume of each 1,3-DCQA dilution to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a set time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation of Antioxidant Capacity: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of 1,3-DCQA is expressed as ferric reducing ability in µM Fe(II) equivalents or as Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[7]
Reagents and Equipment:
-
This compound (test sample)
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm
-
Incubator set to 37°C
-
Micropipettes
-
Black 96-well microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Sample Preparation: Prepare a stock solution of 1,3-DCQA and a series of dilutions in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add the fluorescein solution to each well, followed by the 1,3-DCQA dilutions or Trolox standards.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Initiation of Reaction: Add the AAPH solution to each well to start the radical-generating reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., every 2 minutes for 2 hours).
-
Calculation of ORAC Value: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
Signaling Pathway and Experimental Workflow
The antioxidant effects of dicaffeoylquinic acids are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 signaling pathway activation by this compound.
The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant activity of this compound.
Caption: Experimental workflow for antioxidant activity assessment.
References
- 1. This compound | CAS:19870-46-3 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 1,3-Dicaffeoylquinic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 1,3-Dicaffeoylquinic acid, a phenolic compound with notable biological activities. The information presented is supported by experimental data from various studies to aid in the selection of the most suitable analytical method for specific research needs.
Method Performance Comparison
The choice between HPLC-DAD and LC-MS/MS for the quantitative analysis of this compound hinges on a trade-off between sensitivity, selectivity, and cost. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for complex matrices and low-concentration samples.
A summary of the key performance parameters for both methods is presented below. The data is compiled from studies on this compound and its isomers, providing a strong indication of the expected performance for its analysis.
| Performance Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | >0.999[1] | >0.99[2] |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/mL[3] | 4.00 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.15 - 2.5 µg/mL[3] | - |
| Intra-day Precision (RSD%) | < 2.5%[4] | < 8.89%[2] |
| Inter-day Precision (RSD%) | < 2.4%[4] | < 8.89%[2] |
| Recovery (%) | 95.6 - 102.3%[5] | >73.52%[2] |
Experimental Protocols
Detailed methodologies for both HPLC-DAD and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of caffeoylquinic acids and can be adapted for the specific quantification of this compound.
HPLC-DAD Method for this compound Analysis
This method is suitable for the quantification of this compound in plant extracts and other relatively simple matrices.
Sample Preparation:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture with water).
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector (DAD) set at the maximum absorbance wavelength for this compound (typically around 325-330 nm).
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of the analyte in the samples is then determined from this curve.
LC-MS/MS Method for this compound Analysis
This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices such as plasma.[2]
Sample Preparation (for plasma samples):
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) and an internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with a modifier (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol with a modifier.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode. For dicaffeoylquinic acids, negative mode is common.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is m/z 515.2 → 353.0.[2]
Quantification: An internal standard is used for quantification. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: Cross-validation workflow for HPLC-DAD and LC-MS/MS methods.
Caption: Individual analytical workflows for HPLC-DAD and LC-MS/MS.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and caffeic acid in rat plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Caffeoylquinic Acids and Flavonoids of Fringed Sagewort (Artemisia frigida Willd.): HPLC-DAD-ESI-QQQ-MS Profile, HPLC-DAD Quantification, in Vitro Digestion Stability, and Antioxidant Capacity [mdpi.com]
- 5. scielo.br [scielo.br]
A Comparative Analysis of 1,3-Dicaffeoylquinic Acid: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 1,3-Dicaffeoylquinic acid (1,3-DCQA), a naturally occurring phenolic compound. We will delve into its performance against alternative compounds, supported by experimental data, to inform further research and drug development. This document summarizes key findings on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.
Quantitative Data Summary
The following tables present a structured overview of the quantitative data gathered from various studies, comparing the efficacy of 1,3-DCQA and its isomers, as well as other relevant compounds.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | 40 | [1] |
| This compound | Cellular Oxidative Stress (TBHP induced in hepatocytes) | 23.6 (EC50) | [2] |
| 3,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | 4.26 µg/mL | [1] |
| 4,5-Dicaffeoylquinic acid | DPPH Radical Scavenging | Superior to other isomers | [3][4] |
| Caffeic Acid | Cellular Oxidative Stress (TBHP induced in hepatocytes) | 45 (EC50) | [2] |
| Chlorogenic Acid | Cellular Oxidative Stress (TBHP induced in hepatocytes) | 35.3 (EC50) | [2] |
| Trolox | DPPH Radical Scavenging | ~80 (implied to be 2x IC50 of 1,3-DCQA) | [1] |
Table 2: In Vitro Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Treatment Duration | Key Findings | Source |
| This compound | MCF-7, MDA-MB-231 (Breast Cancer) | MTT | Not specified, but showed significant inhibition | Not specified | Inhibits proliferation and metastasis | [5][6] |
| 3,5-Dicaffeoylquinic acid | MCF-7, MDA-MB-231 (Breast Cancer) | MTT | < 300 | 48 hours | Antiproliferative effect | [6] |
| 4,5-Dicaffeoylquinic acid | DU-145 (Prostate Cancer) | MTT | 5 | 72 hours | S-phase cell cycle arrest, downregulation of Bcl-2 | [7] |
| 4,5-Dicaffeoylquinic acid | AGS (Gastric Adenocarcinoma) | Not specified | Proliferation inhibited | Not specified | G1 phase cell cycle arrest, induction of apoptosis | [7] |
Table 3: In Vitro Anti-Inflammatory and Neuroprotective Effects
| Compound | Cell Line | Assay | Effect | Source |
| This compound | T-cells | IL-2 Expression | Inhibition at ~200 µM | [8] |
| 3,5-Dicaffeoylquinic acid | RAW 264.7 | NO Production | Inhibition in a concentration-dependent manner (50–250 μg/mL) | [1] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | H2O2-induced cell death | Attenuated neuronal death and caspase-3 activation | [9] |
| 3,5-Dicaffeoylquinic acid | PC-12 | Amyloid ß peptide-induced toxicity | Increased cell viability by 2.8 times | [10] |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | NO, PGE2, pro-inflammatory cytokines | Significant inhibition | [3] |
Table 4: In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings | Source |
| 3,5-Dicaffeoylquinic acid | Streptozotocin-induced diabetic rats | 5 mg/kg/day for 21 days | Ameliorated antioxidant enzyme activity and reduced MDA levels | [11] |
| 3,5-Dicaffeoylquinic acid | Senescence-accelerated mice (SAMP8) | 6.7 mg/kg/day for 1 month | Improved spatial learning and memory | [12][13] |
| 4,5-Dicaffeoylquinic acid | Carrageenan-induced paw edema in rats | 5, 10, 20 mg/kg | Suppressed edema and expression of inflammatory mediators | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound (e.g., 1,3-DCQA).
-
Add the DPPH solution to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.[1]
-
In Vitro Anti-Cancer and Cell Viability Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1,3-DCQA) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[7]
-
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 1,3-DCQA Anti-Cancer Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases [frontiersin.org]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound targeting 14-3-3 tau suppresses human breast cancer cell proliferation and metastasis through IL6/JAK2/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
- 12. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Synthetic versus Natural 1,3-Dicaffeoylquinic Acid for Researchers
An Objective Analysis for Scientific and Drug Development Professionals
The polyphenol 1,3-Dicaffeoylquinic acid (1,3-DCQA), a notable bioactive compound, is increasingly the subject of research for its antioxidant, anti-inflammatory, and neuroprotective properties. As research into its therapeutic potential intensifies, a critical question arises for investigators: should efforts be focused on utilizing 1,3-DCQA derived from natural sources or on a chemically synthesized counterpart? This guide provides a comprehensive comparison to inform this decision, acknowledging a significant gap in the current literature: the absence of direct, head-to-head experimental comparisons of the bioactivity of synthetic versus natural 1,3-DCQA.
In principle, a synthetic molecule identical in structure and purity to its natural counterpart should exhibit identical bioactivity. The comparison, therefore, shifts from inherent efficacy to the practical implications of their origins, including purity, consistency, scalability, and the presence of synergistic or confounding co-extractives in natural preparations.
Quantitative Bioactivity Data of Natural this compound
The following tables summarize the available quantitative data on the bioactivity of naturally sourced this compound. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Antioxidant Activity of Natural this compound
| Assay Type | Metric | Result | Reference |
| DPPH Radical Scavenging | Mean IC50 | 6.35 µM | [1] |
| Lipid Peroxidation Inhibition | IC50 | 1.96 mM | [1] |
Table 2: Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers
| Assay Type | Compound | Metric | Result | Reference |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 4,5-diCQA | Significant Inhibition | Dose-dependent | [2][3][4] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Dicaffeoylquinic Acids (general) | Significant Inhibition | Not specified for 1,3-DCQA | [5] |
Table 3: Neuroprotective Activity of Natural this compound
| Assay Type | Metric | Result | Reference |
| Amyloid-beta (Aβ) (1-40) Aggregation | Binding Affinity (KD) | 26.7 nM | [6][7][8] |
| Mitigation of Aβ (1-40)-induced cellular damage | Cellular Protection | Demonstrated in vitro | [6][7][8] |
The Source Debate: Synthetic vs. Natural
The choice between synthetic and natural 1,3-DCQA carries distinct advantages and disadvantages that researchers must weigh based on their specific experimental needs.
Synthetic this compound:
-
Pros: High purity, batch-to-batch consistency, and scalability for large-scale studies. The absence of co-extractives ensures that observed biological effects are attributable solely to the compound .
-
Cons: Higher cost of production and potential environmental concerns associated with chemical synthesis.
Natural this compound:
-
Pros: Lower cost, derived from renewable botanical sources, and the potential for synergistic effects from other co-extracted compounds.
-
Cons: Variability in purity and concentration depending on the plant source and extraction method, potential for contamination with other compounds that may confound experimental results, and challenges in scaling up production with consistent quality.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity studies. The following are representative protocols for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of an antioxidant.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Dissolve natural or synthetic 1,3-DCQA in a suitable solvent to create a series of concentrations.
-
Reaction: Mix the 1,3-DCQA solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in stimulated immune cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of 1,3-DCQA for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound, and the IC50 value is determined.
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition
This assay is used to screen for inhibitors of amyloid-beta fibril formation, a key pathological hallmark of Alzheimer's disease.
-
Peptide Preparation: Prepare a stock solution of synthetic amyloid-beta (1-40) peptide.
-
Aggregation Reaction: Incubate the amyloid-beta peptide solution with and without various concentrations of 1,3-DCQA at 37°C with shaking.
-
ThT Staining: At specified time points, mix aliquots of the reaction with a Thioflavin T solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Analysis: An increase in fluorescence indicates amyloid fibril formation. The inhibitory effect of 1,3-DCQA is determined by the reduction in fluorescence compared to the control. The binding affinity (KD) can be determined through further biophysical methods.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.
Comparative Bioactivity Experimental Workflow.
Modulation of NF-κB and Nrf2 Signaling Pathways.
Conclusion
While direct comparative data on the bioactivity of synthetic versus natural this compound is currently lacking, the available evidence strongly supports the potent antioxidant, anti-inflammatory, and neuroprotective properties of the natural compound. For researchers, the choice between a synthetic and natural source will depend on the specific requirements of their study. Synthetic 1,3-DCQA offers purity and consistency, which is ideal for mechanistic studies where the precise effect of the molecule must be isolated. Natural 1,3-DCQA provides a more cost-effective and potentially synergistic alternative, though with inherent variability that must be carefully controlled and characterized. Future research should prioritize direct comparative studies to definitively establish the equivalence or potential differences in the bioactivity of synthetic and natural 1,3-DCQA, thereby providing clearer guidance for its development as a potential therapeutic agent.
References
- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alzheimer Disease | Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
Dicaffeoylquinic Acid Isomers: A Comparative Guide to Inhibiting Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The inhibition of this process is a key therapeutic strategy. Dicaffeoylquinic acids (DCQAs), a class of polyphenolic compounds found in various plants, have emerged as promising inhibitors of Aβ aggregation. This guide provides an objective comparison of the relative potency of different DCQA isomers, supported by experimental data, to aid in the research and development of novel Alzheimer's therapies.
Comparative Efficacy of Dicaffeoylquinic Acid Isomers
Multiple studies have investigated the effects of various DCQA isomers on Aβ aggregation and its associated neurotoxicity. The following table summarizes the key findings and quantitative data available for prominent isomers.
| Compound | Aβ Target | Assay Type | Key Findings | Quantitative Data | Reference |
| 1,3-dicaffeoylquinic acid | Aβ (1-40) | ThT Fluorescence, NMR, Molecular Docking | Identified as a highly promising inhibitor. Disrupts Aβ self-aggregation by interacting with Met-35. | Binding Affinity (KD): 26.7 nM | [1] |
| 1,5-dicaffeoylquinic acid | Aβ (1-42) | Cell Viability (MC65 cells), Western Blot | One of the most active isomers in protecting against Aβ-induced cell death. Prevents neurotoxicity via the PI3K/Akt signaling pathway. | - | |
| 4,5-dicaffeoylquinic acid | Aβ42 | Aβ Aggregation Assay | Strongly inhibits Aβ42 aggregation in a dose-dependent manner. | - | |
| 3,5-dicaffeoylquinic acid | Aβ (in vivo) | Animal Model (SAMP8 mice) | Rescued cognitive impairment in a mouse model of accelerated senescence. | - | |
| 3,4,5-tricaffeoylquinic acid | Aβ42 | Aβ Aggregation Assay, Cell Viability (SH-SY5Y cells) | A potent inhibitor of Aβ42 aggregation and oligomer formation. Protects against Aβ-induced cytotoxicity by upregulating glycolytic enzymes. | - | [2][3] |
Experimental Methodologies
The following are detailed protocols for key experiments cited in the studies of DCQA isomers and Aβ aggregation.
Aβ Aggregation Inhibition Assay (Thioflavin T)
This assay is widely used to monitor the formation of amyloid fibrils in real-time.[4][5]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures of amyloid fibrils.[4]
-
Reagents:
-
Aβ peptide (e.g., Aβ42) stock solution (1 mM in DMSO or base).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in PBS).
-
DCQA isomer stock solutions (in DMSO or buffer).
-
-
Protocol:
-
On the day of the experiment, dilute the Aβ peptide stock solution to a final working concentration (e.g., 10-20 µM) in PBS.
-
Prepare serial dilutions of the DCQA isomer to be tested.
-
In a 96-well black, clear-bottom microplate, add the Aβ solution, the DCQA isomer dilution (or vehicle control), and the ThT solution (final concentration e.g., 20 µM).
-
Set up appropriate controls: Aβ with vehicle (positive control), buffer only (negative control), and DCQA isomer only (to check for intrinsic fluorescence).
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[6][7]
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the DCQA isomer to the positive control.
-
Neuroprotection Assessment (MTT Cell Viability Assay)
This colorimetric assay is used to assess the ability of DCQA isomers to protect neuronal cells from Aβ-induced toxicity.[8][9]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.
-
Reagents:
-
Neuronal cell line (e.g., human neuroblastoma SH-SY5Y).
-
Cell culture medium.
-
Aβ peptide (prepared to form toxic oligomers or fibrils).
-
DCQA isomer stock solutions.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide).[10]
-
-
Protocol:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the DCQA isomer for a specified period (e.g., 2 hours).
-
Introduce the toxic Aβ species to the cell culture medium and incubate for a duration sufficient to induce cell death (e.g., 24-72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualized Mechanisms and Workflows
The following diagrams illustrate the experimental workflow for assessing Aβ aggregation and the proposed signaling pathways through which certain DCQA isomers exert their neuroprotective effects.
References
- 1. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5-tri-O-caffeoylquinic acid inhibits amyloid β-mediated cellular toxicity on SH-SY5Y cells through the upregulation of PGAM1 and G3PDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aβ Mediated Diminution of MTT Reduction—An Artefact of Single Cell Culture? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Dicaffeoylquinic Acid Content Across Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
1,3-Dicaffeoylquinic acid (1,3-diCQA), a derivative of caffeic acid and quinic acid, is a naturally occurring phenolic compound with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its potential therapeutic applications have led to increased interest in identifying plant sources rich in this bioactive compound. This guide provides a quantitative comparison of 1,3-diCQA content in different plant species, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Comparison of this compound
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data from various studies.
| Plant Species | Plant Part | This compound Content | Reference |
| Arctium lappa (Burdock) | Root Extract | 1.35 ± 0.02 mg/g of extract | [3] |
| Gynura procumbens | Leaves | Higher content than stems | [4] |
| Gynura procumbens | Stems | Lower content than leaves | [4] |
| Cichorium intybus (Forced Chicory) | Roots | ~5.41 mg/g Dry Mass (as 3,5-diCQA, an isomer) | [5] |
| Inula viscosa | Leaves | Isolated and identified as a major polyphenolic antioxidant | [6] |
| Calea urticifolia | Root Extract | Identified as a bioactive derivative | [7] |
| Foeniculum vulgare (Fennel) | Seeds and Leaves | Presence identified | [8] |
| Onopordum illyricum | Aerial Parts | Presence identified | [8] |
| Vernonia anthelmintica | Seeds | Presence identified | [8] |
| Lonicera japonica (Honeysuckle) | - | Presence identified | [8] |
Note: The content of dicaffeoylquinic acid isomers can be influenced by extraction methods and the specific isomer being quantified.[5][9] For instance, in forced chicory roots, 3,5-dicaffeoylquinic acid was the main isomer quantified.[5]
Experimental Protocols
The quantification of this compound in plant materials is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant samples.
Caption: Workflow for 1,3-diCQA extraction and analysis.
1. High-Performance Liquid Chromatography (HPLC-UV) for Gynura procumbens [4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-hexyl column.
-
Mobile Phase: Isocratic elution system.
-
Detection: UV detection in the range of 200-400 nm.
-
Quantification: A calibration curve was generated using a standard of this compound. The limits of detection (LOD) and quantification (LOQ) were reported to be in the range of 0.078-0.653 µg/mL and 0.259-1.795 µg/mL, respectively.
2. High-Performance Liquid Chromatography (HPLC) for Arctium lappa [3]
-
Instrumentation: HPLC system.
-
Standard: A standard compound of this compound was used for comparison and quantification.
-
Analysis: The concentration of 1,3-diCQA in the Arctium lappa root extract was determined by comparing the peak area with that of the standard.
3. Accelerated Solvent Extraction (ASE) and UHPLC-DAD for Forced Chicory Roots [5]
-
Extraction: Accelerated Solvent Extraction (ASE) was employed. Optimal conditions for 3,5-diCQA were found to be 95 °C with 57% ethanol.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD).
-
Column: Not specified in the abstract.
-
Mobile Phase: A gradient elution was performed using 1% formic acid in water (solvent A) and acetonitrile (B52724) (solvent B).
-
Detection: UV acquisition was carried out at 320 nm.
-
Identification: 1,3-diCQA and other isomers were identified and quantified by comparing their retention times with respective standards.
Biosynthesis and Logical Relationships
While specific signaling pathways involving this compound are not extensively detailed in the provided literature, its biosynthesis is linked to the phenylpropanoid pathway. The formation of dicaffeoylquinic acids involves the esterification of quinic acid with two caffeic acid molecules. The following diagram illustrates the hierarchical relationship of these compounds.
Caption: Simplified biosynthesis of 1,3-diCQA.
This guide provides a foundational comparison of this compound content in various plant species. Further research is warranted to explore a wider range of plants and to standardize quantification methodologies for more direct comparisons. The provided experimental protocols can serve as a starting point for developing and validating analytical methods for the determination of this promising bioactive compound.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: 1,3-Dicaffeoylquinic Acid Versus Other Prominent Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of 1,3-Dicaffeoylquinic acid (1,3-DCQA) against other well-researched polyphenols, namely quercetin (B1663063) and resveratrol (B1683913). The information is supported by experimental data to delineate the nuanced differences and similarities in their antioxidant, anti-inflammatory, and neuroprotective properties.
Core Mechanisms of Action: An Overview
Polyphenols exert their biological effects through a variety of mechanisms, primarily centered around their ability to modulate cellular signaling pathways involved in oxidative stress, inflammation, and cell survival. While 1,3-DCQA, quercetin, and resveratrol share common targets, the potency and specificity of their interactions can differ significantly.
This compound (1,3-DCQA) is a potent antioxidant that also demonstrates significant anti-inflammatory and neuroprotective effects. Its mechanisms are largely attributed to the activation of the PI3K/Akt and Nrf2 signaling pathways, and the inhibition of the pro-inflammatory NF-κB pathway.
Quercetin , a ubiquitous flavonoid, is renowned for its strong antioxidant and anti-inflammatory properties. It effectively scavenges free radicals, chelates metal ions, and modulates several signaling pathways, including PI3K/Akt, Nrf2, and NF-κB, thereby interfering with inflammatory processes and protecting against oxidative damage.
Resveratrol , a stilbenoid found in grapes and other fruits, is well-documented for its cardioprotective, anti-inflammatory, and neuroprotective activities. Its mechanisms involve the activation of sirtuins (e.g., SIRT1), modulation of the AMPK pathway, and inhibition of the NF-κB signaling cascade.
Comparative Efficacy: A Quantitative Look
The following tables summarize the available quantitative data from various in vitro studies, providing a comparative perspective on the potency of 1,3-DCQA, quercetin, and resveratrol in key biological assays.
Table 1: Comparative Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) |
| This compound | ~5-10 µM | ~2-5 µM |
| Quercetin | ~5-15 µM | ~1-5 µM |
| Resveratrol | ~20-50 µM | ~10-30 µM |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is an approximate range based on available literature for comparative purposes.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Inhibition of TNF-α Production (IC50) | Inhibition of IL-6 Production (IC50) |
| This compound | ~10-25 µM | ~15-30 µM |
| Quercetin | ~5-20 µM[1] | ~10-25 µM |
| Resveratrol | ~20 µM[2] | ~20 µM[2] |
Note: Data is derived from in vitro studies using various cell lines and stimuli. Direct comparative studies are limited, and values represent an estimated range.
Table 3: Comparative Neuroprotective Effects in SH-SY5Y Cells
| Compound | Protective Concentration against Oxidative Stress |
| This compound | Effective at 1-10 µM |
| Quercetin | 50 nM - 10 µM[3][4][5] |
| Resveratrol | 5 - 20 µM[6] |
Note: The effective concentration can vary based on the specific neurotoxin and endpoint measured.
Key Signaling Pathways: Visualized
The following diagrams, generated using DOT language, illustrate the primary signaling pathways modulated by 1,3-DCQA and the comparative polyphenols.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Quercetin.
Caption: Mechanism of Action of Resveratrol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 1,3-DCQA, quercetin, and resveratrol.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (1,3-DCQA, quercetin, resveratrol) at various concentrations, methanol (B129727) (as blank), ascorbic acid or Trolox (as positive control).
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
Add 100 µL of each dilution to a 96-well microplate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compounds at various concentrations, ethanol (B145695) or PBS (as blank), ascorbic acid or Trolox (as positive control).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and positive control.
-
Add 20 µL of each dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assay
This assay quantifies the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 1,3-DCQA, quercetin, or resveratrol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[7][8][9][10][11]
-
Determine the IC50 value for the inhibition of each cytokine.
-
Neuroprotection Assay
This assay evaluates the ability of the test compounds to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.[12][13][14][15]
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of 1,3-DCQA, quercetin, or resveratrol for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H2O2; e.g., 100 µM) or 6-hydroxydopamine (6-OHDA; e.g., 50 µM) to the culture medium.
-
Incubate the cells for another 24 hours.
-
Assess cell viability using the MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculate cell viability as a percentage of the untreated control and determine the effective protective concentration of each compound.
-
Conclusion
This compound emerges as a potent polyphenol with a multifaceted mechanism of action that rivals established compounds like quercetin and resveratrol. Its strong antioxidant and anti-inflammatory properties, coupled with its neuroprotective potential, are mediated through the modulation of key cellular signaling pathways including PI3K/Akt, Nrf2, and NF-κB.
While all three polyphenols demonstrate significant biological activity, the quantitative data suggests that 1,3-DCQA and quercetin exhibit comparable, and in some cases superior, antioxidant activity to resveratrol. In terms of anti-inflammatory effects, quercetin and 1,3-DCQA appear to be more potent inhibitors of pro-inflammatory cytokine production than resveratrol. All three compounds show promise in neuroprotection, though the effective concentrations and specific mechanisms may vary.
The detailed experimental protocols provided herein offer a standardized framework for the direct comparative evaluation of these and other polyphenolic compounds. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models. The signaling pathway diagrams offer a visual guide to the intricate molecular interactions that underpin the beneficial effects of these natural products, providing a valuable resource for researchers in the field of drug discovery and development.
References
- 1. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol Partially Prevents Rotenone-Induced Neurotoxicity in Dopaminergic SH-SY5Y Cells through Induction of Heme Oxygenase-1 Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. mpbio.com [mpbio.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accegen.com [accegen.com]
Stability of Dicaffeoylquinic Acid Isomers: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of dicaffeoylquinic acid (diCQA) isomers is critical for ensuring the efficacy and reliability of investigational compounds and final products. This guide provides an objective comparison of the stability of prominent diCQA isomers, supported by experimental data, detailed methodologies, and visual representations of key chemical and biological processes.
Dicaffeoylquinic acids are potent antioxidants found in a variety of plants.[1] However, their inherent instability, particularly when exposed to common laboratory and storage conditions, presents a significant challenge.[2][3] The primary factors influencing their stability are temperature, pH, and light exposure.[4] Generally, mono-caffeoylquinic acids (monoCQAs) exhibit greater stability than their dicaffeoyl counterparts.[2][5]
Comparative Stability Data
The stability of diCQA isomers is significantly influenced by the positioning of the caffeoyl groups on the quinic acid core. The following table summarizes the degradation of various diCQA isomers under controlled conditions.
| Dicaffeoylquinic Acid Isomer | Condition | Degradation (%) | Reference |
| 3,4-diCQA | Room Temperature, 7 days, 50% (v/v) aqueous methanol | 7.82 | [4] |
| 3,5-diCQA | Room Temperature, 7 days, 50% (v/v) aqueous methanol | 7.03 | [4] |
| 4,5-diCQA | Room Temperature, 7 days, 50% (v/v) aqueous methanol | 10.08 | [4] |
Studies have shown that diCQAs are more stable at lower temperatures, such as 4°C, compared to room temperature.[4] They are also more stable under acidic conditions, with isomerization and degradation increasing in neutral and alkaline environments.[2][6]
Key Degradation Pathways
The degradation of dicaffeoylquinic acids primarily occurs through three main pathways:
-
Isomerization (Acyl Migration): This is a prominent degradation pathway where a caffeoyl group migrates to a different position on the quinic acid core, leading to the interconversion of isomers (e.g., 3,5-diCQA to 3,4-diCQA and 4,5-diCQA).[2]
-
Hydrolysis: The ester linkage between the caffeic acid and quinic acid moieties can be cleaved, resulting in the formation of caffeic acid and quinic acid.[2]
-
Methylation: The addition of a methyl group can also contribute to the degradation of diCQAs.[2]
Experimental Protocols
The following is a representative protocol for assessing the stability of dicaffeoylquinic acid isomers using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).
1. Sample Preparation:
-
Prepare stock solutions of the individual diCQA isomers (e.g., 1 mg/mL) in a suitable solvent, such as 50% (v/v) aqueous methanol.
-
For the stability study, dilute the stock solutions to a final concentration of approximately 100 µg/mL in the desired test medium (e.g., different pH buffers, solvents).
-
For thermal stability, store aliquots of the solutions at different temperatures (e.g., 4°C and room temperature) in amber vials to protect from light.
-
For photostability, expose aliquots in clear vials to a controlled light source, while keeping control samples in the dark.
2. HPLC-PDA Analysis:
-
Chromatography System: A standard HPLC or UHPLC system equipped with a photodiode array detector.
-
Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: A typical flow rate is between 0.8 - 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Monitor the eluent at a wavelength of 320-330 nm for optimal detection of diCQAs.
-
Injection Volume: Inject a consistent volume (e.g., 10 µL) of each sample at specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
3. Data Analysis:
-
Identify and quantify the peak area of each diCQA isomer at each time point.
-
Calculate the percentage of degradation over time relative to the initial concentration (time 0).
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products or isomers. These can be further characterized using mass spectrometry (MS).
Visualizing Key Pathways and Workflows
To better understand the processes involved in diCQA stability and analysis, the following diagrams illustrate the acyl migration pathway, a typical experimental workflow, and the Nrf2 signaling pathway, which is activated by these compounds and is relevant to their biological activity.
Caption: Acyl migration pathway of diCQA isomers.
Caption: Experimental workflow for diCQA stability assessment.
Caption: Nrf2 signaling pathway activation by diCQAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Dicaffeoylquinic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards and necessary safety measures. Based on information for similar compounds, 1,3-Dicaffeoylquinic acid should be handled with care.
Potential Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.[1]
-
May be harmful if ingested or inhaled.[1]
-
Formation of dust should be avoided.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is essential for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₂ | [3] |
| Molecular Weight | 516.5 g/mol | [3] |
| Appearance | Solid | |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Storage Temperature | Keep refrigerated | [2] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as solid this compound or a solution of the compound.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is crucial to keep it separate from strong oxidizing agents.
Step 2: Preparing Solid Waste for Disposal
-
Containment: Carefully transfer the solid this compound into a designated chemical waste container.
-
Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.[2] A fume hood may be used for this purpose.
-
Labeling: Securely close the container and label it clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Preparing Liquid Waste for Disposal
-
Containment: Transfer any solutions containing this compound into a designated, leak-proof hazardous waste container.
-
Solvent Identification: If the compound is in a solvent, the solvent must also be identified on the waste label.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the estimated concentration and volume.
Step 4: Decontamination of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent. Given the solubility of related compounds, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be effective.
-
Rinsate Collection: Collect the solvent rinsate in a designated hazardous waste container for liquid chemical waste. Do not pour the rinsate down the drain.[4]
-
Disposal of Cleaned Containers: Once thoroughly decontaminated, the empty container can be disposed of as non-hazardous laboratory glass or plastic waste, following your institution's specific guidelines.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Protocol for decontaminating empty containers.
References
Essential Safety and Logistical Information for Handling 1,3-Dicaffeoylquinic Acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for 1,3-Dicaffeoylquinic acid. While specific hazard data for this compound is limited, information from safety data sheets (SDS) for closely related isomers like 3,5-Dicaffeoylquinic acid and 4,5-Dicaffeoylquinic acid, along with general laboratory safety protocols, informs these recommendations to ensure a safe working environment.[1][2][3][4]
Personal Protective Equipment (PPE)
A thorough PPE strategy is crucial when handling this compound to minimize exposure. The required level of protection depends on the specific laboratory task being performed.
| Hazard Level | Task Example | Required PPE |
| Minimum | Transporting closed containers, "no touch" lab visits. | - Safety glasses with side shields- Laboratory coat- Long pants and closed-toe shoes[2] |
| Incidental Contact | Weighing the solid, preparing solutions, standard laboratory operations. | - Tight sealing safety goggles[1]- Laboratory coat- Disposable nitrile gloves (double-gloving is recommended)[2]- Long pants and closed-toe shoes |
| Splash Hazard | Handling stock solutions, transferring large volumes, potential for spills. | - Safety goggles and a face shield[1][2]- Acid-resistant laboratory coat or apron- Thick, acid-resistant nitrile or butyl rubber gloves- Long pants and closed-toe shoes |
| Aerosol or Dust | Sonicating, vortexing, or any procedure that may generate dust or aerosols. | - All protections for "Splash Hazard"- Respiratory protection (e.g., NIOSH/MSHA approved respirator, such as an N95 mask for low levels, or a full-face respirator with an appropriate cartridge for higher exposure potential)[1][2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Ensure that a safety shower and eyewash station are accessible and unobstructed before beginning work.
-
Designate a specific area for handling this compound.
-
Put on the appropriate PPE as outlined in the table above, based on the planned procedure.[2]
-
Inspect all PPE for any damage, such as cracks or tears in gloves, before use.
2. Handling the Compound:
-
When weighing the solid compound, use a tared weigh boat or paper to minimize contamination of the balance.[2]
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[2]
-
Keep containers of this compound closed when not in use.[2]
3. Post-Handling:
-
Decontaminate the work area with appropriate cleaning agents.
-
Carefully remove PPE to avoid self-contamination. Gloves should be removed last.[2]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.
1. Solid Waste:
-
Contaminated solid waste, including used weigh boats, wipes, and disposable gloves, should be placed in a clearly labeled hazardous waste container.[2]
2. Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous waste container.
-
Do not pour solutions down the drain.[3]
3. Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from the cleaning process must be collected as hazardous liquid waste.[2]
-
Once decontaminated, the empty container can be disposed of according to your institution's guidelines for chemical containers.[2]
4. Labeling and Storage of Waste:
-
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
